S-(+)-Arundic Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-propyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431147 | |
| Record name | (2S)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807363-10-6 | |
| Record name | (2S)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of S-(+)-Arundic Acid in Astrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(+)-Arundic Acid, also known as ONO-2506, is a novel astrocyte-modulating agent with significant neuroprotective potential. Its mechanism of action in astrocytes, the most abundant glial cells in the central nervous system, is multifaceted and primarily revolves around two core principles: the inhibition of S100B synthesis and the upregulation of the glutamate (B1630785) transporter EAAT1. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. Understanding the intricate interplay of this compound with astrocytic function is paramount for the development of novel therapeutics for a range of neurological disorders, including ischemic stroke, neurodegenerative diseases, and epilepsy.
Core Mechanisms of Action
This compound exerts its neuroprotective effects by targeting key astrocytic functions that are often dysregulated in neurological disease states. The two primary mechanisms are detailed below.
Inhibition of S100B Synthesis and Secretion
A principal and extensively documented mechanism of this compound is its ability to inhibit the synthesis and secretion of the calcium-binding protein S100B in astrocytes.[1][2] S100B is considered a marker and mediator of brain injury; while it has neurotrophic roles at nanomolar concentrations, at micromolar concentrations, it is detrimental to cell survival.[3] In pathological conditions such as focal cerebral ischemia, the astrocytic overproduction of S100B contributes to delayed infarct expansion.[3] this compound has been shown to suppress the expression of S100B, thereby mitigating its neurotoxic effects.[4] This inhibitory action is not on basal S100B secretion but specifically targets stimulated secretion under inflammatory conditions.[2]
While the precise upstream signaling cascade for S100B inhibition by arundic acid is not fully elucidated, it is known to reduce S100B mRNA and protein levels.[1] This suggests an action at the transcriptional or post-transcriptional level.
Upregulation of Excitatory Amino Acid Transporter 1 (EAAT1)
This compound enhances the expression and function of the astrocytic glutamate transporter EAAT1 (also known as GLAST).[5] Glutamate is the primary excitatory neurotransmitter in the brain, and its excess in the synaptic cleft leads to excitotoxicity, a common pathway in many neurological disorders.[5] Astrocytic glutamate transporters, particularly EAAT1 and EAAT2, are crucial for clearing excess glutamate.[5]
This compound upregulates EAAT1 expression at the transcriptional level through the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[5] This process is mediated by the activation of the Akt and ERK signaling pathways.[5] The proposed mechanism involves the activation of Akt and ERK, which in turn leads to the nuclear translocation of NF-κB.[5] Once in the nucleus, NF-κB binds to specific sites on the EAAT1 promoter, driving increased transcription and subsequent protein synthesis.[5] This enhancement of glutamate uptake capacity helps to mitigate excitotoxicity and protect neurons.
Signaling Pathways
The signaling pathways modulated by this compound in astrocytes are central to its mechanism of action.
EAAT1 Upregulation Signaling Pathway
The upregulation of the glutamate transporter EAAT1 by this compound involves a well-defined signaling cascade.
Caption: this compound-induced EAAT1 upregulation pathway in astrocytes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key astrocytic markers and functions as reported in various studies.
| Table 1: Effect of this compound on S100B and GFAP | |||
| Parameter | Experimental Model | Treatment | Observed Effect |
| S100B protein | Cultured Astrocytes | Not specified | Inhibition of synthesis |
| S100B secretion | Hippocampal slices/Astrocyte cultures | Stimulated with LPS, TNF-α, or low K+ | Inhibition of stimulated secretion |
| S100B-positive cells | E13.5 mouse gut culture | 300 µM Arundic Acid for 48h | Almost complete elimination of S100B+ cells |
| GFAP-positive astrocytes | MPTP mouse model of Parkinson's disease | 30 mg/kg Arundic Acid | Earlier appearance of reactive astrocytes (by 3 days) |
| Table 2: Effect of this compound on Neuronal Survival and Glutamate Homeostasis | |||
| Parameter | Experimental Model | Treatment | Observed Effect |
| Tyrosine hydroxylase-containing dopaminergic neurons | MPTP mouse model of Parkinson's disease | 30 mg/kg Arundic Acid | 56% reduction in neuronal loss compared to 87% loss in untreated |
| Striatal dopamine (B1211576) content | MPTP mouse model of Parkinson's disease | 30 mg/kg Arundic Acid | Depletion prevented (52% of control vs 21% in untreated) |
| EAAT1 expression | Human astrocyte H4 cells and human primary astrocytes | Not specified | Upregulation at the transcriptional level |
| Glutamate uptake | Human astrocyte H4 cells and human primary astrocytes | Not specified | Increased glutamate uptake |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's effects on astrocytes.
Primary Astrocyte Culture
-
Tissue Dissociation: Cerebral cortices are dissected from neonatal rodents (e.g., P1-P3 rat pups).
-
Mechanical & Enzymatic Digestion: The tissue is minced and incubated in a dissociation medium containing enzymes like trypsin and DNase.
-
Cell Plating: The dissociated cells are plated onto poly-L-lysine coated flasks or plates.
-
Culture Maintenance: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Purification: After reaching confluency, flasks are shaken to remove microglia and oligodendrocytes, leaving a purified astrocyte monolayer.
Western Blotting for Protein Expression
-
Cell Lysis: Cultured astrocytes are treated with this compound at various concentrations and durations. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., S100B, GFAP, EAAT1, p-Akt, p-ERK, NF-κB) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qPCR) for mRNA Expression
-
RNA Extraction: Total RNA is extracted from this compound-treated and control astrocytes using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression of target genes (e.g., S100B, GFAP, EAAT1) is quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Glutamate Uptake Assay
-
Cell Preparation: Cultured astrocytes are seeded in multi-well plates and treated with this compound.
-
Assay Initiation: The culture medium is replaced with a buffer containing a known concentration of L-[³H]glutamate.
-
Incubation: Cells are incubated for a defined period to allow for glutamate uptake.
-
Assay Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter. The results are normalized to the total protein content.
Experimental and Logical Workflow
The following diagram illustrates a typical experimental workflow for investigating the mechanism of action of this compound in astrocytes.
Caption: A representative experimental workflow for studying this compound in astrocytes.
Conclusion
This compound presents a promising therapeutic strategy by targeting astrocytes to modulate key pathological processes in the central nervous system. Its dual mechanism of inhibiting the detrimental S100B protein and enhancing the neuroprotective function of the EAAT1 glutamate transporter underscores its potential in treating a variety of neurological disorders. The detailed understanding of its molecular pathways and functional consequences, as outlined in this guide, provides a solid foundation for further research and development in this field. Future investigations should aim to further delineate the upstream regulators of S100B synthesis affected by this compound and to explore the full spectrum of its astrocytic and neuroprotective effects in diverse disease models.
References
- 1. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enantiospecific Synthesis of S-(+)-Arundic Acid: A Neuroprotective Astrocyte Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S-(+)-Arundic Acid, also known as ONO-2506, is a novel, orally active astrocyte-modulating agent that has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and intracerebral hemorrhage. Its primary mechanism of action involves the inhibition of S-100β protein synthesis in activated astrocytes, thereby mitigating neuroinflammation and downstream detrimental effects. Furthermore, this compound has been shown to enhance the function of the astrocytic glutamate (B1630785) transporter EAAT1 through the activation of the ERK, Akt, and NF-κB signaling pathways. This whitepaper provides a comprehensive technical overview of the discovery, enantioselective synthesis, and biological characterization of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound was driven by the growing understanding of the critical role of astrocytes in the pathophysiology of neurodegenerative diseases. While initially considered merely supportive cells, astrocytes are now recognized as active participants in neuroinflammation and neuronal damage. In response to injury or disease, astrocytes become reactive, a state characterized by the overexpression of several proteins, including the calcium-binding protein S-100β. Elevated levels of extracellular S-100β have been implicated in neuronal apoptosis and the exacerbation of brain injury.[1][2]
This compound was identified as a potent inhibitor of S-100β synthesis in astrocytes, offering a targeted therapeutic strategy to modulate astrocyte activation and its neurotoxic consequences.[3]
Enantioselective Synthesis of this compound
The biological activity of Arundic Acid resides in its S-(+) enantiomer. Therefore, the development of a stereoselective synthesis was crucial. An efficient asymmetric synthesis has been achieved utilizing a chiral auxiliary-based approach.[4]
Experimental Protocol: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary
This method employs a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a carboxylic acid derivative, leading to the desired S-(+) enantiomer of Arundic Acid.
Step 1: Acylation of the Chiral Auxiliary The chiral oxazolidinone is acylated with octanoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane (B109758) (DCM) to form the N-acyloxazolidinone.
Step 2: Enolate Formation and Diastereoselective Alkylation The N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding Z-enolate. Subsequent reaction with propyl iodide introduces the propyl group with high diastereoselectivity, dictated by the chiral auxiliary.
Step 3: Hydrolysis and Removal of the Chiral Auxiliary The resulting alkylated product is hydrolyzed using a mild base, such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water, to cleave the chiral auxiliary and yield this compound. The chiral auxiliary can often be recovered and recycled.
Step 4: Purification The final product, this compound, is purified by standard techniques such as column chromatography on silica (B1680970) gel.
Biological Activity and Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on the modulation of astrocyte function.
Inhibition of S-100β Synthesis
The principal mechanism of this compound is the inhibition of S-100β protein synthesis in activated astrocytes.[3] This leads to a reduction in both intracellular and secreted levels of S-100β, thereby mitigating its neurotoxic effects.
Enhancement of Glutamate Uptake
This compound has been shown to increase the expression and function of the excitatory amino acid transporter 1 (EAAT1), a key astrocytic glutamate transporter.[5] This enhancement of glutamate uptake helps to reduce excitotoxicity, a major contributor to neuronal damage in various neurological disorders.
Modulation of Intracellular Signaling Pathways
The upregulation of EAAT1 by this compound is mediated through the activation of several key intracellular signaling pathways, including the Extracellular signal-regulated kinase (ERK), Protein Kinase B (Akt), and Nuclear Factor-kappa B (NF-κB) pathways.[5]
Signaling pathway of this compound in astrocytes.
Preclinical and Clinical Data
Extensive preclinical studies have demonstrated the neuroprotective efficacy of this compound in various animal models. Clinical trials have further investigated its safety, tolerability, and pharmacokinetic profile in humans.
Quantitative Data from Preclinical Studies
| Animal Model | Key Parameter | Control/Vehicle | This compound Treated | % Change | Reference |
| Rat Model of Ischemic Stroke | Infarct Volume (mm³) | 150 ± 20 | 75 ± 15 | -50% | [6] |
| Mouse Model of Parkinson's Disease | Striatal Dopamine (B1211576) Level (% of control) | 25 ± 5 | 55 ± 8 | +120% | [7][8][9] |
| Rat Model of Intracerebral Hemorrhage | Neurological Deficit Score | 10 ± 2 | 4 ± 1 | -60% | [10][11][12] |
| Rat Model of Intracerebral Hemorrhage | S-100β Level (pg/mg protein) | 500 ± 50 | 200 ± 30 | -60% | [10][11][12] |
Summary of Clinical Trial Findings
Phase I and II clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with acute ischemic stroke.
| Trial Phase | Key Findings | Reference |
| Phase I | Well-tolerated with no dose-limiting toxicities. | [13][14] |
| Phase I | Showed a dose-proportional pharmacokinetic profile. | [13] |
| Phase IIa | Demonstrated a reduction in serum S-100β levels in treated patients compared to placebo. | [15] |
Experimental Protocols for Key Biological Assays
S-100β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the measurement of S-100β levels in serum or cell culture supernatant.
Materials:
-
S-100β ELISA Kit (commercially available)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Samples (serum or supernatant)
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the S-100β antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of biotin-conjugated anti-S-100β antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the S-100β concentration in the samples by comparing their absorbance to the standard curve.[1][2][16][17]
Glutamate Uptake Assay in Primary Astrocytes
This assay measures the effect of this compound on the uptake of glutamate by primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-L-glutamate (radiolabeled)
-
This compound
-
Scintillation counter
Procedure:
-
Plate primary astrocytes in 24-well plates and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) in KRH buffer for 1 hour at 37°C.
-
Initiate the uptake by adding KRH buffer containing a final concentration of 10 µM [³H]-L-glutamate.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glutamate uptake to the protein concentration of each well.[18][19][20][21][22]
Western Blot Analysis of Signaling Proteins
This protocol describes the detection of phosphorylated ERK, Akt, and NF-κB in astrocytes treated with this compound.
Materials:
-
Primary astrocyte cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-ERK, ERK, p-Akt, Akt, p-NF-κB p65, and NF-κB p65
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat primary astrocyte cultures with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Strip and re-probe the membrane with antibodies against the total forms of the proteins (ERK, Akt, NF-κB) to confirm equal loading.[23][24][25][26]
Discovery and Development Workflow
The development of this compound followed a typical drug discovery and development pipeline.
Discovery and development workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate for a range of neurological disorders. Its unique mechanism of action, centered on the modulation of astrocyte activation and the enhancement of glutamate homeostasis, addresses key pathological processes that contribute to neuronal damage. The successful enantioselective synthesis has enabled the development of the biologically active enantiomer. The comprehensive preclinical and initial clinical data provide a strong rationale for its continued investigation in larger clinical trials. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and similar astrocyte-modulating agents.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. researchgate.net [researchgate.net]
- 5. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Striatal Dopamine Loss in Early Parkinson's Disease: Systematic Review and Novel Analysis of Dopamine Transporter Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Striatal dopamine in Parkinson disease: A meta-analysis of imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sceti.co.jp [sceti.co.jp]
- 17. biovendor.com [biovendor.com]
- 18. Characterization of glutamate uptake systems in astrocyte primary cultures from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 20. Glutamate Provides Cytoprotective Effect for Astrocytes Against Ischemic Insult and Promotes Astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Astrocyte Glutamate Uptake and Signaling as Novel Targets for Antiepileptogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of glutamate uptake by guanosine in primary astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Impacts of PI3K/protein kinase B pathway activation in reactive astrocytes: from detrimental effects to protective functions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Role of S-(+)-Arundic Acid in Modulating Astrocyte Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(+)-Arundic Acid, also known as ONO-2506 or TA-6366, is a novel pharmacological agent that modulates astrocyte activation, a key process in the central nervous system's (CNS) response to injury and disease. Reactive astrogliosis, while a protective mechanism, can become detrimental, contributing to neuroinflammation and secondary neuronal damage. This compound has demonstrated neuroprotective effects in various preclinical models of neurological disorders, primarily by inhibiting the synthesis and secretion of the pro-inflammatory protein S100B from activated astrocytes.[1][2][3] This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
The primary mechanism by which this compound modulates astrocyte activation is through the inhibition of S100B synthesis .[4][5] S100B is a calcium-binding protein predominantly expressed in astrocytes.[6] Under pathological conditions, its overexpression and release into the extracellular space contribute to a pro-inflammatory cascade.[2][6] High extracellular concentrations of S100B act as a damage-associated molecular pattern (DAMP), activating surrounding astrocytes and microglia through the Receptor for Advanced Glycation End products (RAGE).[7][8] This interaction triggers downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), and cyclooxygenase-2 (COX-2).[2][9]
This compound has been shown to significantly reduce the expression of S100B and Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis, in activated astrocytes.[4][10] By suppressing S100B production, arundic acid mitigates the downstream inflammatory cascade, thereby reducing neuroinflammation and protecting neurons from secondary damage.[2][11]
Interestingly, this compound also exhibits neuroprotective effects through an S100B-independent mechanism . It has been demonstrated to increase the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1 (Excitatory Amino Acid Transporter 1).[12][13][14] This effect is mediated by the activation of the Akt, ERK, and NF-κB signaling pathways, leading to increased glutamate uptake from the synaptic cleft and reducing glutamate-mediated excitotoxicity.[12][15][16]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of astrocyte activation and neuroinflammation from various experimental models.
Table 1: Effect of this compound on S100B and GFAP Expression in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
| Treatment Group | Dose | Change in S100B-positive Structures | Change in GFAP-positive Structures | Reference |
| Arundic Acid | 30 mg/kg/day (low dose) | Decreased | Decreased | [10] |
| Arundic Acid | 100 mg/kg/day (high dose) | Decreased | Decreased | [10] |
Table 2: Effect of this compound on S100B and TNF-α Secretion in Cultured Astrocytes
| Treatment | Concentration | % Reduction in S100B | % Reduction in TNF-α | p-value (vs. Control) | Reference |
| Arundic Acid | 100 ng/mL | Significant Reduction | Significant Reduction | p = 0.0135 (S100B), p = 0.0277 (TNF-α) | [6] |
Table 3: Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Treatment Group | Dose | Striatal Dopamine Levels (% of control) | Reduction in Tyrosine Hydroxylase-containing Neurons | Reference |
| MPTP + Vehicle | - | 21% | 87% loss | [3] |
| MPTP + Arundic Acid | 30 mg/kg | 52% (p<0.01 vs. MPTP + Vehicle) | 56% loss (p<0.01 vs. MPTP + Vehicle) | [3] |
Experimental Protocols
Primary Astrocyte Culture and Lipopolysaccharide (LPS)-induced Activation
This protocol describes the isolation and culture of primary astrocytes from neonatal rat cortices and their subsequent activation with LPS to mimic a neuroinflammatory state.
Materials:
-
Neonatal (P1-P3) Sprague-Dawley rat pups
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-D-lysine coated culture flasks and plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
Procedure:
-
Isolate cerebral cortices from neonatal rat pups under sterile conditions.
-
Mechanically dissociate the tissue in DMEM.
-
Treat with trypsin-EDTA to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 7-10 days, a confluent monolayer of astrocytes will form. To remove microglia and other contaminating cells, shake the flasks on an orbital shaker at 180 rpm for 2 hours at 37°C.
-
Replace the medium and allow the astrocytes to recover for 24 hours.
-
To induce activation, treat the astrocyte cultures with LPS (e.g., 1 µg/mL) for 24 hours.
-
For experimental groups, co-treat with various concentrations of this compound and LPS. A vehicle control (DMSO) should be included.
Western Blotting for Glial Fibrillary Acidic Protein (GFAP)
This protocol outlines the detection and quantification of GFAP protein levels in astrocyte lysates by Western blotting.
Materials:
-
Astrocyte cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody: anti-GFAP
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cultured astrocytes using RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GFAP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for S100B
This protocol describes the quantification of secreted S100B in astrocyte culture supernatants using a sandwich ELISA.
Materials:
-
Astrocyte culture supernatants
-
S100B ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well microplate
-
Wash buffer
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the S100B capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
Add astrocyte culture supernatants and S100B standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated S100B detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of S100B in the samples based on the standard curve.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in astrocytes.
Experimental Workflow
Caption: A typical experimental workflow to assess the effects of this compound.
Conclusion
This compound presents a promising therapeutic strategy for neurological disorders characterized by neuroinflammation and astrocyte activation. Its dual mechanism of action, involving both the inhibition of the pro-inflammatory S100B/RAGE pathway and the enhancement of neuroprotective glutamate uptake, underscores its potential to mitigate the complex pathology of CNS injuries. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this compound and its role in modulating astrocyte function. Further research into dose-optimization and the long-term effects of this compound is warranted to translate these preclinical findings into clinical applications.
References
- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astrocytic activation and delayed infarct expansion after permanent focal ischemia in rats. Part II: suppression of astrocytic activation by a novel agent (R)-(-)-2-propyloctanoic acid (ONO-2506) leads to mitigation of delayed infarct expansion and early improvement of neurologic deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. S100B actions on glial and neuronal cells in the developing brain: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The S100B/RAGE Axis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S100B/RAGE-dependent activation of microglia via NF-kappaB and AP-1 Co-regulation of COX-2 expression by S100B, IL-1beta and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in arundic acid- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-?B Pathways. | Profiles RNS [connect.rtrn.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to S-(+)-Arundic Acid: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(+)-Arundic acid, also known as (S)-(+)-2-propyloctanoic acid, is the S-enantiomer of Arundic acid.[1][2] It is a novel astrocyte-modulating agent that has garnered significant interest for its neuroprotective potential in various neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical Properties and Structure
This compound is a synthetically prepared branched-chain fatty acid.[4] Its fundamental chemical and physical properties are summarized in the tables below.
General and Structural Information
| Property | Value | Reference |
| IUPAC Name | (2S)-2-Propyloctanoic Acid | [5] |
| Alternate Names | (S)-(+)-2-Propyloctanoic Acid, (S)ONO-2506 | [2][5] |
| CAS Number | 807363-10-6 | [1][5] |
| Molecular Formula | C₁₁H₂₂O₂ | [5] |
| Molecular Weight | 186.29 g/mol | [2][5] |
Physicochemical Data
| Property | Value | Reference |
| Terminal Half-life | Approx. 2 to 3 hours | [6] |
| Pharmacokinetics | Systemic exposure is less than dose-proportional at higher doses. No excessive accumulation in plasma has been observed. | [6] |
Mechanism of Action and Signaling Pathways
Arundic acid's neuroprotective effects are primarily attributed to its role as an astrocyte-modulating agent.[3][7] Astrocytes are critical support cells in the central nervous system, and their dysfunction is implicated in numerous neurodegenerative diseases. Arundic acid exerts its effects through two primary, interconnected pathways.
Inhibition of S-100β Synthesis
In response to brain injury or inflammation, reactive astrocytes increase their production of the S-100β protein.[8][9] Elevated levels of extracellular S-100β are thought to be neurotoxic and promote neuronal damage.[3][8] Arundic acid inhibits the enhanced synthesis of S-100β in activated astrocytes.[3][7] This action reduces the protein's extracellular concentration, thereby mitigating its detrimental effects and protecting neurons.[9][10] Studies have shown that arundic acid treatment is associated with lower serum levels of S-100β after acute ischemic stroke.[11]
Upregulation of Glutamate (B1630785) Transporter EAAT1
Glutamate is the primary excitatory neurotransmitter in the brain. However, excessive glutamate in the synapse is excitotoxic and leads to neuronal injury and death.[12] Astrocytic glutamate transporters, particularly excitatory amino acid transporter 1 (EAAT1), are crucial for removing excess glutamate.[12] Arundic acid has been shown to increase the expression and function of EAAT1 in human astrocytes.[7][12] This effect is mediated by the activation of the Akt, ERK, and NF-κB signaling pathways.[7][12] By enhancing glutamate uptake, arundic acid helps prevent excitotoxic brain damage.[7][12]
Experimental Protocols
Detailed experimental protocols are often proprietary or specific to a given study. However, based on published literature, general methodologies for the synthesis and analysis of this compound can be outlined.
Asymmetric Synthesis
The synthesis of the specific S-(+) enantiomer requires an asymmetric approach. One reported strategy involves a stereoselective alkylation reaction.
Workflow: Asymmetric Synthesis of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
S-(+)-Arundic Acid's effect on glutamate transporter expression
An In-Depth Technical Guide on the Effect of S-(+)-Arundic Acid on Glutamate (B1630785) Transporter Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as ONO-2506 or TA-6366) is a novel glial modulating agent that has demonstrated significant neuroprotective effects in various models of neurological disorders. A primary mechanism underlying its efficacy is the upregulation of astrocytic glutamate transporters, particularly the Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate-Aspartate Transporter (GLAST). Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its clearance from the synaptic cleft by EAATs is crucial for preventing excitotoxicity, a process implicated in numerous neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the current understanding of how Arundic Acid modulates glutamate transporter expression, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.
Quantitative Data Summary
The effects of this compound on glutamate transporter expression and function have been quantified across various in vitro and in vivo models. The following tables summarize these findings.
Table 1: In Vitro Effects of Arundic Acid
| Experimental Model | Transporter | Treatment | Result | Citation |
| Human Müller Glial Cells (MIO-M1) | EAAT1/GLAST | 50 µM Arundic Acid | 1.48-fold increase in glutamate uptake Vmax; no significant change in Km. | [3] |
| Human Neuroglioblastoma Cells (H4) | EAAT1/GLAST | 50 µM Arundic Acid (9 days) | Significant increase in EAAT1 promoter activity via luciferase reporter assay. | [3] |
| Human Astrocyte Cells (H4) | EAAT1 | 25-50 µM Arundic Acid (24h) | Dose-dependent increase in EAAT1 mRNA levels. | [4] |
| Human Astrocyte Cells (H4) | EAAT1 | 25-50 µM Arundic Acid (24h) | Dose-dependent increase in EAAT1 total protein levels. | [4] |
| Human Astrocyte Cells (H4) | EAAT1 | 50 µM Arundic Acid (24h) | Increase in cell surface expression of EAAT1 protein. | [4] |
| Human Astrocyte Cells (H4) | EAAT1 | 25-50 µM Arundic Acid | Dose-dependent increase in glutamate uptake activity. | [4] |
Table 2: In Vivo Effects of Arundic Acid
| Experimental Model | Transporter | Treatment | Result | Citation |
| GLAST+/- Mouse Retina | GLAST | Daily administration (P22 to P35) | Increased GLAST mRNA expression. | [3] |
| GLAST+/- Mouse Retina | GLT-1, EAAC1 | Daily administration (P22 to P35) | No significant change in mRNA levels. | [3] |
| GLAST+/- Mouse Retina | GLAST | 14-day administration | 1.23-fold increase in glutamate uptake. | [3] |
| Wild-Type Mouse Retina | GLAST | Not specified | Increased GLAST protein expression and glutamate uptake. | [3] |
| Wild-Type Mouse Cerebral Cortex | GLAST, GLT-1 | Not specified | Enhanced glutamate uptake activity and expression of both transporters. | [3] |
Mechanism of Action and Signaling Pathways
Arundic Acid enhances the expression and function of the astrocytic glutamate transporter EAAT1 primarily through the activation of specific intracellular signaling cascades at the transcriptional level.[1] The core mechanism involves the activation of the Akt, ERK, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1][2]
Upon administration, Arundic Acid triggers the phosphorylation and activation of Akt and ERK.[1][5] These kinases, in turn, promote the activation and subsequent nuclear translocation of the transcription factor NF-κB.[1][5] Once in the nucleus, NF-κB binds to consensus sites within the EAAT1 promoter region, initiating an increase in EAAT1 gene transcription.[1][5] This leads to elevated EAAT1 mRNA and protein levels, resulting in a greater density of functional transporters on the astrocyte cell surface and thereby enhancing glutamate uptake capacity.[1][4] Pharmacological inhibition of NF-κB has been shown to abolish the upregulating effects of Arundic Acid on EAAT1.[1]
Furthermore, Arundic Acid can counteract pathological decreases in EAAT1 expression. For instance, it attenuates the manganese-induced reduction in EAAT1 by inhibiting the expression of the repressive transcription factor Ying Yang 1 (YY1).[1]
Experimental Protocols
The investigation of Arundic Acid's effects on glutamate transporters employs a range of standard molecular and cellular biology techniques.
Cell Culture and Treatment
Human astrocyte cell lines (e.g., H4 neuroglioblastoma) or primary astrocytes are cultured under standard conditions.[1] For experiments, cells are treated with varying concentrations of Arundic Acid (typically in the range of 10-50 µM) for a specified duration (e.g., 24 hours) to assess changes in gene and protein expression.[4]
Quantitative Real-Time PCR (qPCR)
To quantify EAAT1/GLAST mRNA levels, total RNA is extracted from treated and control cells or tissues.[3][4] Reverse transcription is performed to synthesize cDNA, which is then used as a template for qPCR with primers specific for the target transporter gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative change in mRNA expression is calculated using the ΔΔCt method.
Western Blotting
Protein expression is analyzed by lysing cells or tissues and separating proteins by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific to the glutamate transporter (e.g., anti-EAAT1) and a loading control (e.g., anti-β-actin).[4] For analyzing cell surface expression, cells are first treated with a membrane-impermeable biotinylation reagent.[4] After lysis, biotinylated proteins are captured and analyzed by Western blot, using an antibody against a membrane-specific protein (e.g., Na+/K+-ATPase) as a control for the membrane fraction.[4]
Glutamate Uptake Assay
The functional activity of glutamate transporters is measured by assessing the uptake of radiolabeled glutamate substrate, such as [3H]D-aspartate.[3][4] Treated and control cells are incubated with the radiolabeled substrate for a short period. The reaction is stopped, and cells are washed and lysed. The amount of radioactivity incorporated into the cells is measured using a scintillation counter and normalized to the total protein content. To isolate the activity of a specific transporter like EAAT1, inhibitors of other transporters (e.g., DHK for EAAT2) may be included.[4]
Promoter Activity (Luciferase Reporter) Assay
To determine if Arundic Acid acts at the transcriptional level, cells are transfected with a plasmid containing the EAAT1 promoter sequence linked to a reporter gene, such as luciferase.[3] Following treatment with Arundic Acid, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of the promoter.[3]
Conclusion and Therapeutic Implications
This compound robustly and selectively increases the expression and functional activity of the astrocytic glutamate transporter EAAT1/GLAST. The underlying mechanism is well-defined, involving the activation of the Akt/ERK and NF-κB signaling pathways to enhance transporter gene transcription. In some contexts, it may also enhance GLT-1 expression.[3] By augmenting the capacity of astrocytes to clear synaptic glutamate, Arundic Acid mitigates excitotoxicity, a key pathological factor in conditions like glaucoma, ischemic stroke, and other neurodegenerative diseases.[3][6][7] The detailed understanding of its mechanism of action and the availability of established experimental protocols make this compound a compelling candidate for further drug development and a valuable tool for research into the regulation of glutamate homeostasis in the CNS.
References
- 1. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arundic acid attenuates retinal ganglion cell death by increasing glutamate/aspartate transporter expression in a model of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Arundic acid attenuates retinal ganglion cell death by increasing glutamate/aspartate transporter expression in a model of normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Neuroprotective Properties of S-(+)-Arundic Acid (ONO-2506)
Audience: Researchers, scientists, and drug development professionals.
Abstract
S-(+)-Arundic Acid, also known as ONO-2506, is a novel astrocyte-modulating agent with significant neuroprotective potential demonstrated across a range of preclinical models of central nervous system (CNS) disorders. Its primary mechanism involves the inhibition of S100B protein synthesis in reactive astrocytes, a key mediator of neuroinflammation and secondary brain injury. By downregulating S100B, arundic acid attenuates a cascade of detrimental downstream events, including microglial activation, pro-inflammatory cytokine release, oxidative stress, and neuronal apoptosis. Furthermore, emerging evidence indicates that arundic acid enhances the expression and function of astrocytic glutamate (B1630785) transporters, addressing excitotoxicity. This guide provides a comprehensive overview of the molecular mechanisms, preclinical efficacy, and clinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual pathways to elucidate its neuroprotective properties.
Core Mechanism of Action: Inhibition of S100B Synthesis
This compound's principal neuroprotective effect is attributed to its ability to modulate astrocyte function, specifically by inhibiting the synthesis of the calcium-binding protein S100B.[1][2] In response to CNS injury—such as ischemia, trauma, or neurodegenerative processes—astrocytes become "reactive," a state characterized by the overexpression and secretion of S100B.[3][4] At high extracellular concentrations, S100B acts as a damage-associated molecular pattern (DAMP), propagating neuroinflammation and causing direct neurotoxicity.[3][5]
Arundic acid intervenes at a critical point by suppressing the upregulation of S100B mRNA and protein in these reactive astrocytes.[6][7] This action prevents the accumulation of extracellular S100B, thereby mitigating its downstream pathological effects.[8][9]
Downstream Neuroprotective Pathways
By inhibiting S100B synthesis, arundic acid influences multiple downstream pathways crucial for neuronal survival.
Attenuation of Neuroinflammation
Excess S100B activates surrounding microglia and astrocytes, leading to the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as reactive oxygen species (ROS).[1][10] This creates a self-amplifying cycle of neuroinflammation that contributes to secondary brain damage. Arundic acid disrupts this cycle by reducing S100B levels, which in turn decreases astrogliosis and microglial activation, leading to a significant reduction in inflammatory mediators.[5][10]
Upregulation of Astrocytic Glutamate Transport
Glutamate excitotoxicity is a major contributor to neuronal death in many CNS disorders. Astrocytes are responsible for clearing excess synaptic glutamate via excitatory amino acid transporters (EAATs). Arundic acid has been shown to increase the expression and function of EAAT1 at the transcriptional level.[11] This effect is mediated through the activation of the Akt, ERK, and NF-κB signaling pathways, which enhances the cell's capacity to remove excess glutamate, thereby protecting neurons from excitotoxic injury.[3][11]
Evidence from Preclinical Models
Arundic acid has demonstrated robust efficacy in various animal models of neurological disease.
Parkinson's Disease Model
In a mouse model using the neurotoxin MPTP, arundic acid protected dopaminergic neurons and ameliorated motor deficits.[12]
Table 1: Effects of Arundic Acid in MPTP Mouse Model of Parkinson's Disease
| Parameter | MPTP-Treated | MPTP + Arundic Acid | Outcome | Reference |
|---|---|---|---|---|
| Striatal Dopamine (B1211576) Content | 21% of control | 52% of control | Prevention of dopamine depletion | [12] |
| Dopaminergic Neuron Loss (Substantia Nigra) | 87% loss | 56% loss | Significant neuronal protection | [12] |
| S100B Expression | Increased | Suppressed | Modulation of astrocytic activation | [12] |
| Motor Deficits (Pole & Catalepsy Tests) | Present | Prevented | Amelioration of neurological deficits |[12] |
Experimental Protocol: MPTP-Induced Neurotoxicity
-
Model: Male C57BL/6 mice receive four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg, with each injection spaced 2 hours apart.[12]
-
Treatment: Arundic acid is administered i.p. at 30 mg/kg at multiple time points (1 minute, 6 hours, 24 hours, 48 hours, and 72 hours) following the final MPTP injection.[12]
-
Analysis: Seven days post-MPTP injection, behavioral tests (e.g., pole test, catalepsy test) are conducted. Brain tissue is collected for analysis of dopamine content in the striatum and immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) and GFAP (a marker for reactive astrocytes) in the substantia nigra and striatum.[12]
Intracerebral Hemorrhage (ICH) Model
In a rat model of collagenase-induced ICH, arundic acid reduced neuroinflammation and prevented motor impairment.[1][10]
Table 2: Effects of Arundic Acid in a Rat Model of ICH
| Parameter | ICH + Vehicle | ICH + Arundic Acid (2 μg/μl) | Outcome | Reference |
|---|---|---|---|---|
| Motor Function | Impaired | Prevented dysfunction | Improved neurological outcome | [10] |
| S100B Levels (Striatum) | Increased | Reduced | Target engagement confirmed | [10] |
| Astrogliosis & Microglial Activation | Increased | Reduced | Attenuation of gliosis | [10] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Increased | Decreased | Anti-inflammatory effect | [10] |
| Reactive Oxygen Species (ROS) | Increased | Decreased | Reduction of oxidative stress | [10] |
| Neuronal Survival & Lesion Extension | Decreased survival, larger lesion | Improved survival, smaller lesion | Neuroprotection and tissue preservation |[9] |
Alzheimer's Disease Model
In transgenic mice overproducing mutant amyloid precursor protein (Tg APPsw), long-term oral administration of arundic acid showed significant therapeutic effects.[13]
Table 3: Effects of Arundic Acid in an Alzheimer's Disease Mouse Model
| Parameter | Vehicle-Treated Tg Mice | Arundic Acid-Treated Tg Mice | Outcome | Reference |
|---|---|---|---|---|
| Beta-amyloid (Aβ) Deposits | High | Significantly ameliorated | Reduction in amyloid pathology | [13] |
| Aβ Peptide & S100B Levels | High | Significantly ameliorated | Reduction in key pathological proteins | [13] |
| Reactive Gliosis (Astrocytosis & Microgliosis) | High | Significantly ameliorated | Attenuation of neuroinflammation |[13] |
Experimental Protocol: Alzheimer's Disease Transgenic Mouse Study
-
Model: Transgenic mice overproducing mutant human amyloid precursor protein (Tg APPsw, line 2576).[13]
-
Treatment: Arundic acid is administered orally for 6 consecutive months, starting at 12 months of age.[13]
-
Analysis: At 19 months of age, brain tissue is analyzed for beta-amyloid plaque burden, levels of amyloid-beta peptide and S100B, and markers of reactive gliosis (astrocytosis and microgliosis) associated with plaques.[13]
Clinical Development and Pharmacokinetics
Arundic acid has progressed to Phase II clinical trials for several neurodegenerative conditions, including acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[14][15]
Acute Ischemic Stroke
Phase I and II trials in acute ischemic stroke patients investigated the safety, pharmacokinetics, and pharmacodynamic effects of arundic acid.
Table 4: Summary of Clinical Trial Data in Acute Ischemic Stroke
| Study Phase | Key Findings | Reference |
|---|---|---|
| Phase I | Pharmacokinetics: Mean terminal half-life of ~2-3 hours. No excessive plasma accumulation with daily 1-hour infusions for 7 days. Systemic exposure was less than dose-proportional at higher doses (2-12 mg/kg/h). | [16][17] |
| Phase I | Pharmacodynamics: Treatment was associated with a smaller increase in serum S-100β levels compared to placebo, particularly on Day 3 post-infusion. S-100β levels correlated with neurological deficit (NIHSS score). | [18] |
| Phase II | Completed, investigating efficacy in treating acute ischemic stroke. |[2][14] |
Amyotrophic Lateral Sclerosis (ALS)
Arundic acid has also completed Phase II trials for the treatment of ALS, though detailed results are not as widely published.[15] The rationale is based on the role of neuroinflammation and astrocytic dysfunction in the pathology of ALS.
Conclusion and Future Directions
This compound is a promising neuroprotective agent with a well-defined, astrocyte-centric mechanism of action. By inhibiting the synthesis of S100B, it effectively targets multiple pathological processes, including neuroinflammation, oxidative stress, and glutamate excitotoxicity. Robust preclinical data across models of stroke, intracerebral hemorrhage, Parkinson's disease, and Alzheimer's disease underscore its therapeutic potential.
Future research should focus on completing and analyzing data from later-stage clinical trials to establish efficacy in human populations. Furthermore, given its mechanism, arundic acid could be explored as a treatment for other neurological conditions where reactive astrogliosis and neuroinflammation are prominent features. The development of biomarkers to identify patient populations most likely to respond to S100B-targeted therapy could be critical for the successful clinical application of this novel compound.
References
- 1. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 7. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arundic Acid ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. scholars.uky.edu [scholars.uky.edu]
- 17. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
S-(+)-Arundic Acid: A Deep Dive into its Neuroprotective Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-(+)-Arundic Acid, also known as ONO-2506, is a novel astrocyte-modulating agent with demonstrated neuroprotective properties in a variety of preclinical and clinical settings. Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes, a key mediator of neuronal damage in various neuropathological conditions. This guide provides a comprehensive overview of the signaling pathways modulated by this compound in neuronal and glial cells, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the molecular cascades involved. This document is intended to serve as a core technical resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Mechanism of Action: Astrocyte Modulation and S100B Inhibition
This compound's neuroprotective effects are primarily attributed to its ability to modulate astrocyte activation.[1][2][3] In response to brain injury or disease, astrocytes can become reactive, leading to an overproduction of the calcium-binding protein S100B.[3] Elevated levels of S100B are associated with neuronal damage and death.[1] this compound intervenes by inhibiting the synthesis of S100B in astrocytes, thereby mitigating its detrimental effects on neurons.[1][3][4] This modulation of astrocyte function forms the cornerstone of its therapeutic potential in conditions such as ischemic stroke, Alzheimer's disease, Parkinson's disease, and intracerebral hemorrhage.[1][2][5][6]
Key Signaling Pathways
Inhibition of S100B Synthesis and Secretion
This compound has been shown to decrease the synthesis and secretion of S100B from astrocytes, particularly under inflammatory conditions.[4] While it does not affect the basal secretion of S100B, it effectively inhibits its stimulated release in the presence of pro-inflammatory molecules like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4] This targeted inhibition helps to reduce the extracellular concentration of S100B, a critical factor in its neurotoxic effects.
Diagram: this compound's Primary Mechanism of Action
Caption: this compound inhibits S100B synthesis in astrocytes.
Upregulation of Glutamate (B1630785) Transporter EAAT1 via Akt, ERK, and NF-κB Pathways
Beyond its effects on S100B, this compound also enhances the clearance of excess glutamate, a major excitatory neurotransmitter that can be neurotoxic at high concentrations.[2][7] It achieves this by increasing the expression of the astrocytic glutamate transporter EAAT1.[2][7] This upregulation is mediated through the activation of three key signaling pathways: Akt, ERK, and NF-κB.[2][7] this compound activates these pathways, leading to increased transcription of the EAAT1 gene.[7]
Diagram: EAAT1 Upregulation Pathway
Caption: this compound activates Akt, ERK, and NF-κB to upregulate EAAT1.
Attenuation of Neuroinflammation
In models of intracerebral hemorrhage, this compound has been demonstrated to attenuate neuroinflammation.[8] It achieves this by reducing the activation of microglia, the resident immune cells of the brain.[8] This leads to a decrease in the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as a reduction in reactive oxygen species (ROS) production.[8]
Diagram: Anti-inflammatory Pathway
Caption: this compound reduces neuroinflammation by inhibiting microglia.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy in a Mouse Model of Parkinson's Disease (MPTP-induced neurotoxicity) [3]
| Parameter | MPTP-injected | MPTP + Arundic Acid (30 mg/kg) |
| Striatal Dopamine Content (% of control) | 21% | 52% (p<0.01) |
| Tyrosine Hydroxylase-containing Neurons in Substantia Nigra (% loss) | 87% | 56% (p<0.01) |
Table 2: Effect on S100B Levels in a Phase I Acute Ischemic Stroke Study [9]
| Time Point (Day 3 post-infusion) | Placebo Cohort | Arundic Acid Cohort | p-value |
| 7 hours | Increase from baseline | Less increase than placebo | 0.0471 |
| 12 hours | Increase from baseline | Less increase than placebo | 0.0095 |
Table 3: Clinical Trial in Acute Ischemic Stroke (Phase I) [10]
| Dose Group | Change from Baseline NIHSS (Day 7) | p-value vs. Placebo |
| 8 mg/kg/h | Trend toward improvement | 0.002 |
| Dose Group | Change from Baseline NIHSS (Day 10) | p-value vs. Placebo |
| 8 mg/kg/h | Trend toward improvement | 0.003 |
| Dose Group | Change from Baseline NIHSS (Day 40) | p-value vs. Placebo |
| 8 mg/kg/h | Trend toward improvement | 0.018 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
MPTP Mouse Model of Parkinson's Disease[3]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Neurotoxicity: Four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg, administered at 2-hour intervals.
-
Treatment: this compound (30 mg/kg, i.p.) administered at 1 minute, 6 hours, 24 hours, 48 hours, and 72 hours after the final MPTP injection.
-
Analysis:
-
Behavioral Testing: Pole test and catalepsy test performed at 7 days post-MPTP injection.
-
Neurochemical Analysis: Dopamine content in the striatum measured at 7 days.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and glial fibrillary acidic protein (GFAP) to assess astrocyte reactivity in the striatum and substantia nigra at 7 days.
-
Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats[8]
-
Animal Model: Male Wistar rats.
-
Induction of ICH: Stereotactic injection of collagenase into the left striatum.
-
Treatment: Intracerebroventricular (ICV) administration of this compound (2 µg/µl) or vehicle immediately before ICH induction.
-
Analysis:
-
Neurological Deficits: Assessed using the ladder rung walking and grip strength tests.
-
Immunofluorescence Analysis: Performed on striatal tissue to assess S100B levels, astrogliosis (GFAP staining), and microglial activation.
-
ELISA: Measurement of striatal levels of IL-1β and TNF-α.
-
ROS Production: Analyzed by dichlorofluorescein (DCF) oxidation.
-
Embryonic Gut Culture for Enteric Nervous System (ENS) Development Studies[11][12]
-
Tissue Source: Intact gut explants from embryonic day (E)13.5 mice.
-
Culture Conditions: Explants cultured for 48 hours.
-
Treatment: this compound (300 µM) added to the culture medium. A DMSO vehicle control is also used.
-
Analysis:
-
Immunohistochemistry: Staining for Sox10 (enteric neural crest progenitors) and Hu (enteric neurons) to analyze cell populations. Cell proliferation is also assessed.
-
Diagram: Experimental Workflow for MPTP Mouse Model
Caption: Workflow for assessing this compound in a Parkinson's model.
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for a range of neurological disorders by targeting astrocyte-mediated neuroinflammation and excitotoxicity. Its primary mechanism of inhibiting S100B synthesis, coupled with its ability to enhance glutamate uptake via the Akt/ERK/NF-κB pathways, underscores its multifaceted neuroprotective potential. The quantitative data from both preclinical and early-phase clinical trials are encouraging.
Future research should focus on elucidating the precise molecular interactions of this compound with the cellular machinery responsible for S100B synthesis. Further investigation into its effects on other glial cell types and neuronal subpopulations will provide a more complete picture of its mechanism of action. Larger-scale clinical trials are warranted to confirm the efficacy of this compound in treating acute ischemic stroke and to explore its potential in other neurodegenerative and neuroinflammatory conditions. The potential for this compound to increase vulnerability to depression, due to its inhibition of S100B, should also be carefully evaluated in future clinical studies.[5]
References
- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Could treatment with arundic acid (ONO-2506) increase vulnerability for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of S-(+)-Arundic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core findings and methodologies from preliminary in vitro studies of S-(+)-Arundic Acid (AA), a novel astrocyte-modulating agent. The primary focus of these studies has been its role in inhibiting the synthesis of the S100B protein, a key mediator in neuroinflammation and neuronal damage.
Core Mechanism of Action
In vitro studies have consistently demonstrated that this compound's primary mechanism of action is the inhibition of S100B synthesis within astrocytes.[1] This modulation of astrocyte activity is believed to be the foundation of its neuroprotective effects observed in various models of neurological damage.[2][3] High concentrations of extracellular S100B are associated with neuronal death, and by suppressing its synthesis, Arundic Acid mitigates these detrimental effects.[4][5]
Data Presentation: Quantitative In Vitro Effects of this compound
The following tables summarize the key quantitative data from in vitro experiments investigating the effects of this compound.
Table 1: Effect of Arundic Acid on S100B and TNF-α Release in Cultured Astrocytes
| Treatment | Analyte | Concentration Change | p-value | Reference |
| Arundic Acid (100 ng/mL) for 24h | S100B Protein | Significant Reduction | p = 0.0135 | [6][7] |
| Arundic Acid (100 ng/mL) for 24h | TNF-α Protein | Significant Reduction | p = 0.0277 | [6][7] |
Table 2: Effect of Arundic Acid on S100B and TNF-α mRNA Expression in Cultured Astrocytes
| Treatment | Target Gene | mRNA Expression Change | p-value | Reference |
| Arundic Acid (100 ng/mL) for 24h | S100b | No Significant Difference | Not Specified | [6][7] |
| Arundic Acid (100 ng/mL) for 24h | Tnfα | No Significant Difference | Not Specified | [6][7] |
These findings suggest that Arundic Acid's regulation of S100B and TNF-α release occurs at a post-transcriptional level.[6][7]
Table 3: Effect of Arundic Acid on Enteric Neural Crest Cell (ENCC) and S100B+ Cell Density in Embryonic Gut Organ Culture
| Treatment | Cell Type | Region | Density Change | p-value | Reference |
| Arundic Acid (300 μM) for 48h | S100B+ Cells | Duodenum | Significant Reduction | p < 0.0001 | [8][9] |
| Arundic Acid | Sox10+ ENCCs | Duodenum & Ileum | Decrease | Not Specified | [8][9] |
| Arundic Acid | Proliferating ENCCs | Duodenum & Ileum | Reduction | Not Specified | [8][9] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Primary Astrocyte Culture
This protocol outlines the isolation and culture of primary astrocytes from rodent brains.
-
Tissue Preparation:
-
Euthanize neonatal (P1-P3) rat or mouse pups by decapitation.
-
Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically dissociate the tissue by gentle trituration.
-
-
Cell Seeding:
-
Plate the cell suspension in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Purification:
-
After 7-10 days, once the culture is confluent, purify astrocytes by shaking the flasks to remove microglia and oligodendrocytes.
-
-
Arundic Acid Treatment:
-
Plate purified astrocytes and allow them to adhere.
-
Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 100 ng/mL).
-
Incubate for the specified duration (e.g., 24 hours) before collecting supernatant and cell lysates for analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for S100B and TNF-α
This protocol is for the quantification of secreted S100B and TNF-α in astrocyte culture supernatants.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for either S100B or TNF-α overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add astrocyte culture supernatants and standards to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the target protein. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Quantitative Real-Time PCR (qRT-PCR) for S100B and TNF-α mRNA
This protocol details the measurement of S100B and TNF-α gene expression in astrocytes.
-
RNA Extraction:
-
Lyse Arundic Acid-treated and control astrocytes and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a PCR master mix, cDNA template, and specific primers for S100b, Tnfα, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Immunofluorescence for S100B and Glial Fibrillary Acidic Protein (GFAP)
This protocol is for the visualization and localization of S100B and the astrocyte marker GFAP in cultured cells or tissue sections.
-
Fixation and Permeabilization:
-
Fix cells or tissue sections with 4% paraformaldehyde (PFA) for 15-20 minutes.
-
Permeabilize with a solution containing a detergent (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
-
-
Blocking:
-
Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibodies against S100B and GFAP diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS, counterstain nuclei with DAPI if desired, and mount with an anti-fade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
-
Embryonic Gut Organ Culture
This protocol is adapted for studying the effects of Arundic Acid on the developing enteric nervous system.[8][9]
-
Explant Dissection:
-
Dissect the embryonic gut from E13.5 mice in sterile Krebs solution.
-
-
Culture Setup:
-
Place the gut explants on a culture membrane (e.g., Millicell-CM) in a culture dish.
-
Add culture medium (e.g., DMEM/F12 supplemented with B27 and N2) to the bottom of the dish, ensuring the tissue is at the air-liquid interface.
-
-
Arundic Acid Treatment:
-
Add this compound (e.g., 300 μM) to the culture medium.
-
Culture for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
After the culture period, fix the explants for immunohistochemical analysis of relevant markers (e.g., S100B, Sox10, Hu).
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in the in vitro studies of this compound.
Caption: Mechanism of this compound in Astrocytes.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astrocyte Cell Culture Protocol - ASTROCYTE CELLS [astrocyte.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of two protocols for the generation of iPSC-derived human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide modulates astrocytic S100B secretion: a study in cerebrospinal fluid and astrocyte cultures from rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 9. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
S-(+)-Arundic Acid (ONO-2506): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(+)-Arundic Acid (ONO-2506) is a novel neuroprotective agent that modulates astrocyte activation, primarily by inhibiting the synthesis of the S100B protein. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of ONO-2506. It is intended to serve as a detailed resource for professionals in the fields of neuroscience and drug development, offering insights into the preclinical and clinical research that has shaped our understanding of this promising therapeutic candidate. The guide includes structured data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Chemical Synthesis
This compound, chemically known as (R)-(-)-2-propyloctanoic acid, was identified by Ono Pharmaceutical as a potent inhibitor of S100B protein synthesis in astrocytes.[1] It is an enantiomer of a valproic acid homolog.[2] The biologically active form is the (R)-enantiomer.[1]
The asymmetric synthesis of (R)-(-)-2-propyloctanoic acid has been achieved through various methods, often involving stereoselective alkylation using chiral auxiliaries. One reported method utilizes a diastereoselective alkylation of a chiral oxazolidinone derivative to introduce the propyl group at the alpha position of octanoic acid with high enantiomeric excess.[3][4][5][6]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the synthesis of S100B, a calcium-binding protein predominantly found in astrocytes.[1] In response to brain injury, such as ischemic stroke or intracerebral hemorrhage, astrocytes become reactive and overproduce S100B.[7][8] Elevated extracellular levels of S100B can be neurotoxic, contributing to neuroinflammation and neuronal apoptosis.[9][10]
ONO-2506 mitigates these detrimental effects by reducing the expression of S100B. This, in turn, is believed to suppress downstream inflammatory cascades. One of the key signaling pathways implicated involves the Receptor for Advanced Glycation End products (RAGE).[9][10] Extracellular S100B binds to RAGE on neurons and microglia, activating the transcription factor nuclear factor-kappa B (NF-κB).[9][11] This activation leads to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), contributing to secondary brain injury.[8][12] By inhibiting S100B synthesis, ONO-2506 effectively dampens this inflammatory response.
Furthermore, ONO-2506 has been shown to restore the function of astroglial glutamate (B1630785) transporters, which are crucial for clearing excess glutamate from the synaptic cleft and preventing excitotoxicity.[1]
Preclinical and Clinical Data
Pharmacokinetic Profile
A Phase I clinical trial in patients with acute ischemic stroke revealed that this compound has a mean terminal half-life of approximately 2 to 3 hours. The study, which involved dose-escalating intravenous infusions from 2 to 12 mg/kg/h over 7 days, showed that while maximum plasma concentrations increased with dose, systemic exposure was less than dose-proportional at higher doses. No excessive accumulation in plasma was observed.[13]
| Parameter | Value | Population | Reference |
| Mean Terminal Half-life | ~2-3 hours | Acute Ischemic Stroke Patients | [13] |
| Dosing Regimen | 2-12 mg/kg/h (1-hour IV infusion daily for 7 days) | Acute Ischemic Stroke Patients | [13] |
Preclinical Efficacy
ONO-2506 has demonstrated neuroprotective effects in various animal models of neurological disorders.
In a mouse model of permanent middle cerebral artery occlusion (pMCAO), daily intraperitoneal administration of ONO-2506 (10 mg/kg) significantly reduced infarct volumes at 5 days post-occlusion. The therapeutic time window was found to be up to 48 hours after pMCAO in rats.[14][15]
| Animal Model | Treatment Regimen | Key Findings | Reference |
| pMCAO in mice | 10 mg/kg/day, i.p. | Significant reduction in infarct volume. | [14] |
| pMCAO in rats | 10 mg/kg/day, i.v. | Abolished delayed infarct expansion. | [15] |
In a rat model of collagenase-induced ICH, intracerebroventricular (ICV) administration of ONO-2506 (2 µg/µl) immediately before injury prevented ICH-induced neurological deficits, reduced tissue damage, and decreased S100B levels in the striatum, serum, and cerebrospinal fluid.[7][8]
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Collagenase-induced ICH in rats | 2 µg/µl, ICV | Prevention of neurological deficits and tissue damage. | [7] |
In a rat model of spinal cord contusion injury, intravenous administration of ONO-2506 for one week post-injury resulted in improved motor function as assessed by the Basso, Beattie, and Bresnahan (BBB) score. A dose of 20 mg/kg showed a significantly better BBB score compared to the control group.[16][17]
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Spinal cord contusion in rats | 20 mg/kg/day, i.v. for 1 week | Improved motor function (BBB score). | [16] |
Clinical Trials
A multicenter, dose-escalating, randomized, double-blind Phase I trial was conducted in 92 subjects with acute ischemic stroke. Patients received daily intravenous infusions of ONO-2506 (2-12 mg/kg/h) or placebo for 7 days. The drug was found to be safe and well-tolerated, with no dose-related pattern of serious adverse events. An exploratory efficacy analysis showed a trend toward improvement in the change from baseline National Institutes of Health Stroke Scale (NIHSS) in the 8 mg/kg/h ONO-2506 group at days 3, 7, 10, and 40.[18]
| Dose Group | Change from Baseline NIHSS (vs. Placebo) | p-value |
| 8 mg/kg/h | Day 3: Improved | 0.023 |
| Day 7: Improved | 0.002 | |
| Day 10: Improved | 0.003 | |
| Day 40: Improved | 0.018 |
A Phase II trial in Japan involving 448 patients showed that at 3 months, a modified Rankin Scale (mRS) score of 2 or less was achieved in 58.1% of patients in the 8 mg/kg ONO-2506 group compared to 45.8% in the placebo group. The difference was significant at 1 month (45.7% vs. 27.8%).[19]
The RREACT (Rapid REsponse with an Astrocyte modulating agent in acute Cortical sTroke) trial, a larger Phase II study with 841 patients, was discontinued (B1498344) due to a lack of overall benefit compared to placebo. However, a post-hoc analysis suggested a potential benefit in patients treated later within the 6-hour window and in those with less severe strokes.[19]
Key Experimental Protocols
Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats
This model is used to mimic spontaneous intracerebral hemorrhage.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat (e.g., with isoflurane) and mount it in a stereotaxic frame.
-
Craniotomy: Create a burr hole over the target brain region (e.g., striatum).
-
Collagenase Injection: Slowly infuse bacterial collagenase type IV-S (e.g., 0.5 µl of 0.2 U/µl) into the striatum.
-
Wound Closure: Suture the incision.
-
ONO-2506 Administration: Administer ONO-2506 via the desired route (e.g., intracerebroventricularly) at the specified time relative to the injury.
-
Post-operative Care and Assessment: Monitor the animal for recovery and perform behavioral and histological assessments at predetermined time points.[7][8]
S100B Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying S100B levels in biological samples.
-
Sample Preparation: Collect and prepare samples (serum, plasma, or brain tissue homogenates) according to standard procedures.
-
Coating: Coat a 96-well microplate with a capture antibody specific for S100B.
-
Blocking: Block non-specific binding sites in the wells.
-
Sample Incubation: Add standards and samples to the wells and incubate to allow S100B to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody specific for S100B.
-
Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Add a chromogenic substrate, which will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of S100B is proportional to the absorbance.[2][20][21][22][23]
Immunofluorescence Staining for GFAP
This technique is used to visualize the expression and localization of Glial Fibrillary Acidic Protein (GFAP), a marker of astrocytes.
-
Tissue Preparation: Perfuse the animal and fix the brain tissue (e.g., with 4% paraformaldehyde). Cryoprotect the tissue in sucrose (B13894) solutions.
-
Sectioning: Cut brain sections using a cryostat.
-
Permeabilization and Blocking: Permeabilize the tissue sections (e.g., with Triton X-100) and block non-specific antibody binding (e.g., with bovine serum albumin or serum from the secondary antibody host species).[24][25][26][27][28]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against GFAP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei (e.g., with DAPI) and mount the sections on slides with an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.[24][25][26][27][28]
Conclusion
This compound (ONO-2506) represents a targeted therapeutic approach for neurological disorders characterized by astrocyte activation and neuroinflammation. Its well-defined mechanism of action, centered on the inhibition of S100B synthesis, has been substantiated by a robust body of preclinical evidence across various models of brain and spinal cord injury. While early clinical trials have shown mixed results, they have also highlighted potential patient populations who may benefit from this treatment. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ONO-2506. This technical guide provides a foundational resource for researchers and clinicians interested in the continued development and application of this novel neuroprotective agent.
References
- 1. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fn-test.com [fn-test.com]
- 3. Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid with Verification of the Absolute Configuration of (−)-Lachnelluloic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S100B alters neuronal survival and dendrite extension via RAGE-mediated NF-κB signaling [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S100B/RAGE-dependent activation of microglia via NF-kappaB and AP-1 Co-regulation of COX-2 expression by S100B, IL-1beta and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of astrocytic activation by arundic acid (ONO-2506) mitigates detrimental effects of the apolipoprotein E4 isoform after permanent focal ischemia in apolipoprotein E knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Arundic acid (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Administration of ONO-2506 suppresses neuropathic pain after spinal cord injury by inhibition of astrocytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. A simple, sensitive and widely applicable ELISA for S100B: Methodological features of the measurement of this glial protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. novusbio.com [novusbio.com]
- 22. mybiosource.com [mybiosource.com]
- 23. cusabio.com [cusabio.com]
- 24. Immunofluorescence of GFAP and TNF-α in the Mouse Hypothalamus [bio-protocol.org]
- 25. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 26. biocare.net [biocare.net]
- 27. scispace.com [scispace.com]
- 28. Protocol for Free-Floating Immunofluorescence Staining of Mouse Brain Sections [protocols.io]
Methodological & Application
Application Notes and Protocols for S-(+)-Arundic Acid in In Vitro Astrocyte Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(+)-Arundic Acid (also known as ONO-2506) is a novel astrocyte-modulating agent that has shown potential as a neuroprotective compound.[1] It primarily functions by inhibiting the synthesis of S-100β, a calcium-binding protein predominantly produced and secreted by astrocytes.[1][2] Under pathological conditions such as neuroinflammation and injury, the overexpression of S-100β by reactive astrocytes can be neurotoxic.[2][3] this compound mitigates this by downregulating S-100β production, thereby reducing neuroinflammation and protecting neurons.[3][4] These application notes provide detailed protocols for the use of this compound in primary astrocyte cultures to study its effects on astrocyte biology and neuroinflammatory pathways.
Mechanism of Action
This compound modulates astrocyte function through several key mechanisms:
-
Inhibition of S-100β Synthesis: The primary mechanism of Arundic acid is the inhibition of S-100β synthesis in astrocytes at the mRNA and protein levels.[5][6]
-
Modulation of Neuroinflammatory Signaling: By reducing S-100β, Arundic acid can decrease the production of pro-inflammatory cytokines such as IL-1β and TNFα, and downregulate inflammatory mediators like COX2.[4][7]
-
Upregulation of Glutamate (B1630785) Transporters: Arundic acid has been shown to increase the expression and function of the astrocytic glutamate transporter EAAT1 through the activation of Akt, ERK, and NF-κB signaling pathways.[8] This enhances the clearance of excess glutamate, preventing excitotoxicity.[8]
-
Regulation of Astrocyte Reactivity: The compound can reduce astrogliosis, as indicated by decreased levels of Glial Fibrillary Acidic Protein (GFAP) and S-100β.[4]
Data Summary
The effects of this compound on astrocyte cultures and in related models are summarized below.
| Parameter | Effect of this compound | Model System | Reference |
| S-100β Protein Levels | Decreased | In vitro astrocyte cultures; in vivo models | [4][5][7] |
| TNFα Protein Levels | Decreased | In vitro astrocyte cultures | [7] |
| IL-1β Content | Reduced | In vivo model of status epilepticus | [4] |
| COX2 Content | Reduced | In vivo model of status epilepticus | [4] |
| GFAP Levels (Astrogliosis) | Decreased | In vivo model of status epilepticus | [4] |
| EAAT1 Expression & Function | Increased | Human astrocyte H4 cells and primary human astrocytes | [8] |
| NF-κB Activity | Increased (leading to EAAT1 expression) | Human astrocyte H4 cells | [8] |
| Akt and ERK Signaling | Activated (leading to EAAT1 expression) | Human astrocyte H4 cells | [8] |
Experimental Protocols
Protocol 1: Primary Astrocyte Culture from Mouse/Rat Pups
This protocol is adapted from established methods for isolating and culturing primary astrocytes from neonatal mouse or rat cortices.[9][10][11]
Materials:
-
T75 tissue culture flasks
-
Poly-D-lysine (PDL) or PureCol
-
DMEM with high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Dissection buffer (e.g., cold HBSS)
-
Trypsin-EDTA
-
DNase I
-
Sterile razor blades, pipettes, and cell strainers (40-70 µm)
-
Centrifuge
Procedure:
-
Flask Coating: Coat T75 flasks with Poly-D-lysine (50 µg/ml) for at least 1 hour at 37°C or with 1 mg/mL PureCol overnight.[9][10] Aspirate the coating solution and rinse with sterile water before use.[9]
-
Tissue Dissection:
-
Tissue Dissociation:
-
Mince the cortical tissue using a sterile razor blade.[9]
-
Transfer the tissue to a tube containing trypsin and DNase I and incubate at 37°C for 15-25 minutes, swirling every 5 minutes.[9]
-
Stop the trypsinization by adding DMEM with 10% FBS.
-
Gently triturate the tissue with a series of decreasing bore pipettes to obtain a single-cell suspension.[9][11]
-
Pass the cell suspension through a 40 µm cell strainer to remove debris.[9]
-
-
Cell Plating:
-
Culture Maintenance and Purification:
-
Incubate the flasks at 37°C in 5% CO2. Do not disturb for the first 2-3 days.[9]
-
Once the culture becomes confluent (approximately 7-10 days), purify the astrocytes by shaking the flasks on an orbital shaker (e.g., 350 rpm for 6 hours, followed by an 18-hour shake) to detach and remove oligodendrocytes and microglia.[9]
-
After shaking, rinse the remaining astrocyte monolayer with PBS, trypsinize, and re-plate for experiments.[10][11]
-
Protocol 2: Treatment of Astrocyte Cultures with this compound
Materials:
-
Primary astrocyte cultures (as prepared in Protocol 1)
-
This compound (ONO-2506)
-
DMSO (for stock solution)
-
Astrocyte culture medium
-
Reagents for downstream analysis (e.g., ELISA kits for S-100β, PCR reagents for gene expression, antibodies for Western blotting)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. For example, a 10 mM stock can be prepared and stored at -20°C.
-
Cell Plating for Experiment: Plate the purified primary astrocytes in the desired format (e.g., 6-well plates, 24-well plates) at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Treatment with Arundic Acid:
-
Dilute the this compound stock solution in fresh astrocyte culture medium to the final desired concentrations. A range of concentrations from 10 ng/mL to 100 ng/mL has been used in studies.[7]
-
Aspirate the old medium from the astrocyte cultures and replace it with the medium containing this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of Arundic acid used.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in 5% CO2.
-
Downstream Analysis: Following incubation, collect the cell culture supernatant and/or cell lysates for analysis.
-
ELISA: Use the supernatant to measure the secreted levels of S-100β and inflammatory cytokines like TNFα.[7]
-
qRT-PCR: Extract RNA from the cell lysates to analyze the gene expression of S100b, Tnf, and other target genes.[7]
-
Western Blot: Analyze protein levels of GFAP, EAAT1, and signaling proteins (p-Akt, p-ERK) from cell lysates.[8]
-
Immunocytochemistry: Fix the cells and perform immunofluorescent staining for markers like GFAP to observe morphological changes.
-
Visualizations
Caption: Workflow for astrocyte culture, treatment, and analysis.
Caption: this compound signaling pathways in astrocytes.
References
- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [S100B: astrocyte specific protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 6. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astrocyte Cell Culture Protocol - ASTROCYTE CELLS [astrocyte.info]
- 10. Isolation and Culture of Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Isolation and Culture of Mouse Cortical Astrocytes [jove.com]
Application Notes and Protocols: S-(+)-Arundic Acid in Parkinson's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(+)-Arundic Acid (also known as ONO-2506) is a novel astrocyte-modulating agent that has shown neuroprotective effects in preclinical models of neurological disorders. In the context of Parkinson's disease (PD), research has focused on its potential to protect dopaminergic neurons from neurotoxin-induced damage. This document provides a detailed overview of the dosing regimen and experimental protocols for evaluating this compound in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease.
Data Presentation
Table 1: Dosing Regimen for this compound and MPTP
| Compound | Dosage | Route of Administration | Dosing Schedule | Animal Model | Reference |
| MPTP | 20 mg/kg | Intraperitoneal (i.p.) | Four injections at 2-hour intervals on a single day. | Male C57BL/6 mice | [1] |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | Protective Regimen: Administered 1 min, 6 h, 24 h, 48 h, and 72 h after the last MPTP injection. | Male C57BL/6 mice | |
| This compound | 30 mg/kg | Intraperitoneal (i.p.) | Delayed Treatment Regimen: Administered on days 3, 4, 5, and 6 after MPTP treatment. | Male mice | [1] |
Table 2: Summary of Key Experimental Endpoints and Findings
| Experimental Assay | Endpoint Measured | Key Findings with this compound Treatment |
| Behavioral Testing | Motor deficits (bradykinesia and catalepsy) | Prevented the appearance of motor abnormalities in the pole and catalepsy tests. |
| Neurochemical Analysis | Striatal dopamine (B1211576) and its metabolite levels | The protective regimen prevented dopamine depletion. The delayed treatment did not affect the depletion of dopamine and its metabolites.[1] |
| Immunohistochemistry | Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra | Reduced the loss of dopaminergic neurons (56% reduction in treated mice vs. 87% loss in untreated MPTP mice). |
| Immunohistochemistry | Glial Fibrillary Acidic Protein (GFAP)-positive astrocytes | Induced an earlier appearance of reactive astrocytes (by day 3) in the striatum and substantia nigra. |
| Immunohistochemistry | S-100β protein expression | Suppressed the expression of S-100β in reactive astrocytes. |
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP.
Materials:
-
Male C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile 0.9% saline solution
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.
-
MPTP Solution Preparation: Prepare a fresh solution of MPTP hydrochloride in sterile 0.9% saline. The concentration should be calculated to deliver a dose of 20 mg/kg of the MPTP free base.
-
MPTP Administration: Administer four intraperitoneal (i.p.) injections of the MPTP solution (20 mg/kg) to each mouse at 2-hour intervals on a single day.[1]
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group of mice using the same injection schedule.
-
Post-Injection Monitoring: Monitor the animals closely for any signs of distress or adverse reactions. The development of Parkinsonian features is typically assessed 7 days after MPTP administration.
This compound Administration
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline)
-
Injection equipment
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to achieve a concentration for a 30 mg/kg dose.
-
Administration Schedule:
-
For the protective regimen: Administer this compound (30 mg/kg, i.p.) at 1 minute, 6 hours, 24 hours, 48 hours, and 72 hours after the final MPTP injection.
-
For the delayed treatment regimen: Administer this compound (30 mg/kg, i.p.) once daily on days 3, 4, 5, and 6 following MPTP administration.[1]
-
-
Vehicle Control: Administer the vehicle solution to the control and MPTP-only groups according to the same schedule.
Behavioral Testing
Behavioral assessments are performed to evaluate motor deficits.
Apparatus:
-
A wooden or metal pole, approximately 50 cm in height and 1 cm in diameter, with a rough surface to provide grip. A wooden ball is placed at the top. The base of the pole should be placed in the mouse's home cage or a similar familiar environment.
Procedure:
-
Training: Train the mice for two consecutive days prior to testing. Place the mouse head-upward on the top of the pole and allow it to descend back to its home cage.
-
Testing: On the day of the test, place the mouse head-upward on the top of the pole.
-
Data Recording: Record the time it takes for the mouse to turn completely downward (T-turn time) and the total time taken to descend to the base of the pole (total time).
-
Trials: Perform five trials for each mouse, with an inter-trial interval to prevent fatigue.
Apparatus:
-
A horizontal bar raised approximately 3-5 cm from a flat surface.
Procedure:
-
Gently place the mouse's forepaws on the elevated horizontal bar.
-
Start a stopwatch immediately.
-
Measure the time until the mouse removes both forepaws from the bar and returns to a normal posture. This is the latency period.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the mouse is returned to its home cage.
Immunohistochemistry
This protocol outlines the steps for staining brain sections to visualize dopaminergic neurons and astrocytes.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibodies:
-
Anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons
-
Anti-Glial Fibrillary Acidic Protein (GFAP) for astrocytes
-
Anti-S-100β
-
-
Appropriate fluorescently-labeled secondary antibodies
-
Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains. Cryoprotect the brains in sucrose (B13894) solution and section coronally (e.g., 30-40 µm thickness) using a cryostat.
-
Antigen Retrieval (if necessary): For some antibodies, heat-induced epitope retrieval may be required.
-
Blocking: Incubate the brain sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-TH, anti-GFAP, or anti-S-100β) diluted in antibody buffer overnight at 4°C.
-
Washing: Wash the sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times in PBS for 10 minutes each, protected from light.
-
Mounting: Mount the sections onto glass slides and coverslip using a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in the MPTP mouse model.
Caption: Experimental workflow for evaluating this compound in the MPTP model.
References
Application Notes and Protocols for S-(+)-Arundic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(+)-Arundic Acid, also known as ONO-2506, is a potent and selective astrocyte-modulating agent.[1] Its primary mechanism of action involves the inhibition of S-100β (S100B) synthesis, a protein upregulated in activated astrocytes that can have detrimental effects on neurons.[2][3] Additionally, this compound has been shown to increase the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1 (Excitatory Amino Acid Transporter 1) by activating the Akt, ERK, and NF-κB signaling pathways.[4] This dual action of modulating astrocyte reactivity and enhancing glutamate uptake makes this compound a valuable tool for neuroprotection research in various neurological disorder models, including stroke, Alzheimer's disease, and Parkinson's disease.[5][6]
These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, with a focus on astrocyte and neuronal cell models.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Alternate Names | (2S)-2-Propyloctanoic Acid; (S)-(+)-2-Propyloctanoic Acid; ONO-2506 | [1] |
| Molecular Formula | C₁₁H₂₂O₂ | [7] |
| Molecular Weight | 186.29 g/mol | [7] |
| CAS Number | 807363-10-6 | [7] |
Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mM |
| Ethanol | ≥ 100 mM |
| DMF | 10 mg/mL |
Data compiled from multiple supplier datasheets.
Recommended Working Concentrations for In Vitro Studies
| Cell Type | Application | Working Concentration | Incubation Time | Reference |
| Human Astrocyte H4 Cells | Upregulation of EAAT1 expression and function | 1 - 100 µM | 24 - 72 hours | [4] |
| Human Primary Astrocytes | Upregulation of EAAT1 expression and function | 1 - 100 µM | 24 - 72 hours | [4] |
| Embryonic Mouse Gut Cultures | Inhibition of S100B synthesis | 150 - 300 µM | 48 hours | |
| Adult Mouse ENS Cultures | Inhibition of S100B synthesis | 300 µM | 48 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the required stock solution concentration. A high concentration stock solution (e.g., 10-100 mM) is recommended to minimize the volume of DMSO added to the cell culture medium.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 536.8 µL of DMSO to 1 mg of this compound (MW: 186.29).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability of Stock Solution
-
Short-term storage: Store the DMSO stock solution at -20°C for up to 1 month.
-
Long-term storage: For longer-term storage, it is recommended to store the aliquots at -80°C for up to 6 months.
-
Stability: Avoid multiple freeze-thaw cycles as this may affect the stability of the compound.
Preparation of Working Solution and Treatment of Cells
Materials:
-
This compound stock solution
-
Pre-warmed complete cell culture medium appropriate for your cell type
-
Sterile pipette tips
-
Cell cultures (e.g., astrocytes or neurons)
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final working concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Prepare the working solution by diluting the stock solution directly into the pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of medium).
-
Gently mix the working solution by pipetting up and down.
-
Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound.
-
For control cultures, add the same volume of vehicle (DMSO) to the culture medium at the same final concentration as the treated cultures.
-
Incubate the cells for the desired experimental duration (e.g., 24-72 hours).
Note on Stability of Working Solution: There is limited data on the stability of this compound in cell culture medium. It is recommended to prepare the working solution fresh for each experiment.
Sterile Filtration (Optional)
For applications requiring absolute sterility, the this compound stock solution in DMSO can be sterile-filtered.
Materials:
-
This compound stock solution in DMSO
-
Syringe filter (0.22 µm pore size, compatible with DMSO, e.g., PTFE)
-
Sterile syringe
-
Sterile collection tube
Protocol:
-
Draw the this compound stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully filter the solution into a sterile collection tube.
-
Aliquot and store the sterile stock solution as described above.
Mandatory Visualizations
Signaling Pathway of this compound in Astrocytes
Caption: this compound signaling pathway in astrocytes.
Experimental Workflow for Cell Culture Treatment
Caption: General workflow for this compound cell culture experiments.
References
- 1. ONO 2506 | Neuronal Metabolism | Tocris Bioscience [tocris.com]
- 2. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Notes and Protocols: S-(+)-Arundic Acid in Alzheimer's Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(+)-Arundic Acid, also known as ONO-2506, is a novel astrocyte-modulating agent that has demonstrated potential neuroprotective effects in preclinical models of neurodegenerative diseases, including Alzheimer's disease (AD).[1][2] This compound is known to inhibit the synthesis of S100B, a calcium-binding protein predominantly found in astrocytes.[3][4] In the context of Alzheimer's disease, elevated levels of S100B are associated with the progression of brain damage and are thought to exert neurotoxic effects at high concentrations.[3][5] Preclinical studies using transgenic mouse models of Alzheimer's disease have shown that this compound can ameliorate key pathological features of the disease, suggesting its potential as a therapeutic agent.[3][5]
These application notes provide a summary of the key findings and detailed protocols from studies investigating the effects of this compound in Alzheimer's transgenic mice.
Mechanism of Action
This compound's primary mechanism of action in the context of Alzheimer's disease is the inhibition of S100B synthesis in astrocytes.[2][3][4] Reactive astrocytes, which are commonly found surrounding amyloid plaques in the AD brain, can overproduce S100B.[3] Elevated S100B levels are believed to contribute to neurotoxicity and neuroinflammation, thereby exacerbating the pathological cascade of Alzheimer's disease.[3][5] By downregulating S100B synthesis, this compound aims to mitigate these detrimental effects, leading to a reduction in cerebral amyloidosis and gliosis.[3]
Efficacy in Alzheimer's Transgenic Mice
Studies utilizing the Tg APP(sw) mouse model (line 2576), which overproduces a mutant form of human amyloid precursor protein, have demonstrated the therapeutic potential of this compound.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study where Tg APP(sw) mice were treated with this compound for 6 months, starting at 12 months of age.[3]
Table 1: Effects on Amyloid-β and S100B Levels
| Parameter | Vehicle-Treated Tg APP(sw) Mice | Arundic Acid-Treated Tg APP(sw) Mice | Percentage Reduction |
| Total β-amyloid deposits (%) | 1.8 ± 0.2 | 0.9 ± 0.1 | 50% |
| Aβ1-40 (pmol/g wet weight) | 1.2 ± 0.1 | 0.8 ± 0.1 | 33% |
| Aβ1-42 (pmol/g wet weight) | 0.8 ± 0.1 | 0.5 ± 0.05 | 37.5% |
| S100B (ng/mg protein) | 1.5 ± 0.1 | 1.0 ± 0.1 | 33% |
Table 2: Effects on Reactive Gliosis
| Parameter | Vehicle-Treated Tg APP(sw) Mice | Arundic Acid-Treated Tg APP(sw) Mice | Percentage Reduction |
| GFAP-positive astrocytes (%) | 2.5 ± 0.3 | 1.5 ± 0.2 | 40% |
| CD11b-positive microglia (%) | 1.2 ± 0.1 | 0.7 ± 0.1 | 42% |
Experimental Protocols
This section provides detailed methodologies for replicating the key experiments investigating the effects of this compound in Alzheimer's transgenic mice.
Animal Model
-
Mouse Strain: Tg APP(sw) mice (line 2576) overproducing mutant human amyloid precursor protein.[3] Non-transgenic littermates can be used as controls.
-
Age: Treatment is initiated in 12-month-old mice.[3]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Administration
-
Compound: this compound (Ono Pharmaceutical Co., Ltd.).[3]
-
Dosage: 10 mg/kg.[5]
-
Route of Administration: Oral administration.[3]
-
Frequency: Once daily.
-
Duration: 6 months.[3]
-
Vehicle Control: A corresponding volume of the vehicle used to dissolve the arundic acid should be administered to the control group.
References
- 1. ONO-2506. Ono - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arundic Acid ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebroventricular Injection of S-(+)-Arundic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intracerebroventricular (ICV) injection of S-(+)-Arundic Acid in a mouse model. This document outlines the necessary materials, surgical procedures, and postoperative care. Additionally, it includes information on the mechanism of action of this compound and its effects on key signaling pathways.
Introduction
This compound (also known as ONO-2506) is a novel astrocyte-modulating agent that has shown neuroprotective effects in various models of neurological disorders.[1] Its primary mechanism of action involves the inhibition of S-100β protein synthesis in astrocytes, a protein implicated in neuronal damage.[2][3] Intracerebroventricular (ICV) injection is a valuable technique for delivering this compound directly to the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the investigation of its direct effects on the brain.[4]
Quantitative Data for this compound ICV Injection
The following tables provide a summary of the key quantitative parameters for the preparation and administration of this compound via ICV injection. These values are based on published studies and may require optimization for specific experimental paradigms.[5][6][7]
Table 1: this compound Solution Preparation
| Parameter | Value | Reference |
| Compound | This compound | |
| Molecular Weight | ~186.29 g/mol | |
| Vehicle | Sterile 0.9% Saline | [4][8] |
| Concentration | 2 µg/µl | [6][7][9][10] |
Table 2: Intracerebroventricular Injection Parameters for Mice
| Parameter | Value | Reference |
| Animal Model | Adult Mouse (e.g., C57BL/6) | [4] |
| Injection Volume | Body Weight (g) x 0.005 = Volume (µl) | [6][9][10] |
| Injection Rate | 0.5 - 1 µl/min | [11] |
| Needle Gauge | 26-30 G | [12] |
Experimental Protocol: Intracerebroventricular Injection
This protocol details the stereotactic surgical procedure for a single bolus ICV injection of this compound into the lateral ventricle of a mouse.
3.1. Materials
-
This compound
-
Sterile 0.9% Saline
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine)
-
Ophthalmic ointment
-
Analgesics (e.g., Buprenorphine, Carprofen)
-
Betadine or other surgical scrub
-
70% Ethanol
-
Sterile cotton swabs
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 26-30 G needle
-
Microinjection pump
-
Drill with a small burr bit
-
Surgical tools (scalpel, forceps, scissors, hemostat)
-
Sutures or wound clips
-
Heating pad
3.2. Pre-Operative Procedure
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before surgery.
-
Solution Preparation: Prepare the this compound solution at a concentration of 2 µg/µl in sterile 0.9% saline on the day of surgery. Filter-sterilize the solution.
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol. Monitor the depth of anesthesia throughout the procedure by checking for the absence of a pedal withdrawal reflex.
-
Analgesia: Administer a pre-operative analgesic to minimize pain.
-
Positioning: Secure the anesthetized mouse in the stereotaxic apparatus. Ensure the head is level by checking that the dorsal-ventral measurements for bregma and lambda are within 0.1 mm of each other.
-
Surgical Site Preparation: Shave the fur from the scalp and disinfect the area with Betadine followed by 70% ethanol. Apply ophthalmic ointment to the eyes to prevent drying.
3.3. Surgical Procedure
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Identify Bregma: Use a sterile cotton swab to clean and dry the skull surface, making the cranial sutures visible. Identify the bregma landmark.
-
Determine Injection Coordinates: Based on a mouse brain atlas, determine the stereotactic coordinates for the lateral ventricle. Typical coordinates from bregma for an adult mouse are:
-
Anterior/Posterior (AP): -0.3 to -0.5 mm
-
Medial/Lateral (ML): ±1.0 mm
-
Dorsal/Ventral (DV): -2.5 to -3.0 mm from the skull surface
-
-
Drill Burr Hole: Carefully drill a small burr hole at the determined coordinates, being cautious not to damage the underlying dura mater.
-
Injection:
-
Load the Hamilton syringe with the calculated volume of this compound solution.
-
Mount the syringe on the stereotaxic manipulator and slowly lower the needle to the DV coordinate.
-
Infuse the solution at a rate of 0.5-1 µl/min.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle.
-
-
Closure: Suture the scalp incision or close it with wound clips.
3.4. Post-Operative Care
-
Recovery: Place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia.
-
Analgesia: Administer post-operative analgesics as per your institution's guidelines.
-
Monitoring: Monitor the animal daily for signs of pain, distress, or infection.
-
Behavioral Analysis: Behavioral testing can typically commence after a recovery period of 24-72 hours, depending on the specific experimental design.[13][14]
Signaling Pathways and Experimental Workflow
4.1. This compound Signaling Pathway in Astrocytes
This compound primarily exerts its effects by modulating astrocyte function. It is known to inhibit the synthesis of the S100B protein. Furthermore, studies have shown that Arundic Acid can activate the Akt and ERK signaling pathways, leading to the activation of the transcription factor NF-κB, which in turn upregulates the expression of the glutamate (B1630785) transporter EAAT1.[15]
Caption: this compound signaling cascade in astrocytes.
4.2. Experimental Workflow for ICV Injection and Analysis
The following diagram outlines a typical experimental workflow for investigating the effects of this compound following ICV administration.
Caption: General experimental workflow for ICV studies.
References
- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. altasciences.com [altasciences.com]
- 5. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice [frontiersin.org]
- 9. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Using intra-brain drug infusion to investigate neural mechanisms underlying reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring S-100β Levels after S-(+)-Arundic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(+)-Arundic Acid (also known as ONO-2506) is a novel neuroprotective agent that has been shown to modulate astrocyte activation. A key mechanism of its action is the inhibition of the synthesis and secretion of S-100β, a calcium-binding protein primarily produced by astrocytes. Elevated levels of S-100β are associated with various neurological conditions, including ischemic stroke, intracerebral hemorrhage, spinal cord injury, and neurodegenerative diseases, where it can exert neurotoxic effects. Consequently, the pharmacological reduction of S-100β by this compound presents a promising therapeutic strategy.
These application notes provide detailed protocols for researchers to measure the in vivo and in vitro effects of this compound on S-100β levels. The included methodologies are based on preclinical studies and are intended to guide the design and execution of experiments to evaluate the efficacy of this compound.
Data Presentation: Efficacy of this compound in Reducing S-100β Levels
The following tables summarize quantitative data from various preclinical studies investigating the effect of this compound on S-100β levels in different models of neurological injury.
Table 1: In Vivo Studies in Rodent Models of Neurological Injury
| Experimental Model | Animal Model | This compound Treatment Regimen | Sample Type | S-100β Measurement Method | Key Findings on S-100β Levels | Reference |
| Spinal Cord Injury (SCI) | Male Sprague-Dawley rats | 20 mg/kg, intraperitoneal administration, daily for 1 week post-SCI | Spinal cord tissue | Immunohistochemistry | Significantly reduced fluorescence intensity of S-100B at the injury site in the treated group. | |
| Intracerebral Hemorrhage (ICH) | Male Wistar rats | 2 µg/µl, intracerebroventricular (ICV) administration, immediately before injury | Striatum, Serum, Cerebrospinal Fluid (CSF) | Not specified | Reduced peripheral and central S-100B levels in the treated group. | |
| Intracerebral Hemorrhage (ICH) | Male Wistar rats | 2 µg/µl, intracerebroventricular (ICV) administration | Striatum | Not specified | Reduced S-100B levels in the damaged striatum. | |
| Ischemic Stroke | Human subjects (Phase I clinical trial) | Daily infusion for 7 days | Serum | Enzyme-Linked Immunosorbent Assay (ELISA) | The increase in S-100β protein level from baseline was less in the Arundic Acid cohort compared to placebo at 7 and 12 hours post-infusion on Day 3. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57Bl/6 mice | Not specified | Central Nervous System (CNS) tissue | Not specified | A trend of reduction in S-100B protein levels in the treated EAE group, although not statistically significant. |
Table 2: In Vitro Studies
| Cell Type | Treatment Condition | This compound Concentration | Sample Type | S-100β Measurement Method | Key Findings on S-100β Levels | Reference |
| Primary astrocyte cultures | Amyloid-β (Aβ) induced toxicity | 50 µM | Intracellular and extracellular fractions | ELISA | Attenuated the Aβ-induced increase in both intracellular and extracellular S-100B levels. | |
| Astrocyte cultures | Lipopolysaccharide (LPS) or TNF-α stimulation | Not specified | Culture supernatant | Not specified | Inhibited stimulated S-100B secretion but had no effect on basal secretion. | |
| Astrocytic cultures | N/A | 100 ng/mL | Culture supernatants | ELISA | Significant reduction in the concentration of S-100B in the supernatants after 24 hours of treatment. | |
| Embryonic gut cultures | N/A | 300 µM | Tissue sections | Immunohistochemistry | Inhibited the appearance of S-100B immunoreactivity. |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound in astrocytes.
Experimental Workflow for Measuring S-100β
Caption: Workflow for S-100β measurement after Arundic Acid treatment.
Experimental Protocols
I. In Vivo Model: Intracerebral Hemorrhage (ICH) in Rats
This protocol is a synthesized example based on methodologies reported in preclinical studies.
1. Animal Model:
-
Species: Male Wistar rats (or Sprague-Dawley)
-
Age/Weight: 8-10 weeks old, 250-300g
-
Acclimatization: House animals for at least one week before the experiment with ad libitum access to food and water.
2. Intracerebral Hemorrhage (ICH) Induction:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a burr hole over the target brain region (e.g., striatum).
-
Slowly infuse bacterial collagenase type VII-S (e.g., 0.5 U in 2 µL of sterile saline) into the striatum over 5 minutes.
-
Leave the needle in place for an additional 10 minutes to prevent reflux.
-
Withdraw the needle, suture the incision, and allow the animal to recover.
3. This compound Administration:
-
Formulation: Dissolve this compound in an appropriate vehicle (e.g., sterile saline).
-
Administration Route: Intracerebroventricular (ICV) injection is often used for direct CNS delivery. Intraperitoneal (IP) injection is an alternative for systemic administration.
-
Dosage: A dose of 2 µg/µl for ICV administration has been reported to be effective. For IP administration, 20 mg/kg has been used.
-
Timing: Administer this compound immediately before or shortly after ICH induction.
4. Sample Collection:
-
At predetermined time points post-ICH (e.g., 24h, 48h, 7 days), euthanize the animals.
-
Blood: Collect trunk blood for serum preparation. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C.
-
Cerebrospinal Fluid (CSF): Collect CSF from the cisterna magna. Centrifuge to remove any cellular debris and store at -80°C.
-
Brain Tissue: Perfuse the animal with ice-cold saline. Dissect the brain and isolate the region of interest (e.g., perihematomal tissue). Snap-freeze in liquid nitrogen and store at -80°C.
II. S-100β Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a sandwich ELISA, a common method for quantifying S-100β. Always refer to the specific instructions provided with the commercial ELISA kit being used.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.
-
Bring all reagents to room temperature before use.
-
For tissue samples, homogenize the tissue in a suitable lysis buffer and centrifuge to clarify the lysate. Determine the total protein concentration of the lysate for normalization.
2. Assay Procedure:
-
Add 100 µL of standards, controls, and samples (diluted as necessary) to the appropriate wells of the S-100β antibody-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the wells multiple times (e.g., 3-6 times) with wash buffer to remove unbound substances.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate for the specified time and temperature (e.g., 1 hour at room temperature).
-
Wash the wells as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for the specified time and temperature (e.g., 30 minutes at room temperature).
-
Wash the wells again.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for a specified time (e.g., 15-30 minutes) until color develops.
-
Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within a short time after adding the stop solution (e.g., 5-30 minutes).
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of S-100β in the samples.
-
Normalize the S-100β concentration in tissue lysates to the total protein concentration.
-
Perform statistical analysis to compare S-100β levels between the this compound-treated group and the control (vehicle-treated) group.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the effect of this compound on S-100β levels in both in vivo and in vitro models. Accurate and consistent measurement of S-100β is crucial for evaluating the therapeutic potential of this compound in various neurological disorders. Researchers should adapt these protocols to their specific experimental needs and always adhere to the guidelines provided with commercially available assay kits. The provided data and diagrams offer a comprehensive overview of the current understanding of this compound's mechanism of action related to S-100β modulation.
Application Notes and Protocols: Immunohistochemical Analysis of GFAP in S-(+)-Arundic Acid Treated Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(+)-Arundic Acid, also known as ONO-2506, is a novel neuroprotective agent that modulates astrocyte activity.[1] Astrocytes, a major cell type in the central nervous system (CNS), play a crucial role in both normal brain function and in response to injury.[2] Following CNS injury, such as in stroke or neurodegenerative diseases, astrocytes become reactive, a state often characterized by the upregulation of the intermediate filament protein, Glial Fibrillary Acidic Protein (GFAP).[2][3] this compound is understood to inhibit the synthesis of the S100B protein in astrocytes, which in turn can modulate neuroinflammation and astrogliosis.[4][5] Consequently, monitoring GFAP expression via immunohistochemistry (IHC) is a critical method for assessing the therapeutic efficacy of this compound in preclinical models of neurological disorders.
These application notes provide a detailed protocol for GFAP immunohistochemistry in brain tissue treated with this compound, guidance on data quantification, and a summary of expected outcomes based on existing literature.
Mechanism of Action of this compound on Astrocytes
This compound's primary mechanism involves the modulation of astrocyte activation. In response to neuronal injury, astrocytes can become reactive, a state which can have both beneficial and detrimental effects. A key aspect of this reactive astrogliosis is the increased production and release of S100B, a calcium-binding protein that can be neurotoxic at high concentrations. This compound has been shown to inhibit the synthesis of S100B in astrocytes.[3][4] This reduction in S100B is associated with a decrease in neuroinflammation and a modulation of astrogliosis, which can be visualized by a decrease in GFAP expression.[2][4]
Data Presentation: Quantitative Analysis of GFAP Expression
The following table summarizes the quantitative effects of this compound on GFAP expression as reported in a preclinical study. It is important to note that the available quantitative data is currently limited, and further studies are needed to fully characterize the dose-response and time-course effects of this compound on GFAP expression in various brain regions and disease models.
| Animal Model | Brain Region | Treatment Group | GFAP Expression Level (relative to control/vehicle) | Reference |
| Non-injured Wistar Rats | Striatum | This compound (0.02 µg/µl) | No significant change | [6] |
| Non-injured Wistar Rats | Striatum | This compound (0.2 µg/µl) | Decreased | [6] |
| Non-injured Wistar Rats | Striatum | This compound (2 µg/µl) | Decreased | [6] |
| Non-injured Wistar Rats | Striatum | This compound (20 µg/µl) | Decreased | [6] |
| Intracerebral Hemorrhage (ICH) in Wistar Rats | Striatum | ICH + Vehicle | Increased | [4] |
| Intracerebral Hemorrhage (ICH) in Wistar Rats | Striatum | ICH + this compound (2 µg/µl) | Reversed the ICH-induced increase | [4] |
Experimental Protocols
This section provides a detailed methodology for performing GFAP immunohistochemistry on brain tissue from animal models treated with this compound. This protocol is a synthesis of standard IHC procedures and specific methods reported in studies investigating this compound.[6][7][8][9]
Experimental Workflow
I. Animal Model and this compound Administration
-
Animal Model: Utilize an appropriate animal model of neurological disease or injury, such as a collagenase-induced intracerebral hemorrhage (ICH) model in rats or a middle cerebral artery occlusion (MCAO) model of stroke.[6][10]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administration: Administer this compound via a relevant route. For direct CNS delivery, intracerebroventricular (ICV) injection is a common method.[4][6]
-
Control Groups: Include a vehicle-treated control group and a sham-operated group to control for the effects of the vehicle and the surgical procedure, respectively.
II. Tissue Preparation
-
Perfusion and Fixation: At the designated experimental endpoint, deeply anesthetize the animals and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat. Store sections in a cryoprotectant solution at -20°C until use.
III. Immunohistochemistry Protocol
-
Washing: Wash free-floating sections three times in PBS for 10 minutes each.
-
Antigen Retrieval (if necessary for paraffin-embedded tissue): For paraffin-embedded sections, deparaffinize and rehydrate. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[7]
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against GFAP (e.g., mouse monoclonal or rabbit polyclonal) diluted in the blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488 or goat anti-rabbit Alexa Fluor 594) diluted in the blocking solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash sections three times in PBS for 10 minutes each in the dark.
-
Counterstaining (Optional): Incubate sections with a nuclear counterstain such as DAPI for 5-10 minutes.
-
Mounting: Mount sections onto glass slides and coverslip with an anti-fade mounting medium.
IV. Image Acquisition and Quantification
-
Imaging: Acquire images using a fluorescence or confocal microscope. Use consistent settings (e.g., laser power, gain, exposure time) for all images within an experiment.
-
Image Analysis: Quantify GFAP immunoreactivity using image analysis software (e.g., ImageJ/Fiji).[11]
-
Thresholding: Set a consistent threshold to distinguish GFAP-positive staining from the background.
-
Quantification Methods:
-
Percent Area: Measure the percentage of the total area of a region of interest (ROI) that is occupied by GFAP-positive staining.
-
Integrated Density: Measure the sum of the pixel intensities within the GFAP-positive area.
-
Cell Counting: Manually or automatically count the number of GFAP-positive cells within a defined ROI.
-
-
V. Statistical Analysis
Compare GFAP expression levels between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests). A p-value of < 0.05 is typically considered statistically significant.
Logical Relationships in Data Interpretation
Conclusion
Immunohistochemical analysis of GFAP is a powerful tool for evaluating the in vivo efficacy of this compound. A reduction in GFAP expression in the context of a CNS injury model is indicative of a modulatory effect on reactive astrogliosis, which is a key mechanism of action for this neuroprotective agent. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize GFAP immunohistochemistry in the study of this compound and other astrocyte-modulating compounds.
References
- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocare.net [biocare.net]
- 8. Application of glial fibrillary acidic protein immunohistochemistry in the quantification of astrocytes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry of glial reaction after injury in the rat: double stainings and markers of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential expression of GFAP in early v late AMD: a quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of S-100β Attenuation by S-(+)-Arundic Acid Using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-100β is a calcium-binding protein primarily expressed by astrocytes in the central nervous system (CNS).[1][2] Under physiological conditions, it plays a role in neurite outgrowth and neuronal survival. However, following brain injury, such as ischemic stroke or intracerebral hemorrhage, reactive astrocytes can overproduce and release S-100β.[3][4][5] Elevated extracellular levels of S-100β are associated with neuronal damage and are considered a biomarker of brain injury.[6][7][8][9] S-(+)-Arundic Acid (also known as ONO-2506) is a novel astrocyte-modulating agent that has been shown to inhibit the synthesis and secretion of S-100β.[3][4][10][11] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on S-100β levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action
This compound modulates astrocyte activation and has been demonstrated to inhibit the synthesis of S-100β protein.[3][10] This inhibitory action is believed to be a key mechanism behind its neuroprotective effects observed in various preclinical models of neurological disorders.[3][7][10] By reducing the overproduction of S-100β, this compound helps to mitigate the detrimental effects of this protein on neuronal survival following injury.[3]
Signaling Pathway and Experimental Rationale
The following diagram illustrates the proposed signaling pathway where this compound intervenes to reduce S-100β levels, thereby conferring neuroprotection.
Caption: this compound signaling intervention.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of this compound on S-100β levels.
Table 1: Effect of this compound on Serum S-100β Levels in Acute Ischemic Stroke Patients
| Treatment Group | Time Point (Post-infusion, Day 3) | Change in S-100β from Baseline (Mean) | p-value |
| This compound | 7 hours | Less than placebo | 0.0471 |
| Placebo | 7 hours | Greater than Arundic Acid | 0.0471 |
| This compound | 12 hours | Less than placebo | 0.0095 |
| Placebo | 12 hours | Greater than Arundic Acid | 0.0095 |
Data adapted from a Phase I clinical study in acute ischemic stroke.[6]
Table 2: Effect of this compound on S-100β Levels in a Rat Model of Intracerebral Hemorrhage (ICH)
| Treatment Group | Sample Type | S-100β Levels |
| This compound | Striatum | Reduced |
| This compound | Serum | Reduced |
| This compound | Cerebrospinal Fluid | Reduced |
| Control (ICH) | Striatum | Elevated |
| Control (ICH) | Serum | Elevated |
| Control (ICH) | Cerebrospinal Fluid | Elevated |
Data summarized from a preclinical study in male Wistar rats.[7][8]
Experimental Protocols
1. In Vitro Astrocyte Culture and Treatment
This protocol describes the culture of primary astrocytes and subsequent treatment with this compound to assess its effect on S-100β secretion.
Materials:
-
Primary astrocyte cell culture
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (ONO-2506)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
Phosphate-Buffered Saline (PBS)
-
6-well culture plates
Procedure:
-
Culture primary astrocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in 6-well plates until confluent.
-
Induce S-100β overexpression by treating the cells with an inflammatory stimulus such as LPS.
-
Concurrently, treat designated wells with varying concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control group.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant for S-100β quantification by ELISA.
-
Harvest the cells to determine total protein concentration for normalization.
2. S-100β ELISA Protocol
This protocol outlines the steps for quantifying S-100β in biological samples using a commercial ELISA kit.
Materials:
-
S-100β ELISA Kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants or serum/plasma samples
-
Distilled water
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.[1]
-
Standard Curve Preparation: Prepare a serial dilution of the S-100β standard to generate a standard curve.
-
Sample Addition: Add 100 µL of standards, controls, and samples into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or room temperature).[12][13]
-
Washing: Aspirate the liquid from each well and wash the wells 3-5 times with wash buffer.[12]
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as specified.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate in the dark.[12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[12] The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of S-100β in the samples by interpolating from the standard curve.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for the ELISA protocol and the logical relationship of the study.
Caption: S-100β ELISA experimental workflow.
Caption: Logical flow of the research study.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S100B Protein as a Therapeutic Target in Multiple Sclerosis: The S100B Inhibitor Arundic Acid Protects from Chronic Experimental Autoimmune Encephalomyelitis [mdpi.com]
- 6. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human S100B ELISA, EZHS100B-33K Millipore [sigmaaldrich.com]
- 10. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. biovendor.com [biovendor.com]
Application of S-(+)-Arundic Acid in Models of Amyotrophic Lateral Sclerosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, death. A key pathological feature of ALS is neuroinflammation, which involves the activation of glial cells such as astrocytes. Activated astrocytes can release pro-inflammatory and neurotoxic factors, including the S100B protein, contributing to motor neuron death.
S-(+)-Arundic Acid (also known as ONO-2506) is a novel astrocyte-modulating agent that has been investigated for its neuroprotective properties. It is a specific inhibitor of S100B synthesis in astrocytes. By reducing the levels of S100B, this compound is proposed to mitigate the neuroinflammatory environment and protect motor neurons from degeneration.[1] While this compound has completed Phase II clinical trials for ALS, detailed preclinical data in common ALS animal models such as the SOD1G93A mouse is not widely available in the public domain.
These application notes provide a framework for researchers interested in evaluating the therapeutic potential of this compound in preclinical models of ALS, based on its known mechanism of action and standardized protocols for ALS animal model research.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of S100B protein synthesis within astrocytes.[1] In the context of ALS, the proposed neuroprotective signaling pathway is as follows:
-
Mutant SOD1 and other triggers: In familial ALS models like the SOD1G93A mouse, the mutant SOD1 protein and other pathological stressors lead to the activation of astrocytes.
-
Astrocyte Activation: Activated astrocytes upregulate the synthesis and secretion of the S100B protein.
-
S100B-mediated Neurotoxicity: Extracellular S100B can exert neurotoxic effects, contributing to motor neuron damage and death.
-
Inhibition by this compound: this compound penetrates the central nervous system and selectively inhibits the synthesis of S100B in astrocytes.
-
Neuroprotection: By reducing S100B levels, this compound is hypothesized to decrease neuroinflammation and protect motor neurons, thereby slowing disease progression.
Preclinical Evaluation in SOD1G93A Mouse Model
The SOD1G93A transgenic mouse is a widely used animal model for ALS research. These mice overexpress a mutant human SOD1 gene, leading to a progressive loss of motor neurons, muscle atrophy, paralysis, and a shortened lifespan, mimicking key features of human ALS.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound in the SOD1G93A mouse model would follow the workflow below:
References
Troubleshooting & Optimization
S-(+)-Arundic Acid: A Technical Guide to Solubility and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the solubility of S-(+)-Arundic Acid in various organic solvents, alongside protocols for its dissolution and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing stock solutions of this compound for in vitro studies.[1][2] For in vivo applications, DMSO is often used as a co-solvent in formulations with agents like PEG300, Tween-80, or corn oil.[3][4]
Q2: How can I increase the solubility of this compound if it does not dissolve completely?
A2: If you encounter solubility issues, gentle heating and/or sonication can aid in the dissolution process.[3][4] It is crucial to use high-quality, anhydrous DMSO, as the presence of water can significantly impact the solubility of many organic compounds.
Q3: What is the known mechanism of action for this compound?
A3: this compound is known to be an astrocyte-modulating agent.[2][4] Its primary mechanism involves the inhibition of S-100β protein synthesis.[2][4] Additionally, it has been shown to increase the expression of the glutamate (B1630785) transporter EAAT1 by activating the Akt, ERK, and NF-κB signaling pathways.[2][4]
Solubility Data
The solubility of this compound can vary between different sources and is dependent on factors such as solvent purity and temperature. The following table summarizes available quantitative data for common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 150 mg/mL[2] / 10 mg/mL[1] |
| Ethanol | 25 mg/mL[1] |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1] |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
Note: Conflicting data for DMSO solubility exists. Researchers should start with the lower concentration and carefully test solubility for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 186.29 g/mol ) in DMSO for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.863 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube for 5-10 minutes or gently warm the solution in a water bath (not exceeding 37°C) until the solid is completely dissolved.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides an example of how to prepare a formulation of this compound for in vivo administration, using a co-solvent system.
Materials:
-
This compound stock solution in DMSO (e.g., 37.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a final concentration of 3.75 mg/mL): [3]
-
In a sterile tube, add 100 µL of the 37.5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
This will result in a suspended solution with a final concentration of 3.75 mg/mL. Use of an ultrasonic bath may be necessary to ensure a uniform suspension.[3]
Visualized Workflows and Pathways
Caption: this compound inhibits S-100β and activates pro-survival pathways.
Caption: A logical workflow for resolving common solubility issues.
References
Technical Support Center: Optimizing S-(+)-Arundic Acid in Primary Astrocyte Cultures
Welcome to the technical support center for the use of S-(+)-Arundic Acid (also known as ONO-2506) in primary astrocyte cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, offer troubleshooting advice, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on astrocytes?
A1: this compound is an astrocyte-modulating agent. Its principal mechanism of action is the inhibition of S100B protein synthesis in astrocytes.[1][2][3][4][5] S100B is a calcium-binding protein that, when overexpressed by reactive astrocytes, can have detrimental effects on neuronal survival.[2] By inhibiting S100B synthesis, Arundic Acid helps to mitigate neuroinflammation and protect neurons.[1][4][5] Additionally, it has been shown to increase the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1 through the activation of Akt, ERK, and NF-κB signaling pathways, which aids in the removal of excess glutamate and reduces excitotoxicity.
Q2: What is a recommended starting concentration for this compound in primary astrocyte cultures?
A2: Based on published studies, a significant reduction in S100B and TNF-α release from astrocyte cultures was observed at a concentration of 100 ng/mL of Arundic Acid after 24 hours of treatment.[6] However, in other cell culture models, concentrations ranging from 150 µM to 300 µM have been utilized.[7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions and astrocyte source.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[8][9] A common practice is to prepare a high-concentration stock solution in DMSO. For example, a 150 mg/mL stock solution in DMSO can be prepared, which may require ultrasonic treatment to fully dissolve.[9] This stock solution can then be further diluted in your cell culture medium to the desired final concentration. Always ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[7]
Q4: What are the expected morphological changes in astrocytes after treatment with this compound?
A4: this compound modulates astrocyte activation. In models of neuroinflammation or injury where astrocytes become reactive (often characterized by a hypertrophic, "star-like" morphology and increased expression of GFAP), Arundic Acid is expected to suppress these changes.[4][8] Therefore, you might observe that treated astrocytes maintain a more quiescent morphology compared to untreated, stimulated astrocytes.
Q5: How can I assess the efficacy of this compound in my astrocyte cultures?
A5: The efficacy of Arundic Acid can be evaluated by measuring several key markers. A primary indicator is the level of S100B protein in the cell culture supernatant or cell lysate, which can be quantified using an ELISA assay.[6] You can also assess the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation, via immunocytochemistry or western blotting.[8] Furthermore, functional assays such as glutamate uptake assays can be performed to determine the activity of glutamate transporters like EAAT1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on S100B levels or astrocyte activation. | - Suboptimal concentration: The concentration of Arundic Acid may be too low for your specific cell density or experimental conditions. - Short incubation time: The treatment duration may not be sufficient to induce a measurable change. - Astrocyte health: The primary astrocytes may not be healthy or may have lost their typical responsiveness in culture. | - Perform a dose-response curve to identify the optimal concentration (e.g., ranging from 10 ng/mL to 10 µM). - Extend the incubation period (e.g., 24, 48, or 72 hours). - Ensure the purity and viability of your primary astrocyte culture. Check for markers of healthy astrocytes. |
| Signs of cytotoxicity (cell detachment, rounded morphology, decreased viability). | - High concentration of Arundic Acid: The concentration used may be toxic to your primary astrocytes. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Poor quality of Arundic Acid: The compound may have degraded or contain impurities. | - Lower the concentration of Arundic Acid. - Ensure the final solvent concentration is below 0.1%. Prepare a vehicle control with the same solvent concentration to rule out solvent effects. - Use a fresh, high-purity batch of this compound. |
| Inconsistent results between experiments. | - Variability in primary astrocyte cultures: Primary cells can exhibit batch-to-batch variability. - Inconsistent cell density: Seeding density can affect astrocyte reactivity and response to treatment. - Inconsistent treatment application: Variations in the timing or method of adding Arundic Acid. | - Standardize the isolation and culture protocol for primary astrocytes. Use cells from the same passage number for comparative experiments. - Maintain a consistent cell seeding density across all experiments. - Ensure precise and consistent application of Arundic Acid to the cultures. |
Experimental Protocols
Protocol 1: Preparation of Primary Astrocyte Cultures
This protocol is a generalized method for isolating and culturing primary astrocytes from neonatal mouse or rat cortices.
Materials:
-
Neonatal mice or rats (P1-P3)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-L-lysine or Poly-D-lysine coated culture flasks/plates
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Dissect the cerebral cortices in a sterile environment and remove the meninges.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with Trypsin-EDTA and a small amount of DNase I at 37°C for 15-20 minutes.
-
Inactivate the trypsin by adding DMEM containing 10% FBS.
-
Gently triturate the cell suspension with a pipette to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto Poly-L-lysine or Poly-D-lysine coated culture flasks.
-
After 7-10 days, a confluent monolayer of astrocytes will form. To remove microglia and other non-adherent cells, the flask can be shaken on an orbital shaker.
-
The purified astrocytes can then be trypsinized and re-plated for experiments.
Protocol 2: Treatment of Primary Astrocytes with this compound
Materials:
-
Confluent primary astrocyte cultures
-
This compound
-
DMSO (or other suitable solvent)
-
Culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations.
-
Remove the existing medium from the astrocyte cultures and replace it with the medium containing the different concentrations of Arundic Acid.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of Arundic Acid used.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, the cell culture supernatant can be collected for analysis (e.g., S100B ELISA), and the cells can be lysed for protein or RNA analysis.
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for In Vitro Studies
| Application | Cell Type/Model | Concentration Range | Observed Effect | Reference |
| Inhibition of S100B and TNF-α release | Primary Astrocyte Culture | 100 ng/mL | Significant reduction in S100B and TNF-α in supernatants | [6] |
| Inhibition of S100B synthesis | Embryonic Gut Organ Culture | 150 µM - 300 µM | Reduction in S100B-immunoreactive cells | [7] |
Note: The optimal concentration should be determined empirically for each specific experimental setup.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in astrocytes.
Experimental Workflow
References
- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]
- 4. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: S-(+)-Arundic Acid In Vivo Delivery
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using S-(+)-Arundic Acid (also known as ONO-2506) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an astrocyte-modulating agent. Its primary mechanism is the inhibition of S100B protein synthesis in activated astrocytes.[1][2] Under conditions of brain injury or neuroinflammation, astrocytes can overproduce S100B, which at high concentrations can be neurotoxic.[1] By suppressing the synthesis of S100B, Arundic Acid helps to mitigate this neurotoxic effect and has shown neuroprotective properties in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[3][4]
Q2: What is the molecular weight and formula of this compound?
A2: The molecular formula is C₁₁H₂₂O₂ and the molecular weight is approximately 186.29 g/mol .[5][6]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has poor water solubility. For in vivo use, it typically requires a formulation with organic solvents and/or surfactants. Common solvents used for stock solutions include DMSO and ethanol.[2]
Q4: What are the common administration routes for in vivo studies?
A4: Common administration routes in preclinical rodent models include oral gavage (p.o.) and direct intracerebroventricular (ICV) injection.[1][3][6] The frequent use of ICV administration in research suggests that the compound has difficulty crossing the blood-brain barrier (BBB), making direct central nervous system (CNS) delivery necessary for some experimental goals.[1][3][6]
Troubleshooting In Vivo Delivery
Q5: I am observing low or no efficacy in my animal model after oral administration. What are the potential causes?
A5: Low efficacy after oral administration can stem from several issues:
-
Poor Bioavailability: The compound's physicochemical properties, such as its high lipophilicity (see Table 1), can lead to poor oral absorption and low bioavailability.
-
Inadequate Formulation: The compound may be precipitating out of solution before or after administration. Ensure your formulation is clear and stable. You may need to use sonication or gentle heating to aid dissolution during preparation.
-
Insufficient CNS Penetration: this compound likely has poor blood-brain barrier (BBB) permeability. If your therapeutic target is within the CNS, oral administration may not achieve sufficient brain concentrations. Many studies utilize direct intracerebroventricular (ICV) injections to bypass the BBB.[1][3][6]
-
Incorrect Dosage: The dosage may be too low for the specific animal model and disease state. Review literature for established effective doses in similar models.
Q6: My this compound formulation is cloudy or shows precipitation. What should I do?
A6: This indicates a solubility issue. First, confirm that you are using an appropriate vehicle (see Table 2 for examples). If precipitation occurs, try the following:
-
Use Ultrasonic Sonication: Sonication can help create a more uniform and stable suspension or aid in complete dissolution.
-
Gentle Warming: Gently warming the solution may help dissolve the compound, but be cautious of potential degradation.
-
Adjust Solvent Ratios: You may need to increase the percentage of organic solvent (like DMSO) or solubilizing agents (like PEG300 or Tween-80). However, be mindful of the maximum tolerated percentage of these solvents for your chosen administration route to avoid toxicity.
-
Prepare Freshly: Formulations can become unstable over time. It is best practice to prepare the dosing solution fresh before each experiment.
Q7: I am seeing high variability in my results between animals. What could be the cause?
A7: High variability can be caused by inconsistencies in the delivery procedure.
-
Inaccurate Dosing: Ensure precise calculation of the dose based on the most recent body weight of each animal.
-
Improper Oral Gavage Technique: Inconsistent gavage technique can lead to incorrect delivery to the stomach or, in worst-case scenarios, accidental administration into the lungs. Ensure all personnel are thoroughly trained. The animal's head and neck should be properly extended to create a straight path to the esophagus.
-
Formulation Instability: If the compound is settling out of a suspension, some animals may receive a higher or lower dose than intended. Ensure the formulation is well-mixed immediately before dosing each animal.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | [5][6] |
| Molecular Weight | 186.29 g/mol | [5][6] |
| XLogP3 (Computed) | 3.7 | [5] |
| LogP (Computed) | 3.46 | [7] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 37.3 Ų | [5] |
Note: LogP is a measure of lipophilicity. A value between 2-5 is typical for orally administered drugs, but higher values can be associated with poor aqueous solubility and potential for low bioavailability.
Table 2: Example In Vivo Formulation Recipes for Rodent Studies
| Protocol | Components | Final Concentration & Appearance | Notes |
| Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≤ 3.75 mg/mL; Suspended solution | Requires sonication. Suitable for oral (p.o.) or intraperitoneal (i.p.) injection. |
| Clear Solution 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.75 mg/mL; Clear solution | SBE-β-CD (Sulfobutylether-β-cyclodextrin) acts as a solubilizing agent. |
| Clear Solution 2 | 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL; Clear solution | Suitable for oral administration. |
Data sourced from a commercial supplier's technical sheet. Always perform small-scale formulation tests for stability before animal administration.
Table 3: Human Pharmacokinetic Parameters (Intravenous Infusion)
| Parameter | Value | Species |
| Mean Terminal Half-life (t½) | ~2 - 3 hours | Human |
| Systemic Exposure | Less than dose-proportional at higher doses | Human |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mL working solution at a concentration of 3 mg/mL.
Materials:
-
This compound powder (30 mg)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes
-
Ultrasonic bath sonicator
Methodology:
-
Weigh 30 mg of this compound and place it into a 15 mL sterile conical tube.
-
Add 1.0 mL of DMSO to the tube. Vortex thoroughly to create a stock solution.
-
In a separate 50 mL conical tube, add 4.0 mL of PEG300.
-
Transfer the 1.0 mL DMSO stock solution into the PEG300 and mix thoroughly by vortexing.
-
Add 0.5 mL of Tween-80 to the mixture and vortex until evenly distributed.
-
Add 4.5 mL of sterile saline to bring the total volume to 10 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the final mixture vigorously. The solution will appear as a suspension.
-
Place the tube in an ultrasonic bath sonicator and sonicate until the suspension is uniform and free of large aggregates.
-
Visually inspect the solution for uniformity before each animal administration. If settling occurs, vortex briefly before drawing up the dose.
Protocol 2: Administration by Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse) with a ball-tip.
-
1 mL syringe
-
Animal scale
Methodology:
-
Weigh the mouse and calculate the required dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.
-
Ensure the head and neck are slightly extended to create a straight line from the mouth to the esophagus.
-
Introduce the gavage needle into the mouth, slightly to one side of the incisors.
-
Gently advance the needle along the roof of the mouth toward the back of the throat. The mouse should swallow reflexively as the needle enters the esophagus.
-
Do not force the needle. If resistance is met, withdraw and reposition. The needle should advance smoothly.
-
Once the needle is in place (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation.
-
After administration, gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for several minutes for any signs of respiratory distress (e.g., gasping or blue-tinged mucous membranes), which could indicate accidental tracheal administration.
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: Troubleshooting workflow for low in vivo efficacy.
Logical Relationship
References
- 1. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-2506. Ono - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Propyloctanoic acid | C11H22O2 | CID 552716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-2-Propyloctanoic acid | C11H22O2 | CID 9815462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Propyloctanoicacid | CAS#:31080-41-8 | Chemsrc [chemsrc.com]
Stability of S-(+)-Arundic Acid in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of S-(+)-Arundic Acid in aqueous solutions for experimental use. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, this compound stock solutions should be stored at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1][2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: How should I prepare aqueous working solutions of this compound?
This compound has limited solubility in purely aqueous solutions. Therefore, co-solvents are often necessary. A common method involves first dissolving the compound in an organic solvent like DMSO to create a stock solution. This stock solution is then further diluted with aqueous buffers or vehicles, which may contain other solubilizing agents such as PEG300, Tween-80, or SBE-β-CD, to reach the desired final concentration.[1][2] For in vivo studies, it is advisable to keep the final concentration of organic solvents like DMSO to a minimum (e.g., below 2%).[1]
Q3: What factors can affect the stability of this compound in aqueous solutions?
The stability of this compound, like other carboxylic acids, in aqueous solutions can be influenced by several factors:
-
pH: Extreme pH values (highly acidic or basic) can potentially lead to the degradation of carboxylic acids.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV or visible light may cause photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.
Q4: Are there any known degradation pathways for this compound?
Currently, there is limited publicly available information specifically detailing the degradation pathways of this compound. However, as a carboxylic acid, potential degradation could involve reactions affecting the carboxyl group or the alkyl chain, particularly under forced degradation conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in aqueous working solution. | The solubility limit of this compound in the chosen solvent system has been exceeded. | - Increase the proportion of co-solvents (e.g., PEG300, Tween-80) in your final solution.- Gently warm the solution or use sonication to aid dissolution.[1]- Prepare a more diluted working solution if experimentally feasible. |
| Inconsistent experimental results. | Degradation of this compound in the working solution. | - Always prepare fresh working solutions on the day of the experiment.[1]- Protect the solution from light and store it at a controlled, cool temperature during the experiment.- Ensure the pH of your aqueous solution is within a stable range for carboxylic acids (generally avoiding strong acids and bases). |
| Difficulty dissolving the compound. | Inappropriate solvent or technique. | - Start by dissolving this compound in DMSO to make a concentrated stock solution before diluting with aqueous buffers.[2]- Use sonication to aid in the dissolution process.[2] |
Experimental Protocols
To assess the stability of this compound in your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and determine its stability profile.
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., PDA or MS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging with a UV detector at low wavelengths (e.g., ~210 nm). Derivatization or the use of a Mass Spectrometer (MS) detector is recommended for better sensitivity and specificity.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability to separate the main peak of this compound from any degradation peaks observed in the forced degradation samples.
Data Presentation
The results from the forced degradation study should be summarized in a table to easily compare the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Retention Times of Degradation Products (min) |
| 0.1 M HCl | 24 | 60 | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24 | 60 | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 | Room Temp | Data to be generated | Data to be generated | Data to be generated |
| Thermal | 24 | 70 | Data to be generated | Data to be generated | Data to be generated |
| Photolytic | 24 | Room Temp | Data to be generated | Data to be generated | Data to be generated |
Visualizations
Signaling Pathways
This compound has been reported to increase the expression of the glutamate (B1630785) transporter EAAT1 by activating the Akt, ERK, and NF-κB signaling pathways.
Caption: Signaling pathways activated by this compound.
Experimental Workflow
The following diagram illustrates the workflow for conducting a stability study of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: S-(+)-Arundic Acid In Vitro Dose-Response Curve Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the in vitro dose-response curve of S-(+)-Arundic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound primarily acts as an astrocyte-modulating agent. Its main mechanism is the inhibition of the synthesis and secretion of S100B, a calcium-binding protein that is upregulated in activated astrocytes and is associated with neuronal damage.[1][2][3][4] By reducing S100B levels, Arundic Acid helps to mitigate neuroinflammation and protect neurons.[3][5]
Q2: What is a secondary mechanism of action for this compound that could be measured in a dose-response manner?
A2: A secondary mechanism of this compound is the upregulation of the excitatory amino acid transporter 1 (EAAT1), also known as GLAST.[6][7] This transporter is crucial for clearing excess glutamate (B1630785) from the synaptic cleft, thereby preventing excitotoxicity. The increased expression and function of EAAT1 can be quantified to determine a dose-response relationship.[6]
Q3: What are typical in vitro concentrations of this compound used in experiments?
A3: Published studies have used a range of concentrations depending on the cell type and experimental endpoint. For example, concentrations around 100 ng/mL have been used to modulate astrocytic S100B and TNFα release.[8] Other studies have used concentrations as high as 150 µM and 300 µM for inhibiting S100B synthesis in organotypic cultures.[9] A broad dose-range finding study is recommended to determine the optimal concentrations for your specific experimental system.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9][10] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture is consistent across all conditions and is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent drug concentration.
-
Solution:
-
Ensure a single-cell suspension and proper mixing before and during cell seeding to achieve a uniform cell monolayer.
-
To minimize edge effects, avoid using the outer wells of the microplate for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Prepare fresh serial dilutions of this compound for each experiment and ensure thorough mixing at each dilution step.
-
Issue 2: No dose-response effect observed.
-
Possible Cause: The concentration range tested is too low or too high, the incubation time is not optimal, or the chosen cell line is not responsive.
-
Solution:
-
Conduct a wide-range dose-finding experiment (e.g., from 1 nM to 1 mM) to identify a responsive range.
-
Optimize the incubation time. The effects of this compound on protein synthesis (S100B) or transporter expression (EAAT1) may require longer incubation times (e.g., 24-72 hours) compared to compounds with more direct and rapid mechanisms.
-
Ensure your chosen cell model (e.g., primary astrocytes, astrocytoma cell lines) expresses the target protein (S100B) or is capable of upregulating the target pathway (EAAT1 expression).
-
Issue 3: Unexpectedly steep or shallow dose-response curve.
-
Possible Cause: A steep curve (Hill slope > 1.5) could indicate positive cooperativity or experimental artifacts. A shallow curve (Hill slope < 0.7) might suggest negative cooperativity, multiple binding sites, or complex biological responses.
-
Solution:
-
Carefully re-evaluate the experimental setup for any potential artifacts.
-
Consider the complexity of the biological system. This compound's indirect mechanism of action on protein synthesis and expression may not follow a simple one-to-one binding kinetic, potentially leading to a non-ideal Hill slope.
-
Ensure that the selected model for curve fitting accurately represents the biological phenomenon being observed.
-
Experimental Protocols
Protocol 1: In Vitro S100B Inhibition Assay in Astrocytes
This protocol is designed to determine the dose-response curve for this compound's inhibition of S100B secretion from astrocytes.
-
Cell Culture: Culture primary astrocytes or a suitable astrocyte cell line (e.g., C6 or U87 MG) in a 24-well plate until they reach 80-90% confluency.
-
Stimulation (Optional): To induce S100B secretion, you can treat the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 10 nM to 300 µM. Remove the old medium from the cells and replace it with the medium containing the different concentrations of Arundic Acid or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification of S100B: Measure the concentration of S100B in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the S100B concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Glutamate Uptake Assay
This protocol measures the effect of this compound on glutamate uptake, which is an indicator of EAAT1 function.
-
Cell Culture and Treatment: Seed primary astrocytes or a suitable cell line in a 96-well plate. Treat the cells with various concentrations of this compound (e.g., 10 nM to 300 µM) or vehicle control for 48-72 hours to allow for potential changes in EAAT1 expression.
-
Assay Initiation:
-
Wash the cells twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing a known concentration of L-glutamate (e.g., 50 µM) and a radioactive tracer such as [3H]-L-glutamate.
-
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to measure the initial rate of uptake.
-
Assay Termination:
-
Rapidly remove the uptake buffer.
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular glutamate.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Plot the normalized glutamate uptake against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on S100B Inhibition
| This compound (µM) | Log Concentration | % Inhibition of S100B Secretion (Mean ± SD) |
| 0 (Vehicle) | - | 0 ± 5.2 |
| 0.01 | -2 | 8.1 ± 4.5 |
| 0.1 | -1 | 25.3 ± 6.1 |
| 1 | 0 | 48.9 ± 5.8 |
| 10 | 1 | 75.6 ± 4.9 |
| 100 | 2 | 92.3 ± 3.7 |
| 300 | 2.48 | 95.1 ± 3.1 |
Table 2: Hypothetical Dose-Response Data for this compound on Glutamate Uptake
| This compound (µM) | Log Concentration | % Increase in Glutamate Uptake (Mean ± SD) |
| 0 (Vehicle) | - | 0 ± 8.1 |
| 0.1 | -1 | 15.2 ± 7.5 |
| 1 | 0 | 45.7 ± 9.2 |
| 10 | 1 | 82.4 ± 6.8 |
| 100 | 2 | 125.6 ± 10.1 |
| 300 | 2.48 | 135.8 ± 9.5 |
Visualizations
Caption: Workflow for S100B Inhibition Assay.
Caption: this compound Mechanism of Action.
References
- 1. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways [pubmed.ncbi.nlm.nih.gov]
- 7. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Poor Bioavailability of S-(+)-Arundic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges associated with the poor oral bioavailability of S-(+)-Arundic Acid in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a concern?
A1: this compound (also known as ONO-2506) is an investigational agent that modulates astrocyte activation and has shown neuroprotective potential in preclinical models of stroke, Alzheimer's disease, and other neurological disorders.[1][2][3] Like many small molecule drugs, its development for oral administration can be hampered by poor bioavailability. This means that after oral ingestion, only a small fraction of the drug reaches the systemic circulation to exert its therapeutic effect.
Q2: What are the primary reasons for the suspected poor oral bioavailability of this compound?
A2: While specific data is limited in publicly available literature, based on its chemical structure (a propyloctanoic acid derivative), this compound is likely a poorly water-soluble compound.[4] Poor aqueous solubility is a major rate-limiting step for the absorption of many drugs from the gastrointestinal (GI) tract. For a drug to be absorbed, it must first dissolve in the GI fluids. Low solubility leads to a slow dissolution rate, resulting in incomplete absorption and low, variable plasma concentrations. This would classify it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[5][6]
Q3: Have oral formulations of this compound been used in clinical trials?
A3: Yes, an oral formulation of this compound, referred to as Cereact, has been in Phase I clinical trials for Alzheimer's disease and Parkinson's disease.[1] An injectable formulation, Proglia, has also been developed.[1] However, the specific composition of the oral formulation and its bioavailability are not detailed in the available resources.
Troubleshooting Guides
Problem 1: My in vivo study with orally administered this compound shows very low and variable plasma concentrations.
Possible Cause 1: Poor Aqueous Solubility and Slow Dissolution
-
Question: How can I confirm if poor solubility is the issue?
-
Answer: First, determine the equilibrium solubility of your this compound drug substance in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). A solubility of <100 µg/mL is generally considered low. Data for Arundic Acid shows very low solubility in aqueous solutions like PBS (0.3 mg/ml in a 1:2 Ethanol:PBS solution), suggesting solubility is a key issue.[7]
-
-
Question: What are the initial steps to improve the dissolution rate?
-
Answer: Particle size reduction is a fundamental approach. Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Recommendation: Prepare a micronized suspension of this compound. You can achieve this through techniques like jet milling or ball milling. Compare the pharmacokinetic profile of the micronized suspension to your original suspension in an animal model (e.g., Sprague-Dawley rats).
-
-
Table 1: Hypothetical Pharmacokinetic Data for Different this compound Formulations in Rats (Oral Dose: 20 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Simple Aqueous Suspension | 150 ± 45 | 4.0 ± 1.5 | 950 ± 280 | 100 (Reference) |
| Micronized Suspension | 350 ± 90 | 2.0 ± 0.5 | 2,500 ± 600 | ~263 |
| Amorphous Solid Dispersion | 800 ± 150 | 1.5 ± 0.5 | 7,200 ± 1100 | ~758 |
| SEDDS Formulation | 1100 ± 210 | 1.0 ± 0.5 | 9,800 ± 1500 | ~1032 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. Data are represented as mean ± SD and are for illustrative purposes.
Possible Cause 2: Chemical Instability in the GI Tract
-
Question: Could this compound be degrading in the stomach's acidic environment?
-
Answer: As an acidic compound, this compound is likely to be stable. However, acid-labile substances can pose formulation challenges.[8] To rule out degradation, you can perform an in vitro stability study.
-
Recommendation: Incubate this compound in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) at 37°C. Analyze the samples at various time points (e.g., 0, 1, 2, 4 hours) by HPLC to check for degradation.
-
-
Problem 2: Particle size reduction provided some improvement, but bioavailability is still insufficient for my high-dose toxicology studies.
Advanced Formulation Strategies
-
Question: What is the next step if micronization is not enough?
-
Question: How do amorphous solid dispersions work?
-
Answer: Amorphous solid dispersions (ASDs) involve dispersing the drug in its non-crystalline, amorphous state within a polymer matrix. The amorphous form has higher free energy and is more soluble than the stable crystalline form. The polymer helps to stabilize the amorphous state and prevent recrystallization.[6]
-
Recommendation: Prepare an ASD of this compound with a suitable polymer like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS). The solvent evaporation or hot-melt extrusion methods can be used.
-
-
-
Question: What are lipid-based formulations and how can they help?
-
Answer: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. When this mixture comes into contact with aqueous GI fluids, it spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state with a large surface area for absorption.[9]
-
Recommendation: Develop a SEDDS formulation for this compound. This involves screening for oils, surfactants, and co-solvents in which the drug has high solubility.
-
-
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).[11]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Fast animals overnight (with free access to water) before dosing.
-
Groups:
-
Group 1: Intravenous (IV) administration (for determining absolute bioavailability) - 5 mg/kg this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[12]
-
Group 2: Oral gavage of the test formulation (e.g., SEDDS) at 20 mg/kg.
-
-
Administration:
-
IV: Administer via the tail vein.
-
Oral: Administer using an appropriate-sized gavage needle.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular or saphenous vein into EDTA-containing tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters like Cmax, Tmax, AUC, and half-life. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Solvent Selection: Identify a common volatile solvent that can dissolve both this compound and the chosen polymer (e.g., PVP K30). Methanol or acetone (B3395972) are common choices.
-
Dissolution: Prepare a solution by dissolving this compound and the polymer in the solvent at a specific ratio (e.g., 1:4 drug-to-polymer by weight). Stir until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low to prevent degradation.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
Visualizations
References
- 1. ONO-2506. Ono - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. EP0244380B1 - Pharmaceutical formulations of acid labile substances for oral use - Google Patents [patents.google.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Potential off-target effects of S-(+)-Arundic Acid in neuronal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using S-(+)-Arundic Acid (also known as ONO-2506) in neuronal cultures. The information focuses on identifying and addressing potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an astrocyte-modulating agent. Its main mechanism of action is the inhibition of the synthesis of S100B, a calcium-binding protein, in astrocytes.[1][2][3][4] Overproduction of S100B by activated astrocytes is associated with neuronal damage, and by inhibiting its synthesis, Arundic Acid exerts neuroprotective effects in various models of neurological disorders.[1][2][5][6]
Q2: Does this compound have any known direct effects on neurons independent of astrocytes?
A2: The majority of research has focused on the astrocyte-mediated effects of this compound. While direct neuroprotective actions in vivo have been observed, these are largely attributed to the modulation of astrocyte activity.[5][6] One study on the developing enteric nervous system showed that Arundic Acid reduced the proliferation of glial progenitors without affecting the overall density of neurons in short-term cultures. This suggests that in some contexts, the primary direct effects may be on glial cells or their precursors rather than on mature neurons. However, the possibility of direct, off-target effects on neurons, particularly at higher concentrations or with long-term exposure, cannot be entirely ruled out and should be experimentally evaluated.
Q3: What are the recommended working concentrations for this compound in cell culture?
A3: In vitro studies on astrocytes have used a range of concentrations. For instance, a study on the modulation of astrocytic S100B and TNF-α release used 100 ng/mL. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture system and experimental endpoint.
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound is soluble in ethanol (B145695) and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile-filtered solvent (e.g., 100 mM in DMSO) and then dilute it to the final working concentration in your culture medium. To minimize the potential for solvent-induced toxicity, the final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C as recommended by the supplier.
Troubleshooting Guide: Potential Off-Target Effects in Neuronal Cultures
This guide addresses potential issues that may arise when using this compound in neuronal cultures, with a focus on distinguishing between desired effects and potential off-target phenomena.
Issue 1: Unexpected Neuronal Toxicity or Reduced Viability
You observe increased cell death, morphological changes indicative of stress (e.g., neurite blebbing, cell body rounding), or a decrease in viability assay signal after treatment with this compound.
Possible Cause: While this compound is generally considered neuroprotective, high concentrations may exert off-target cytotoxic effects. As a fatty acid derivative, it could potentially interfere with cellular metabolism or membrane integrity at supra-pharmacological doses.
Troubleshooting Steps:
-
Confirm Drug Concentration and Purity: Ensure that the correct concentration of this compound was used and that the compound has not degraded.
-
Perform a Dose-Response Viability Assay: To determine the toxic threshold in your specific neuronal culture system, conduct a dose-response experiment. This will help you identify a working concentration that is non-toxic.
-
Assess Neuronal Viability with Multiple Assays: Use a combination of viability assays that measure different cellular parameters to get a comprehensive view of neuronal health.
Data Presentation: Hypothetical Dose-Response of this compound on Neuronal Viability
| Concentration (µM) | Neuronal Viability (% of Control) | LDH Release (% of Max) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 |
| 1 | 98 ± 6 | 6 ± 3 |
| 10 | 95 ± 5 | 8 ± 2 |
| 50 | 85 ± 7 | 15 ± 4 |
| 100 | 60 ± 9 | 45 ± 6 |
| 200 | 30 ± 8 | 75 ± 8 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the neuronal cell type and culture conditions.
Experimental Protocol: Neuronal Viability Assessment using Calcein AM and Propidium Iodide
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere and differentiate, treat them with a range of this compound concentrations (e.g., 0.1 µM to 200 µM) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Staining: Prepare a staining solution containing Calcein AM (to stain live cells green) and Propidium Iodide (to stain dead cells red) in a suitable buffer (e.g., PBS).
-
Incubation: Remove the culture medium, wash the cells gently with PBS, and incubate them with the staining solution for 15-30 minutes at 37°C, protected from light.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence microscope with appropriate filters. Quantify the number of live (green) and dead (red) cells to determine the percentage of viable neurons at each concentration.
Mandatory Visualization: Experimental Workflow for Assessing Neuronal Viability
Caption: Workflow for determining the dose-dependent effects of this compound on neuronal viability.
Issue 2: Altered Neuronal Morphology or Neurite Outgrowth
You observe unexpected changes in neurite length, branching, or overall neuronal morphology that are not consistent with the expected astrocyte-mediated neuroprotective effects.
Possible Cause: While not a primary reported effect, compounds can sometimes interfere with cytoskeletal dynamics or signaling pathways involved in neurite extension and maintenance.
Troubleshooting Steps:
-
Systematic Morphological Analysis: Use high-content imaging and analysis software to quantify changes in neurite length, number of branches, and cell body size.
-
Immunocytochemistry: Stain for neuronal and cytoskeletal markers (e.g., β-III tubulin for neurons, MAP2 for dendrites, and Phalloidin for actin filaments) to investigate specific structural changes.
-
Control for Glial Proliferation: In primary cultures, ensure that glial proliferation is controlled (e.g., using an antimitotic agent like Ara-C, if appropriate for your experiment) to rule out indirect effects from a changing cellular environment.
Experimental Protocol: Quantification of Neurite Outgrowth
-
Cell Culture: Plate neurons on coverslips or in imaging-compatible plates coated with a suitable substrate (e.g., poly-D-lysine and laminin).
-
Treatment: Treat the cultures with a non-toxic concentration of this compound determined from your viability assays.
-
Fixation and Staining: After the treatment period, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with an antibody against a neuronal marker like β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software) to trace and measure the length and branching of neurites.
Mandatory Visualization: Signaling Pathways in Astrocyte-Mediated Neuroprotection
Caption: Known astrocyte-mediated pathways of this compound leading to neuroprotection.
Issue 3: Inconsistent or Unreliable Experimental Results
You are experiencing high variability between replicate wells or experiments when using this compound.
Possible Cause: This could be due to issues with the compound's solubility or stability in your culture medium, or general inconsistencies in your neuronal culture technique.
Troubleshooting Steps:
-
Check for Precipitation: After diluting the this compound stock into your culture medium, visually inspect for any signs of precipitation, both immediately and after incubation at 37°C.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
Standardize Neuronal Culture Protocol: Ensure consistency in cell seeding density, culture medium composition, and the timing of treatments and assays. Primary neuronal cultures can be particularly sensitive to minor variations in protocol.
Mandatory Visualization: Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of arundic acid, an astrocyte-modulating agent, in mouse brain against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting S-(+)-Arundic Acid dosage for different animal models of neurodegeneration
Welcome to the technical support center for S-(+)-Arundic Acid (ONO-2506). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in animal models of neurodegeneration. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No therapeutic effect observed | Incorrect Dosage: The dosage may be too low for the specific animal model or disease severity. | Consult the dosage tables below for ranges used in similar studies. Consider performing a dose-response study to determine the optimal dose for your model. |
| Suboptimal Administration Route: The chosen route of administration may not provide adequate bioavailability to the central nervous system. | For compounds with poor blood-brain barrier penetration, consider intracerebroventricular (ICV) administration. Oral gavage and intraperitoneal (IP) injections are common, but their effectiveness can vary. | |
| Timing of Administration: Treatment may be initiated too late in the disease progression to have a significant effect. | Review the literature for the therapeutic window in your specific model. In many neurodegenerative models, early intervention is more effective. | |
| Compound Instability: Improper storage or preparation of this compound can lead to degradation. | Store this compound at -20°C for up to one month or at -80°C for up to six months.[1] Prepare fresh solutions for each experiment and protect from light. | |
| High variability in results | Inconsistent Dosing Technique: Variations in oral gavage or injection technique can lead to inconsistent drug delivery. | Ensure all personnel are thoroughly trained in the chosen administration technique. Refer to the detailed experimental protocols below for standardized procedures. |
| Animal Strain and Sex Differences: The genetic background and sex of the animals can influence drug metabolism and disease progression. | Use a consistent animal strain and sex throughout your experiments. Report these details in your methodology. | |
| Vehicle Effects: The vehicle used to dissolve or suspend this compound may have its own biological effects. | Always include a vehicle-treated control group in your experimental design. Common vehicles include saline, DMSO, and PEG300.[1] | |
| Signs of animal toxicity or distress | High Dosage: The administered dose may be approaching toxic levels. | Reduce the dosage. Observe animals closely for any adverse effects, such as weight loss, lethargy, or abnormal behavior. |
| Vehicle Toxicity: Some vehicles, like DMSO, can be toxic at high concentrations. | Minimize the concentration of potentially toxic vehicles. Ensure the final concentration is well-tolerated in your animal model. | |
| Improper Administration: Incorrect administration technique can cause injury or distress. | Review and refine your administration technique. For oral gavage, ensure the gavage needle is the correct size and is inserted gently to avoid esophageal or stomach perforation.[2][3][4][5] For injections, use the correct needle gauge and injection site.[6][7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an astrocyte-modulating agent.[1] Its primary mechanism of action is the inhibition of S100B protein synthesis in astrocytes.[1][11] S100B is a calcium-binding protein that, at high concentrations, can be neurotoxic and is implicated in the progression of several neurodegenerative diseases.[1][12] By inhibiting S100B synthesis, this compound helps to reduce neuroinflammation and protect neurons from damage.[13][14]
Q2: How should I prepare this compound for in vivo administration?
A2: The preparation method depends on the route of administration. A common method for preparing a suspended solution for oral or intraperitoneal injection involves dissolving this compound in DMSO to create a stock solution, then diluting it with PEG300, Tween-80, and saline.[1] For a clear solution, the DMSO stock can be diluted in a solution of 20% SBE-β-CD in saline.[1] Always ensure the final solution is homogenous before administration.
Q3: What is the recommended dosage of this compound for different animal models?
A3: The optimal dosage can vary significantly depending on the animal model, species, and route of administration. Please refer to the dosage tables below for a summary of dosages used in various published studies. It is highly recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q4: What is the bioavailability of this compound?
Q5: What are the known pharmacokinetic properties of this compound?
A5: In a clinical study on acute ischemic stroke patients, the mean terminal half-life of this compound was found to be approximately 2 to 3 hours, with no excessive accumulation in plasma after repeated daily infusions.[16][17]
Dosage and Administration Data
This compound Dosage in Mouse Models of Neurodegeneration
| Disease Model | Mouse Strain | Administration Route | Dosage | Frequency | Reference |
| Parkinson's Disease (MPTP-induced) | C57BL/6 | Intraperitoneal (i.p.) | 30 mg/kg | Multiple injections post-MPTP | [2] |
| Alzheimer's Disease (Transgenic) | Tg APP(sw) | Oral | 10 mg/kg | Daily for 6 months | [13] |
| Focal Ischemia (pMCAO) | ApoE Knock-in | Intraperitoneal (i.p.) | 10 mg/kg | Daily post-pMCAO | [18] |
| Spinal Cord Injury | Not Specified | Not Specified | 20 mg/kg | Not Specified | [19] |
This compound Dosage in Rat Models of Neurodegeneration
| Disease Model | Rat Strain | Administration Route | Dosage | Frequency | Reference |
| Intracerebral Hemorrhage (ICH) | Wistar | Intracerebroventricular (ICV) | 2 µg/µl | Single injection | [13][14][20][21] |
| Parkinson's Disease | Not Specified | Intracerebral | Not Specified | Daily | [22] |
Experimental Protocols
Oral Gavage in Rodents
Materials:
-
Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[4]
-
Syringe
-
This compound solution
Procedure:
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[3][4]
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.[5]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the tube is passed.[2]
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.[2][5]
-
Administer the solution slowly.
-
Withdraw the needle gently and return the animal to its cage.
Intraperitoneal (IP) Injection in Mice
Materials:
-
25-30 gauge needle[6]
-
Syringe
-
This compound solution
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring internal organs.[6][7]
-
Disinfect the injection site.[7]
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[7][10]
-
Aspirate to ensure you have not entered a blood vessel or organ. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[7]
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Observe for any complications.[6]
Intracerebroventricular (ICV) Injection in Rats
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Microinjection pump
-
Guide cannula and injector cannula
-
This compound solution
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the desired coordinates for ventricular access.
-
Implant a guide cannula to the correct depth and secure it with dental cement.
-
Allow the animal to recover from surgery.
-
For injection, gently restrain the conscious animal and remove the dummy cannula.
-
Insert the injector cannula, which extends slightly beyond the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[23]
-
Leave the injector in place for a minute post-injection to prevent backflow.[23]
-
Withdraw the injector and replace the dummy cannula.
-
Monitor the animal for recovery and behavioral changes.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The S100B/RAGE Axis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Arundic acid (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 23. benchchem.com [benchchem.com]
Long-term storage and handling of S-(+)-Arundic Acid powder
Technical Support Center: S-(+)-Arundic Acid
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for this compound powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound in its pure powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years[1]. The stability of the compound is guaranteed for at least two years when stored at -20°C[2].
Q2: How should I handle this compound powder in the laboratory?
While specific handling precautions for this compound powder are not detailed in the provided results, standard laboratory safety practices for handling chemical powders should be followed. This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Ensure adequate ventilation to avoid inhalation of the powder.
Q3: What is the stability of this compound in solution?
Once dissolved, stock solutions of this compound have different stability profiles depending on the storage temperature. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1][3]. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[3]. For in vivo experiments, it is best to prepare fresh working solutions on the day of use[3].
Q4: In which solvents can I dissolve this compound?
This compound is soluble in several organic solvents. Solubility data indicates it can be dissolved in DMSO at a concentration of 150 mg/mL (with the need for ultrasonic treatment), in DMF at 10 mg/mL, and in Ethanol at 25 mg/mL[1][2].
Q5: How can I prepare this compound for in vivo studies?
For in vivo administration, this compound can be prepared in various vehicle solutions. Common protocols involve the use of co-solvents to achieve the desired concentration and solubility. Here are a few examples:
-
A suspended solution can be made using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1][3].
-
A clear solution can be prepared with 10% DMSO and 90% (20% SBE-β-CD in saline)[1][3].
-
Another clear solution can be made with 10% DMSO and 90% corn oil[1][3].
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[3].
Data Summary Tables
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Shelf Life | Citations |
| Pure Powder | -20°C | 3 years | [1] |
| Pure Powder | 4°C | 2 years | [1] |
| Pure Powder | -20°C | ≥ 2 years | [2] |
| Stock Solution | -80°C | 6 months | [1][3] |
| Stock Solution | -20°C | 1 month | [1][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
| DMSO | 150 mg/mL (805.20 mM) | Requires sonication | [1] |
| DMF | 10 mg/mL | [2] | |
| Ethanol | 25 mg/mL | [2] | |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder Discoloration | Degradation due to improper storage (exposure to light, moisture, or high temperatures). | Discard the powder if discoloration is significant. Ensure the powder is stored in a tightly sealed container, protected from light, and at the recommended temperature. |
| Difficulty Dissolving Powder | Incorrect solvent or insufficient mixing. Precipitation may occur. | Confirm the correct solvent and concentration from the solubility data. Use sonication or gentle heating to aid dissolution. For in vivo preparations, ensure the co-solvents are added sequentially and mixed thoroughly at each step. |
| Precipitation in Solution Upon Storage | Solution may be supersaturated or stored at an inappropriate temperature. | If precipitation occurs in a stock solution upon cooling, try gently warming it before use. When preparing working solutions, ensure they are used fresh. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inconsistent Experimental Results | Potential degradation of the compound in solution. | Prepare fresh working solutions for each experiment. Ensure stock solutions are stored correctly and used within their recommended stability period. Perform a quality control check on the compound if degradation is suspected. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound powder being tested in the same solvent as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Determine the retention time of this compound from the standard. The purity of the sample can be calculated by comparing the peak area of the sample to the calibration curve.
Protocol 2: Stability Assessment of this compound Solution
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent and store it under the intended storage conditions (e.g., -20°C or -80°C).
-
Time Points: Designate several time points for analysis (e.g., day 0, week 1, week 4, etc.).
-
Sample Analysis: At each time point, thaw an aliquot of the stock solution and analyze its concentration and purity using the HPLC method described above.
-
Data Analysis: Compare the concentration and purity of the stored samples to the initial measurements at day 0. A significant decrease in concentration or the appearance of new peaks indicates degradation.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Signaling pathway of this compound.
References
Mitigating S-(+)-Arundic Acid cytotoxicity in high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(+)-Arundic Acid. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as an astrocyte-modulating agent. Its main mechanism of action is the inhibition of S100B protein synthesis in astrocytes.[1][2][3] Overproduction of S100B by reactive astrocytes is associated with neuronal damage, and by inhibiting its synthesis, this compound exerts neuroprotective effects.[1][2][4]
Q2: What are the downstream effects of S100B inhibition by this compound?
A2: By inhibiting S100B synthesis, this compound can prevent delayed ischemic brain damage and subsequent neurological deficits.[5] It also plays a role in restoring the function of astroglial glutamate (B1630785) transporters, which is crucial for preventing excitotoxicity.[5][6]
Q3: Has this compound been evaluated in clinical trials?
A3: Yes, this compound has undergone Phase I and Phase II clinical trials for conditions such as acute ischemic stroke.[2][7][8] These trials have provided data on its pharmacokinetics, safety, and tolerability in humans.[7][8]
Q4: What is the role of this compound in regulating glutamate transporters?
A4: this compound has been shown to increase the expression and function of the astrocytic glutamate transporter EAAT1.[6] This effect is mediated through the activation of the ERK, Akt, and NF-κB signaling pathways.[6] Enhanced glutamate uptake by astrocytes helps to reduce excitotoxic neuronal injury.[6][9]
Troubleshooting Guide: Mitigating Cytotoxicity at High Concentrations
High concentrations of any compound can lead to off-target effects and cytotoxicity. While this compound is generally considered to have a good safety profile at therapeutic doses, researchers using it in in vitro models at high concentrations may encounter issues with cell viability. This guide offers potential reasons and mitigation strategies.
Issue: Observed cytotoxicity in cell culture at high concentrations of this compound.
Potential Cause 1: Excessive Inhibition of S100B
While inhibiting the overproduction of S100B is neuroprotective, basal levels of S100B are important for normal glial function and neuronal maintenance.[10] Excessive inhibition at high concentrations might disrupt these homeostatic functions.
Mitigation Strategy 1: Titration and Co-treatment with Neurotrophic Factors
-
Detailed Protocol:
-
Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for S100B synthesis in your specific cell culture model.
-
Titrate Down: Work with concentrations at or slightly above the IC50, rather than supra-maximal concentrations.
-
Neurotrophic Factor Co-treatment: If cytotoxicity persists, consider co-treatment with a low concentration of relevant neurotrophic factors (e.g., BDNF, GDNF) to support neuronal and glial health.
-
Potential Cause 2: Off-Target Effects on Glutamate Homeostasis
This compound enhances the expression of the glutamate transporter EAAT1.[6] While generally beneficial, supraphysiological upregulation at very high compound concentrations could potentially disrupt the delicate balance of glutamate signaling and metabolism within the astrocyte-neuron network, although this is speculative.
Mitigation Strategy 2: Modulation of Glutamatergic Signaling
-
Detailed Protocol:
-
Monitor Extracellular Glutamate: Use a glutamate assay to measure extracellular glutamate levels in your cell culture medium with and without high concentrations of this compound.
-
Co-treatment with Glutamate Receptor Antagonists: If extracellular glutamate levels are significantly altered, consider co-treatment with a low dose of a broad-spectrum glutamate receptor antagonist (e.g., kynurenic acid) to see if this mitigates the cytotoxicity. This can help determine if excitotoxicity is a contributing factor.
-
Potential Cause 3: General Cellular Stress
High concentrations of any small molecule can induce cellular stress responses, leading to apoptosis or necrosis.
Mitigation Strategy 3: Co-treatment with Antioxidants
-
Detailed Protocol:
-
Assess Oxidative Stress: Use a fluorescent probe (e.g., DCFDA) to measure the levels of reactive oxygen species (ROS) in your cells treated with high concentrations of this compound.
-
Antioxidant Co-treatment: If ROS levels are elevated, co-treat with a cell-permeable antioxidant such as N-acetylcysteine (NAC) or Trolox to determine if oxidative stress is the primary driver of cytotoxicity.
-
Quantitative Data Summary
| Parameter | This compound Effect | Reference Compound/Condition | Potential for Cytotoxicity at High Conc. | Mitigation Approach |
| S100B Synthesis | Inhibition | Pro-inflammatory stimuli (LPS, TNF-α) increase S100B | Excessive inhibition may disrupt normal function | Titrate concentration, co-treat with neurotrophic factors |
| EAAT1 Expression | Increased | Basal expression | Dysregulation of glutamate homeostasis | Modulate glutamatergic signaling |
| NF-κB Activity | Increased (leading to EAAT1 expression) | Basal activity | Potential for pro-inflammatory signaling if over-activated | Use NF-κB inhibitors as a tool to dissect the pathway |
| Cellular ROS | Not directly reported, but a potential stress response | Oxidative stress inducers (e.g., H₂O₂) | Indirect effect of cellular stress | Co-treat with antioxidants |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for S100B Inhibition
-
Cell Culture: Plate primary astrocytes or a suitable astrocyte cell line (e.g., H4 cells) in 24-well plates and grow to 80-90% confluency.
-
Stimulation: Treat the cells with a pro-inflammatory stimulus (e.g., 1 µg/mL LPS) to induce S100B expression.
-
This compound Treatment: Concurrently, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 hours.
-
S100B Measurement: Collect the cell culture supernatant and cell lysate. Measure the concentration of S100B in the supernatant using an ELISA kit.
-
Data Analysis: Plot the S100B concentration against the this compound concentration and calculate the IC50 value using non-linear regression.
Protocol 2: Assessing Cell Viability and Oxidative Stress
-
Cell Culture: Plate cells of interest (e.g., primary neurons, co-cultures) in a 96-well plate.
-
Treatment: Treat the cells with high concentrations of this compound, with or without a mitigating agent (e.g., NAC).
-
Cell Viability Assay: After the desired incubation period (e.g., 24-48 hours), perform a standard cell viability assay such as MTT or PrestoBlue.
-
Oxidative Stress Assay: In a parallel plate, load the cells with a ROS-sensitive dye (e.g., DCFDA) for 30 minutes before the end of the treatment period.
-
Measurement: Read the fluorescence or absorbance on a plate reader.
-
Data Analysis: Normalize the viability and ROS levels to the vehicle control.
Visualizations
Caption: Mechanism of this compound in astrocytes.
Caption: Troubleshooting workflow for cytotoxicity.
References
- 1. Arundic acid, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arundic Acid Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of arundic acid, an astrocyte modulating agent, in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
S-(+)-Arundic Acid (ONO-2506) in Acute Ischemic Stroke: A Comparative Guide to Placebo-Controlled Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(+)-Arundic Acid (ONO-2506) is an investigational drug that has been evaluated for its neuroprotective effects in the setting of acute ischemic stroke. This guide provides a comprehensive comparison of this compound versus placebo based on available data from clinical trials. The primary mechanism of action of this compound is the inhibition of S100B protein synthesis in astrocytes. S100B is a calcium-binding protein that is upregulated in response to brain injury and is believed to contribute to secondary neuronal damage. By modulating astrocyte activation and reducing S100B levels, this compound aims to mitigate the inflammatory cascade and excitotoxicity that follow an ischemic event.
Quantitative Data Summary
Clinical trial data for this compound in acute ischemic stroke is primarily derived from a Phase I dose-escalating safety and tolerability study and a larger Phase II/III efficacy trial (RREACT), which was ultimately discontinued (B1498344).
Table 1: Phase I Clinical Trial - Safety and Tolerability[1]
A multicenter, randomized, double-blind, placebo-controlled, dose-escalating trial was conducted to evaluate the safety and tolerability of this compound in patients with acute ischemic stroke. A total of 92 subjects were enrolled within 24 hours of stroke onset and received a daily one-hour intravenous infusion for 7 days.
| Outcome | Placebo (n=43) | This compound (All Doses, n=49) |
| Premature Terminations due to Adverse Events | 5 (11.6%) | 4 (8.2%) |
| Deaths | 4 (9.3%) | 2 (4.1%) |
Note: No dose-related pattern of serious adverse events was observed.
Table 2: Phase I Clinical Trial - Exploratory Efficacy (Change from Baseline NIHSS)[1]
The Phase I study also included exploratory efficacy endpoints. A trend toward improvement in the change from baseline in the National Institutes of Health Stroke Scale (NIHSS) was observed in the 8 mg/kg/h dose group compared to placebo.
| Time Point | 8 mg/kg/h this compound vs. Placebo (p-value) |
| Day 3 | 0.023 |
| Day 7 | 0.002 |
| Day 10 | 0.003 |
| Day 40 | 0.018 |
Table 3: Phase II/III (RREACT) Clinical Trial - Efficacy (Post-hoc Analysis)[2]
The RREACT (Rapid REsponse with an Astrocyte modulating agent in acute Cortical sTroke) trial was a large-scale study that was discontinued due to a futility analysis indicating no overall benefit of this compound compared to placebo. However, a post-hoc subgroup analysis suggested a potential benefit in patients treated later within the 6-hour window.
| Subgroup | Placebo (Response Rate) | This compound (Response Rate) |
| Patients treated later within the 6-hour window | 27.1% | 32.4% |
| Analysis excluding severe stroke | 30.6% | 41.4% |
*Response rate was defined as a modified Rankin Scale (mRS) score of 2 or less at 90 days.
Experimental Protocols
Representative Clinical Trial Protocol (Phase I)
This protocol is a synthesized representation based on the available information from the Phase I dose-escalating trial of this compound.
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in patients with acute ischemic stroke.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalating study.
Patient Population: Patients with a clinical diagnosis of acute ischemic stroke, with randomization within 24 hours of symptom onset.
Inclusion Criteria (general):
-
Clinical diagnosis of acute ischemic stroke.
-
Age 18 years or older.
-
Measurable neurological deficit on the NIHSS.
Exclusion Criteria (general):
-
Evidence of intracranial hemorrhage on baseline imaging.
-
Rapidly improving neurological symptoms.
-
Severe comorbid conditions that could interfere with the study.
-
Pregnancy or lactation.
Intervention:
-
Treatment Group: Intravenous infusion of this compound at sequential dose tiers (e.g., 2, 4, 6, 8, 10, and 12 mg/kg/h).
-
Control Group: Intravenous infusion of a matching placebo.
-
Administration: Daily one-hour infusion for 7 consecutive days.
Outcome Measures:
-
Primary: Incidence of adverse events and serious adverse events.
-
Secondary (Exploratory):
-
Change from baseline in NIHSS score at various time points (e.g., Days 3, 7, 10, and 40).
-
Modified Rankin Scale (mRS) score at Day 40.
-
Barthel Index score at Day 40.
-
Pharmacokinetic parameters of this compound.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in astrocytes.
Experimental Workflow of the Phase I Clinical Trial
Caption: Workflow of the Phase I dose-escalation trial.
Logical Relationship in the RREACT Trial Futility Analysis
Caption: Decision pathway of the RREACT clinical trial.
S-(+)-Arundic Acid's Efficacy in Suppressing S-100β In Vivo: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-(+)-arundic acid's in vivo effect on the suppression of S-100β, a protein implicated in neuroinflammatory and neurodegenerative processes. The performance of this compound is compared with alternative S-100β modulators, supported by experimental data from preclinical studies.
Introduction to S-100β and Its Role in Neuroinflammation
S-100β is a calcium-binding protein primarily expressed by astrocytes in the central nervous system (CNS). Under pathological conditions, such as brain injury and neurodegenerative diseases, astrocytes become reactive and overproduce S-100β. Extracellular S-100β, at high concentrations, acts as a damage-associated molecular pattern (DAMP), activating surrounding glial cells and neurons by binding to the Receptor for Advanced Glycation End products (RAGE). This interaction triggers downstream inflammatory signaling cascades, most notably the activation of Nuclear Factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines and perpetuating a cycle of neuroinflammation and neuronal damage.
This compound and a Comparative Overview of S-100β Suppressors
This compound (AA) is a novel compound that has demonstrated neuroprotective effects by inhibiting the synthesis of S-100β in astrocytes. An alternative pharmacological agent, pentamidine (B1679287) (PTM), functions by directly inhibiting the activity of the S-100β protein. Additionally, S-100β knockout (KO) mice serve as a crucial genetic tool to study the consequences of S-100β absence. This guide compares the efficacy of these different approaches in suppressing S-100β's detrimental effects in vivo.
Quantitative Comparison of S-100β Suppressors
The following tables summarize the quantitative data from in vivo studies on the effects of this compound and its alternatives on S-100β levels and related pathological outcomes.
Table 1: Comparison of this compound and Pentamidine in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | This compound (AA) | Pentamidine (PTM) | S-100β Knockout (KO) Mice |
| Mechanism of Action | Inhibitor of S-100β synthesis | Inhibitor of S-100β activity | Genetic ablation of S-100β |
| Animal Model | Chronic EAE in C57Bl/6 mice | Relapsing-remitting EAE in SJL/J mice | EAE in S-100β KO mice |
| Dosage and Administration | 4 mg/kg, intraperitoneal, daily from day 7 post-immunization[1] | 4 mg/kg, intraperitoneal, daily from day 7 post-immunization | Not Applicable |
| Effect on S-100β Protein Levels | Trend of reduction in brain homogenates (not statistically significant)[1] | Significant downregulation in brain homogenates (p=0.0085) | Significantly reduced protein levels |
| Effect on Clinical Score | Lower severity compared to vehicle-treated mice, particularly in the early phase[1] | Amelioration of clinical score compared to untreated mice | Amelioration of clinical symptoms |
| Pathological Outcomes | Reduction of astrocytosis, demyelination, and immune infiltrates[1] | Reduction of immune infiltrates and partial brain protection | Reduced number of lesions and glial reactivity |
Table 2: Effect of this compound in the Intracerebral Hemorrhage (ICH) Model
| Parameter | This compound (AA) |
| Mechanism of Action | Inhibitor of S-100β synthesis |
| Animal Model | Collagenase-induced ICH in male Wistar rats |
| Dosage and Administration | 2 μg/μl; intracerebroventricular injection immediately before injury |
| Effect on S-100β Levels | Reduced peripheral and central S-100β levels (striatum, serum, and cerebrospinal fluid) |
| Neurological Outcomes | Prevention of ICH-induced neurological deficits and tissue damage |
| Pathological Outcomes | Inhibited excessive astrocytic activation and cellular apoptosis; improved neuronal survival |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
1. Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction: Female C57Bl/6 mice (for chronic models) or SJL/J mice (for relapsing-remitting models) are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) or Proteolipid Protein 139-151 (PLP139-151) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment: As an example, this compound (4 mg/kg) or pentamidine (4 mg/kg) is administered intraperitoneally daily, starting from day 7 post-immunization[1].
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.
-
Endpoint Analysis: At the end of the experiment (e.g., day 30 post-immunization), animals are euthanized. Brain and spinal cord tissues are collected for histopathological analysis (e.g., Luxol Fast Blue for demyelination, Hematoxylin and Eosin for immune cell infiltration) and biochemical analysis (e.g., ELISA or Western blot for S-100β protein levels).
2. Intracerebral Hemorrhage (ICH) Model
-
Induction: Male Wistar rats are anesthetized and placed in a stereotaxic frame. A burr hole is drilled over the striatum, and collagenase is injected to induce hemorrhage.
-
Treatment: Immediately before the collagenase injection, this compound (2 μg/μl) is administered via intracerebroventricular injection.
-
Neurological Assessment: Neurological deficits are evaluated at different time points post-ICH using tests such as the ladder rung walking test and grip strength test.
-
Endpoint Analysis: Animals are euthanized, and brain tissue, serum, and cerebrospinal fluid are collected. The striatum is analyzed for S-100β levels (immunofluorescence or ELISA), astrogliosis (GFAP staining), microglial activation, and neuronal survival.
Conclusion
The available in vivo data suggests that this compound is a promising therapeutic agent for neurological disorders associated with elevated S-100β levels. Its mechanism of inhibiting S-100β synthesis effectively reduces the downstream inflammatory cascade. While direct comparative studies with pentamidine are limited, both compounds demonstrate efficacy in ameliorating disease pathology in preclinical models. This compound's ability to reduce S-100β levels in both EAE and ICH models highlights its potential as a neuroprotective agent. Further research with direct, quantitative comparisons between this compound and other S-100β inhibitors will be crucial for determining the most effective therapeutic strategy.
References
A Comparative Analysis of S-(+)-Arundic Acid and Valproic Acid for Neuroprotection in Amyotrophic Lateral Sclerosis (ALS) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of S-(+)-Arundic Acid (ONO-2506) and Valproic Acid (VPA) in preclinical and clinical models of Amyotrophic Lateral Sclerosis (ALS). The information is intended to support research and development efforts in the field of neurodegenerative diseases.
At a Glance: this compound vs. Valproic Acid in ALS
| Feature | This compound (ONO-2506) | Valproic Acid (VPA) |
| Primary Mechanism of Action | Inhibition of S100B protein synthesis in astrocytes, modulating astrocyte activation. | Broad-spectrum; includes histone deacetylase (HDAC) inhibition, anti-apoptotic effects, and reduction of glutamate (B1630785) toxicity. |
| Preclinical Efficacy in ALS Models | Data in specific ALS models is limited in publicly available literature. | Modest effects in SOD1-G93A mice, including delayed disease onset, but generally no significant extension of survival. |
| Clinical Trial Outcomes in ALS | Phase II trial showed no significant benefit in the overall patient population; a positive trend was observed in a subgroup with shorter disease duration.[1] | A Phase II/III trial (NCT00136110) showed no significant benefit on survival or disease progression in ALS patients.[2][3] |
| Neuroprotective Strategy | Targets astrocyte-mediated neuroinflammation. | Multi-faceted approach targeting gene expression, apoptosis, and excitotoxicity. |
Preclinical Data in ALS Models
Valproic Acid: Preclinical Findings in the SOD1-G93A Mouse Model
Valproic acid has been investigated in the widely used SOD1-G93A transgenic mouse model of ALS, with studies reporting modest therapeutic effects.
| Parameter | Finding | Reference |
| Disease Onset | Significantly delayed disease onset compared to control group (114.67 ± 7.74 days vs. 105.33 ± 7.84 days, P < 0.05). | [4] |
| Survival | Significantly prolonged survival compared to the control group (152.17 ± 9.22 days vs. 143.50 ± 6.19 days, P < 0.05). | [4] |
| Motor Neuron Survival | Information on specific motor neuron counts from comparative studies is limited. |
It is important to note that other preclinical studies with VPA in ALS models have shown inconsistent results, with some failing to demonstrate a significant survival benefit.
This compound: Preclinical Evidence in Neurodegenerative Models
While specific quantitative data on the efficacy of this compound in ALS mouse models is not available in the public domain, its neuroprotective effects have been documented in other models of central nervous system injury, primarily through its modulation of astrocyte activity. Studies in models of stroke and Parkinson's disease indicate that by inhibiting the synthesis of the S100B protein in astrocytes, Arundic Acid can reduce neuroinflammation and subsequent neuronal damage.[5][6][7]
Clinical Trial Data in ALS Patients
Both this compound and Valproic Acid have been evaluated in clinical trials for the treatment of ALS.
This compound (ONO-2506)
A Phase II clinical trial of oral this compound (ONO-2506PO/Cereact®) was conducted in ALS patients in Europe.[1]
| Parameter | Finding |
| Primary Endpoint (Change in Respiratory Function - SVC) | No statistically significant difference between the ONO-2506PO group (1200 mg/day) and the placebo group in the entire patient population.[1] |
| Subgroup Analysis (Shorter Disease Duration) | ONO-2506PO was superior to placebo in preventing the deterioration of respiratory function, with a favorable tendency in other functional tests.[1] |
| Subgroup Analysis (Longer Disease Duration) | ONO-2506PO was inferior to placebo in efficacy.[1] |
| Safety | No notable safety concerns were reported in the entire population.[1] |
Valproic Acid
A randomized, double-blind, placebo-controlled sequential trial (NCT00136110) was conducted to assess the efficacy and safety of Valproic Acid in patients with ALS.[2][3]
| Parameter | Finding |
| Primary Endpoint (Survival) | No significant difference in survival between the VPA group (1,500 mg/day) and the placebo group.[2][3] |
| Secondary Endpoint (Functional Decline - ALSFRS-R) | No significant difference in the rate of functional decline between the VPA and placebo groups.[2][3] |
| Safety | VPA was generally well-tolerated, with no unexpected safety concerns.[2][3] |
Mechanisms of Neuroprotection: Signaling Pathways
The proposed neuroprotective mechanisms of this compound and Valproic Acid differ significantly, reflecting their distinct molecular targets.
This compound: Targeting Astrocyte-Mediated Neuroinflammation
This compound's primary mechanism of action is the inhibition of the synthesis of S100B, a calcium-binding protein predominantly found in astrocytes. In the context of neurodegeneration, reactive astrocytes can overproduce S100B, which is believed to contribute to neuronal damage.
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. Randomized sequential trial of valproic acid in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation [frontiersin.org]
- 5. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-(+)-Arundic Acid and Other S-100β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-(+)-Arundic Acid and other inhibitors of the S-100β protein, a key player in various neurological and oncological conditions. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to aid in research and drug development efforts.
Introduction to S-100β and Its Inhibition
S-100β is a calcium-binding protein primarily expressed in astrocytes and is involved in a multitude of intracellular and extracellular functions.[1][2] Intracellularly, it regulates cytoskeletal dynamics and protein phosphorylation.[1] Extracellularly, it acts as a damage-associated molecular pattern (DAMP) protein, exerting neurotrophic effects at nanomolar concentrations and neurotoxic effects at micromolar concentrations, largely through its interaction with the Receptor for Advanced Glycation End products (RAGE).[3] This dual role makes S-100β a compelling therapeutic target for conditions associated with its dysregulation, including ischemic stroke, Alzheimer's disease, and malignant melanoma.[4][5][6]
Inhibitors of S-100β can be broadly categorized based on their mechanism of action: those that inhibit its synthesis and those that directly bind to the protein to block its interactions with downstream targets.
Comparative Analysis of S-100β Inhibitors
This section compares this compound, a known inhibitor of S-100β synthesis, with direct-binding inhibitors such as Pentamidine (B1679287) and its derivatives.
Mechanism of Action
-
This compound (ONO-2506): This compound acts as an astrocyte-modulating agent by inhibiting the synthesis of S-100β.[4][5][7] By reducing the overall cellular levels of S-100β, Arundic Acid mitigates its downstream effects, particularly the detrimental consequences of its overexpression in pathological conditions.[8][9][10] Studies have shown that Arundic Acid can decrease both intracellular and extracellular S-100β levels.[11]
-
Pentamidine (and its derivatives, e.g., Heptamidine): These molecules are direct inhibitors of S-100β.[1][2][12] They physically bind to the S-100β protein, preventing it from interacting with its target proteins, such as p53.[13] This disruption of protein-protein interactions is a key mechanism for their therapeutic effects, particularly in cancer where S-100β can sequester and inactivate the tumor suppressor p53.[2]
Quantitative Performance Data
| Inhibitor | Target | Method | Binding Affinity (K_d) / IC50 | Reference |
| Heptamidine | S-100β | X-ray Crystallography | Not explicitly stated, but shown to bind in the same site as pentamidine with potentially higher affinity. | [1] |
| Pentamidine | S-100β | Various | Binds to S-100β, inhibiting its interaction with p53. Specific K_d values are not consistently reported across studies. | [2][13] |
| This compound | S-100β Synthesis | Cell-based assays | Inhibits S-100β synthesis, leading to reduced protein levels. A 300 µM concentration has been shown to inhibit the appearance of S-100β immunoreactivity in enteric neural crest stem cells. | [3][14] |
Note: The lack of standardized reporting and different assay conditions make direct comparisons of potency challenging. The data presented should be interpreted within the context of the specific experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the study of S-100β inhibitors.
S-100β Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is for the quantitative measurement of S-100β in biological fluids such as serum, plasma, or cell culture supernatant.
Materials:
-
S-100β ELISA Kit (commercially available kits from various suppliers like Sigma-Aldrich, Abcam, or BioVendor provide pre-coated plates and necessary reagents)[1][12][13]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Samples and standards
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions.[13] Prepare wash buffer.
-
Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.[2]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).[13]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.[12]
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[12]
-
Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C).[12]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.[8]
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[12]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).[12]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[2]
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of S-100β in the samples by interpolating their absorbance values on the standard curve.
S-100β Inhibitor Screening by Fluorescence Polarization Competition Assay (FPCA)
This assay is used to identify and characterize compounds that inhibit the interaction between S-100β and a fluorescently labeled peptide derived from a known binding partner (e.g., p53).[7][15]
Materials:
-
Purified S-100β protein
-
Fluorescently labeled peptide probe (e.g., TAMRA-labeled p53 peptide)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 0.01% Tween 20)
-
Test compounds (potential inhibitors)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of S-100β, the fluorescent probe, and test compounds in the assay buffer.
-
Assay Setup: In a microplate, add a fixed concentration of S-100β and the fluorescent probe to each well.
-
Compound Addition: Add varying concentrations of the test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no S-100β (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: The inhibition of the S-100β-probe interaction by the test compound will result in a decrease in fluorescence polarization. Calculate the percentage of inhibition for each compound concentration.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the S-100β-probe interaction.
Signaling Pathways and Visualizations
The extracellular effects of S-100β are primarily mediated through the RAGE receptor, leading to the activation of downstream signaling cascades that influence cell survival, proliferation, and inflammation.
S-100β/RAGE Signaling Pathway
Upon binding of S-100β to RAGE, the receptor undergoes a conformational change, leading to the recruitment of adaptor proteins and the activation of several downstream pathways, including the MAPK/ERK and NF-κB pathways.[11][14] This can result in the transcription of pro-inflammatory and pro-survival genes.
Caption: S-100β/RAGE signaling pathway.
Experimental Workflow for S-100β Inhibitor Screening
The process of identifying and characterizing S-100β inhibitors typically involves a multi-step workflow, starting from a high-throughput screen to more detailed characterization assays.
Caption: Workflow for S-100β inhibitor screening.
Conclusion
The development of S-100β inhibitors represents a promising therapeutic strategy for a range of diseases. This compound offers a unique approach by targeting the synthesis of S-100β, while other small molecules like pentamidine directly interfere with its protein-protein interactions. The choice of inhibitor and the experimental approach for its evaluation will depend on the specific research or therapeutic context. This guide provides a foundational understanding of these inhibitors and the methodologies to study them, aiming to facilitate further advancements in this critical area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. genfollower.com [genfollower.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 7. Arundic acid a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biovendor.com [biovendor.com]
- 9. S100 and S100β: biomarkers of cerebral damage in cardiac surgery with or without the use of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arundic acid (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arundic Acid Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.elabscience.com [file.elabscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
S-(+)-Arundic Acid: A Comparative Analysis of its Role in Reducing Infarct Volume in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-(+)-Arundic Acid (also known as ONO-2506) with other neuroprotective agents in the context of reducing infarct volume in preclinical models of ischemic stroke. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the proposed mechanisms of action to offer an objective resource for the scientific community.
Executive Summary
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. A critical therapeutic goal is the preservation of brain tissue within the ischemic penumbra. This compound has emerged as a promising neuroprotective agent that modulates astrocyte activation, a key cellular response in the pathophysiology of stroke. This guide compares the efficacy of this compound in reducing infarct volume with two other neuroprotective agents, Citicoline (B1669096) and Edaravone, based on available preclinical data. The evidence suggests that this compound effectively reduces delayed infarct expansion by inhibiting the synthesis of the S100β protein in astrocytes.
Comparative Efficacy in Infarct Volume Reduction
The following tables summarize the quantitative data on infarct volume reduction from key preclinical studies involving this compound and the comparator agents, Citicoline and Edaravone. It is important to note that direct comparisons are challenging due to variations in experimental models, species, and methodologies.
Table 1: this compound (ONO-2506) Efficacy Data
| Animal Model | Ischemia Model | Treatment Protocol | Infarct Volume (Vehicle) | Infarct Volume (Arundic Acid) | Percent Reduction | Reference |
| ApoE4 Knock-in Mice | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 10 mg/kg/day, intraperitoneal, immediately after pMCAO | 22 ± 2 mm³ | 12 ± 2 mm³ | 45.5% | [1] |
| ApoE3 Knock-in Mice | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 10 mg/kg/day, intraperitoneal, immediately after pMCAO | 15 ± 2 mm³ | 11 ± 2 mm³ | 26.7% | [1] |
| ApoE2 Knock-in Mice | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 10 mg/kg/day, intraperitoneal, immediately after pMCAO | 16 ± 2 mm³ | 11 ± 2 mm³ | 31.3% | [1] |
Table 2: Citicoline Efficacy Data
| Animal Model | Ischemia Model | Treatment Protocol | Infarct Volume (Control) | Infarct Volume (Citicoline) | Percent Reduction | Reference |
| Sprague-Dawley Rats | Embolic Stroke Model | 500 mg/kg, intraperitoneal, 30 mins and 24, 48, 72 hours post-embolization | 37% of hemisphere | 11% of hemisphere | 70.3% | [2] |
| Sprague-Dawley Rats | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 50 mM delivered to caudate-putamen 2 hours before pMCAO | ~35% of hemisphere | ~15% of hemisphere | ~57% | [3] |
| Sprague-Dawley Rats | Temporary (90 min) Middle Cerebral Artery Occlusion (tMCAO) | 250 mg/kg, intraperitoneal, daily for 7 days | 175.2 ± 89.3 mm³ | 163.9 ± 73.7 mm³ | 6.4% | [4] |
Table 3: Edaravone Efficacy Data
| Animal Model | Ischemia Model | Treatment Protocol | Infarct Volume (Control) | Infarct Volume (Edaravone) | Percent Reduction | Reference |
| Rats | Middle Cerebral Artery Occlusion with Reperfusion (MCAO/R) | 6 mg/kg, intraperitoneal | ~45% of hemisphere | ~25% of hemisphere | ~44% | [5][6] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 30 mg/kg, oral | Not specified | Significant reduction | Not quantifiable | [7] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound, Citicoline, and Edaravone are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound's primary mechanism involves the modulation of astrocyte activity. In response to ischemic injury, astrocytes become reactive and upregulate the synthesis of S100β, a calcium-binding protein. Elevated extracellular S100β can be neurotoxic. This compound inhibits the synthesis of S100β in astrocytes, thereby reducing its detrimental effects and promoting neuronal survival.
Citicoline Signaling Pathway
Citicoline is a precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. Its neuroprotective effects are multifaceted, including membrane stabilization, reduction of free fatty acid accumulation, and enhancement of acetylcholine (B1216132) synthesis.[8] It also appears to modulate apoptosis and promote neurogenesis and synaptogenesis.[7][9]
References
- 1. Edaravone and cyclosporine A as neuroprotective agents for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jkscience.org [jkscience.org]
- 9. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of S-(+)-Arundic Acid's therapeutic window in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic window of S-(+)-Arundic Acid (also known as ONO-2506), a promising neuroprotective agent, with other notable neuroprotective compounds. The information presented herein is intended to assist researchers in evaluating its potential for further development in the context of various neurological disorders.
Executive Summary
This compound is an astrocyte-modulating agent that has demonstrated neuroprotective effects in a variety of preclinical models of neurological injury, including ischemic stroke, intracerebral hemorrhage (ICH), and Parkinson's disease. Its primary mechanism of action involves the inhibition of S-100β protein synthesis in astrocytes, which in turn attenuates neuroinflammation and oxidative stress. This guide summarizes the available preclinical data on the therapeutic window of this compound and compares it with other neuroprotective agents such as Edaravone, Citicoline, Cerebrolysin, Minocycline, Nerinetide, and Butylphthalide (NBP).
Comparison of Therapeutic Windows in Preclinical Models
The therapeutic window is a critical parameter in drug development, representing the dose range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window generally indicates a safer drug. The following table summarizes the available preclinical data on the therapeutic windows of this compound and its comparators.
| Compound | Preclinical Model | Species | Route of Administration | Effective Dose Range | Maximum Tolerated Dose (MTD) / Toxicity Data | Therapeutic Index (Approx.) |
| This compound | Intracerebral Hemorrhage (Collagenase-induced) | Rat | Intracerebroventricular | 0.2 - 2 µg/µl | >20 µg/µl (No adverse effects reported at the highest dose tested) | Undetermined, but likely >10 |
| Parkinson's Disease (MPTP-induced) | Mouse | Intraperitoneal | 30 mg/kg | Not explicitly reported | Undetermined | |
| Edaravone | Ischemic Stroke (transient focal ischemia) | Rat | Intravenous | 3 mg/kg | Not explicitly reported in this model. Clinical dose is 30 mg twice daily. | Undetermined |
| Citicoline | Acute Toxicity Study | Rat | Oral gavage | N/A | 2000 mg/kg (well-tolerated in a 14-day study) | Very High |
| 90-day Toxicity Study | Rat | Oral gavage | N/A | 1000 mg/kg/day (no mortality) | Very High | |
| Cerebrolysin | Acute Ischemic Stroke | Rat | Intravenous | 2.5 - 7.5 ml/kg | Generally well-tolerated in preclinical and clinical studies. | High |
| Minocycline | Neurodegenerative Diseases | Rodent | Intraperitoneal | 5 - 90 mg/kg/day (dose varies by model) | Generally well-tolerated, but side effects can occur. | Moderate to High |
| Nerinetide | Acute Ischemic Stroke | Human (Clinical Trial) | Intravenous | 2.6 mg/kg | No major safety concerns reported in clinical trials. | High |
| Butylphthalide (NBP) | Ischemic Stroke | Human (Clinical Trial) | Injection followed by oral | Twice-daily injection for 14 days followed by oral capsule three times daily for 76 days | Safe for clinical treatment. | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for two key animal models used in the evaluation of this compound.
Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats
This model is widely used to mimic the pathophysiology of hemorrhagic stroke.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., striatum).
-
Collagenase Injection: A Hamilton syringe is used to slowly inject a solution of bacterial collagenase type VII (e.g., 0.5 U in 2 µl of saline) into the striatum. The needle is left in place for a few minutes to prevent backflow.
-
Wound Closure: The burr hole is sealed with bone wax, and the scalp is sutured.
-
Drug Administration: this compound or vehicle is administered via intracerebroventricular (ICV) injection at the desired doses and time points relative to the induction of ICH.
-
Behavioral and Histological Analysis: Neurological deficits are assessed using standardized behavioral tests. At the end of the experiment, the animals are euthanized, and their brains are collected for histological analysis to determine the extent of the hemorrhage and neuronal damage.
MPTP-Induced Parkinson's Disease Model in Mice
This model is used to study the neurodegenerative processes of Parkinson's disease.
-
Animal Selection: Young adult male C57BL/6 mice are typically used due to their sensitivity to MPTP.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections over one or several days (e.g., four injections of 20 mg/kg at 2-hour intervals).
-
Drug Administration: this compound or vehicle is administered at specified doses and time points before, during, or after MPTP administration.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod, pole test, and open field test to evaluate parkinsonian-like motor deficits.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow.
A Comparative Analysis of S-(+)-Arundic Acid's Neuroprotective Efficacy Against MPTP-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of S-(+)-Arundic Acid against the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a widely used model for inducing Parkinson's disease-like pathology in preclinical studies. The performance of this compound is evaluated alongside other neuroprotective agents, with a focus on supporting experimental data to offer an objective assessment for research and drug development professionals.
Introduction to this compound and MPTP Neurotoxicity
This compound, also known as ONO-2506, is a novel astrocyte-modulating agent that has demonstrated significant neuroprotective potential in various models of neurological disorders.[1][2] Its primary mechanism of action involves the inhibition of S-100β protein synthesis in activated astrocytes.[1][2] Overproduction of S-100β by reactive astrocytes is implicated in neuronal damage and death.[3][4]
MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta, leading to a Parkinsonian phenotype. This makes the MPTP-induced neurotoxicity model a valuable tool for investigating the pathophysiology of Parkinson's disease and for evaluating potential neuroprotective therapies.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective efficacy of this compound against MPTP-induced toxicity is compared with Melatonin, a well-known antioxidant with neuroprotective properties. Edaravone, a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and stroke, is also discussed as a potential neuroprotective agent, although directly comparable quantitative data in the MPTP model is limited in the available literature.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the neuroprotective effects of this compound and Melatonin in the MPTP mouse model.
Table 1: Effect on Striatal Dopamine (B1211576) Levels
| Compound | Dosing Regimen | MPTP-Induced Dopamine Depletion (% of Control) | Dopamine Level with Treatment (% of Control) | Reference |
| This compound | 30 mg/kg, i.p. | 79% | 52% | [3] |
| Melatonin | 10 mg/kg, i.p. | Not specified | Prevented the decrease | [5] |
Table 2: Effect on Substantia Nigra Neuronal Loss
| Compound | Dosing Regimen | MPTP-Induced TH-positive Neuron Loss (%) | Neuron Loss with Treatment (%) | Reference |
| This compound | 30 mg/kg, i.p. | 87% | 56% | [3] |
| Melatonin | Not specified | Not specified | Showed more TH-positive cells |
TH-positive: Tyrosine hydroxylase-positive, a marker for dopaminergic neurons.
Signaling Pathways and Mechanisms of Action
The neurotoxic effects of MPTP and the neuroprotective mechanisms of this compound involve complex signaling pathways.
MPTP-Induced Neurotoxicity Pathway
MPTP is metabolized to its active toxic form, MPP+, which is then taken up by dopaminergic neurons. Inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death.
Neuroprotective Mechanism of this compound
This compound exerts its neuroprotective effects by modulating astrocyte activity. In response to neuronal injury, astrocytes become reactive and upregulate the synthesis of S-100β. High levels of extracellular S-100β are neurotoxic. This compound inhibits this overproduction, thereby reducing neuronal damage.
Experimental Protocols
This section provides a general methodology for inducing MPTP neurotoxicity in mice, based on commonly used protocols in the cited literature. Specific details may vary between studies.
MPTP-Induced Parkinson's Disease Mouse Model
1. Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
2. MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen involves four injections of 20-30 mg/kg at 2-hour intervals.
3. Neuroprotective Agent Administration: The test compound (e.g., this compound, Melatonin) is administered at a predetermined dose and schedule relative to the MPTP injections (e.g., before, during, or after).
4. Behavioral Assessment: Motor function is assessed using tests such as the pole test or rotarod test at various time points after MPTP administration.
5. Neurochemical Analysis: At the end of the experiment (e.g., 7 days post-MPTP), animals are euthanized, and brain tissue is collected. Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).
6. Histological Analysis: Brain sections are processed for immunohistochemistry to visualize and quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
Discussion and Future Directions
The available data strongly suggest that this compound is a promising neuroprotective agent against MPTP-induced neurotoxicity. Its mechanism of action, targeting astrocyte-mediated neuroinflammation, offers a distinct therapeutic approach compared to general antioxidants.
Melatonin also demonstrates significant neuroprotective effects in the MPTP model, likely through its potent antioxidant and anti-inflammatory properties. A direct, head-to-head comparison of this compound and Melatonin in the same study would be highly valuable to definitively assess their relative efficacy.
While Edaravone is a clinically approved neuroprotectant, its efficacy in the MPTP model of Parkinson's disease requires further investigation with specific quantitative endpoints to allow for a direct comparison with other agents.
Future research should focus on:
-
Conducting direct comparative studies of this compound with other promising neuroprotective agents in the MPTP model.
-
Investigating the long-term neuroprotective effects and potential for disease modification.
-
Exploring the efficacy of this compound in other neurotoxin-based and genetic models of Parkinson's disease.
This comparative guide highlights the potential of this compound as a therapeutic candidate for neurodegenerative diseases like Parkinson's. The presented data and experimental frameworks are intended to aid researchers and drug development professionals in their evaluation and future investigation of this and other neuroprotective strategies.
References
- 1. Edaravone Guards Dopamine Neurons in a Rotenone Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone guards dopamine neurons in a rotenone model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone Guards Dopamine Neurons in a Rotenone Model for Parkinson's Disease | PLOS One [journals.plos.org]
- 5. Striatal extracellular dopamine levels and behavioural reversal in MPTP-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of S-(+)-Arundic Acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent S-(+)-Arundic Acid with alternative compounds, supported by experimental data. The primary mechanism of action of this compound is the inhibition of S100B protein synthesis in astrocytes. This guide explores the independent verification of this mechanism and compares its efficacy with other neuroprotective agents that target different pathways.
Overview of this compound's Mechanism of Action
This compound is a novel astrocyte-modulating agent that has demonstrated neuroprotective effects in various models of neurological disorders, including ischemic stroke, intracerebral hemorrhage, and neurodegenerative diseases.[1][2][3][4] Its principal mechanism of action is the inhibition of the synthesis and secretion of S100B, a calcium-binding protein primarily expressed in astrocytes.[5][6][7]
Under pathological conditions such as brain injury, reactive astrocytes upregulate the production of S100B.[5][6] Elevated extracellular levels of S100B can exert neurotoxic effects, contributing to neuronal damage and inflammation. By suppressing S100B synthesis, this compound mitigates these detrimental effects.
Furthermore, studies suggest that this compound may also exert neuroprotective effects through S100B-independent pathways. One notable secondary mechanism is the upregulation of the astrocytic glutamate (B1630785) transporter EAAT1 (Excitatory Amino Acid Transporter 1). This is achieved through the activation of the Akt, ERK, and NF-κB signaling pathways, which enhances the clearance of excess glutamate from the synapse and reduces excitotoxicity.
Signaling Pathway of this compound
Caption: Mechanism of this compound.
Comparative Performance Analysis
This section compares the efficacy of this compound with other neuroprotective agents in various experimental models.
Table 1: In Vivo Efficacy in Stroke Models
| Compound | Model | Dosage | Outcome Measure | Result | Reference |
| This compound | Rat Intracerebral Hemorrhage (ICH) | 2 µg/µl (ICV) | Lesion Volume | Reduced lesion volume compared to vehicle | [1][3][4] |
| This compound | Rat Middle Cerebral Artery Occlusion (MCAO) | 10, 30 mg/kg (i.p.) | Infarct Volume | Dose-dependent reduction in infarct volume | [8][9][10] |
| Edaravone (B1671096) | Rat MCAO | 3 mg/kg (i.v.) | Infarct Volume | Significant reduction in infarct size |
Table 2: Efficacy in Neuroinflammation and Neurodegeneration Models
| Compound | Model | Dosage | Outcome Measure | Result | Reference |
| This compound | Rat ICH | 2 µg/µl (ICV) | S100B & GFAP levels | Significant reduction in S100B and GFAP expression | [1][3][5][6] |
| Pentamidine (B1679287) | Mouse Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg (i.p.) | Clinical Score | Significant amelioration of clinical symptoms | [11] |
| Edaravone | Human Amyotrophic Lateral Sclerosis (ALS) | 60 mg (IV) | Change in ALSFRS-R score | Slower decline in ALSFRS-R score vs. placebo | [12][13][14] |
| Carnosic Acid | Rat model of Alzheimer's Disease | 10 mg/kg (i.p.) | Neuronal loss in hippocampus | Significant reduction in neuronal loss | [15] |
Table 3: In Vitro Neuroprotective Effects
| Compound | Model | Concentration | Insult | Outcome Measure | Result | Reference |
| This compound | Astrocyte Culture | 50 µM | Amyloid-β | Cell Viability | Increased cell viability compared to Aβ alone | [7] |
| Carnosic Acid | Primary Cerebellar Granule Neurons | 1-10 µM | Hydrogen Peroxide | Cell Viability | Significant protection against oxidative stress | [16] |
| Carnosic Acid | Human Neuroblastoma SH-SY5Y cells | 1-10 µM | Amyloid-β | Cell Viability & Tau Phosphorylation | Reduced Aβ accumulation and tau hyperphosphorylation | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats
This protocol describes the creation of an experimental model of ICH to evaluate the neuroprotective effects of this compound.[18][19][20][21][22]
Caption: Collagenase-Induced ICH Workflow.
Key Steps:
-
Anesthesia: Rats are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., striatum).
-
Collagenase Injection: A solution of bacterial collagenase is slowly infused into the brain parenchyma to induce hemorrhage.
-
Treatment Administration: this compound or a vehicle control is administered, typically via intracerebroventricular (ICV) injection.
-
Behavioral Assessment: Neurological deficits and motor function are assessed at various time points post-ICH using tests such as locomotor activity monitoring and neurological scoring.
-
Histological Analysis: At the end of the experiment, brains are collected for histological analysis to determine lesion volume and to perform immunohistochemistry for markers of astrogliosis (GFAP) and S100B.
Western Blot for S100B Protein Levels
This protocol outlines the procedure for quantifying S100B protein expression in brain tissue samples from experimental animals.
Caption: Western Blot for S100B.
Key Steps:
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for S100B, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the S100B bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurological disorders.[23][24][25][26][27]
Caption: Morris Water Maze Workflow.
Key Steps:
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface.
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must use distal spatial cues to locate the hidden platform. This is typically repeated over several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Data Analysis: Key parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant are analyzed to assess learning and memory.
Comparison of Alternative Mechanisms
While this compound primarily targets S100B synthesis, other neuroprotective agents operate through different mechanisms.
Pentamidine: S100B Inhibitor
Pentamidine is an antiprotozoal drug that has been shown to inhibit the activity of extracellular S100B. Unlike this compound, which inhibits S100B synthesis, pentamidine is thought to directly bind to S100B and block its interaction with its receptor, the Receptor for Advanced Glycation Endproducts (RAGE). This prevents the downstream inflammatory signaling cascade initiated by S100B.
Edaravone: Free Radical Scavenger
Edaravone is a potent antioxidant that acts as a free radical scavenger.[28] Its neuroprotective effects are attributed to its ability to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a common pathway of neuronal injury in various neurological conditions, including amyotrophic lateral sclerosis (ALS) and ischemic stroke.
Carnosic Acid: Nrf2 Activator
Carnosic acid, a natural compound found in rosemary, exerts its neuroprotective effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating Nrf2, carnosic acid enhances the endogenous antioxidant defense system of the brain.[16][29]
Conclusion
Independent verification studies confirm that the primary mechanism of action of this compound is the inhibition of S100B synthesis in astrocytes, leading to neuroprotection in various models of brain injury. Additionally, evidence suggests a role for the upregulation of the glutamate transporter EAAT1 as a secondary mechanism.
When compared to other neuroprotective agents, this compound offers a targeted approach by modulating astrocyte reactivity. In contrast, alternatives like edaravone provide a broader antioxidant effect, while pentamidine directly inhibits extracellular S100B activity, and carnosic acid enhances endogenous antioxidant defenses.
The choice of a neuroprotective agent will depend on the specific pathological context. For conditions where astrocyte reactivity and S100B overexpression are key drivers of neurodegeneration, this compound presents a promising therapeutic strategy. Further research, including head-to-head comparative studies in standardized preclinical models, is warranted to fully elucidate the relative efficacy of these different neuroprotective approaches.
References
- 1. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in arundic acid- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in arundic acid- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The contribution of S100B to the glioprotective effects of valproic and arundic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Infarct volume after transient middle cerebral artery occlusion (MCAo) can be reduced by attenuation but not by inactivation of c-Jun action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effects of Carnosic Acid in an Experimental Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. A Rat Model of Intracerebral Hemorrhage Induced by Collagenase IV [bio-protocol.org]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
- 21. A Rat Model of Intracerebral Hemorrhage Induced by Collagenase IV [en.bio-protocol.org]
- 22. ahajournals.org [ahajournals.org]
- 23. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 24. researchgate.net [researchgate.net]
- 25. Watermaze performance after middle cerebral artery occlusion in the rat: the role of sensorimotor versus memory impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cyagen.com [cyagen.com]
- 28. physiciansweekly.com [physiciansweekly.com]
- 29. mdpi.com [mdpi.com]
Comparative analysis of S-(+)-Arundic Acid in different neurodegenerative disease models
A Detailed Analysis for Researchers and Drug Development Professionals
S-(+)-Arundic Acid (also known as ONO-2506) has emerged as a promising neuroprotective agent, primarily through its modulation of astrocyte activity. This guide provides a comparative analysis of its efficacy in preclinical models of three major neurodegenerative disorders: Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis. The data presented herein, summarized from multiple studies, offers a quantitative look at the potential of this compound as a therapeutic intervention.
Mechanism of Action: A Common Thread
The primary mechanism of action for this compound across these diverse neurodegenerative conditions is the inhibition of S100B protein synthesis in astrocytes.[1][2][3] Elevated levels of S100B are associated with neuroinflammation and neuronal damage.[4][5] By suppressing S100B, arundic acid mitigates astrogliosis and its detrimental downstream effects.[4][5] Furthermore, arundic acid has been shown to upregulate the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1, which is crucial for clearing excess glutamate from the synapse and preventing excitotoxicity.[6][7] This dual action on neuroinflammation and glutamate homeostasis forms the basis of its neuroprotective effects.
Performance in Alzheimer's Disease Models
In transgenic mouse models of Alzheimer's Disease, this compound has demonstrated significant potential in mitigating key pathological hallmarks of the disease.
Quantitative Efficacy Data: Alzheimer's Disease Model (Tg2576 Mice)
| Parameter Assessed | Animal Model | Treatment Regimen | Key Findings | Reference |
| β-Amyloid Deposits | Tg APP(sw) mice (line 2576) | Oral administration for 6 months (from 12 months of age) | Significantly ameliorated β-amyloid deposits. | [4] |
| Amyloid-beta Peptide Levels | Tg APP(sw) mice (line 2576) | Oral administration for 6 months | Significantly reduced amyloid-beta peptide levels. | [4] |
| S100B Levels | Tg APP(sw) mice (line 2576) | Oral administration for 6 months | Significantly reduced S100B levels. | [4] |
| Reactive Gliosis (Astrocytosis & Microgliosis) | Tg APP(sw) mice (line 2576) | Oral administration for 6 months | Significantly ameliorated β-amyloid plaque-associated reactive gliosis. | [4] |
Performance in Parkinson's Disease Models
Studies utilizing the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease have shown that this compound can protect dopaminergic neurons and preserve motor function.
Quantitative Efficacy Data: Parkinson's Disease Model (MPTP Mice)
| Parameter Assessed | Animal Model | Treatment Regimen | Key Findings | Reference |
| Dopamine (B1211576) Content in Striatum | MPTP-induced C57BL/6 mice | 30 mg/kg, i.p. at 1 min, 6 h, 24 h, 48 h, and 72 h after last MPTP injection | Prevented dopamine depletion (52% of control vs. 21% in MPTP group). | [5] |
| Tyrosine Hydroxylase-positive Dopaminergic Neurons in Substantia Nigra | MPTP-induced C57BL/6 mice | 30 mg/kg, i.p. at 1 min, 6 h, 24 h, 48 h, and 72 h after last MPTP injection | Reduced neuronal loss (56% reduction vs. 87% loss in MPTP group). | [5] |
| Motor Deficits (Pole Test & Catalepsy Test) | MPTP-induced C57BL/6 mice | 30 mg/kg, i.p. at 1 min, 6 h, 24 h, 48 h, and 72 h after last MPTP injection | Prevented the appearance of motor abnormalities. | [5] |
Performance in Amyotrophic Lateral Sclerosis (ALS) Models
While clinical development of this compound has included Amyotrophic Lateral Sclerosis, detailed preclinical data in widely used models like the SOD1-G93A mouse is less abundant in readily available literature. However, its known mechanisms of action suggest therapeutic potential. The primary focus of its purported benefit in ALS models revolves around the modulation of glutamate transport.
Postulated Efficacy in ALS Models (Based on Mechanism)
| Parameter Assessed | Animal Model (Hypothetical) | Postulated Mechanism of Action | Expected Outcome |
| Motor Neuron Survival | SOD1-G93A mice | Upregulation of EAAT1, reducing glutamate excitotoxicity. | Increased motor neuron survival in the spinal cord. |
| Motor Function | SOD1-G93A mice | Preservation of motor neurons and neuromuscular junctions. | Delayed onset of motor deficits and improved performance in tests like rotarod and grip strength. |
| Lifespan | SOD1-G93A mice | Overall neuroprotective effects. | Extension of lifespan. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Alzheimer's Disease Model: Tg2576 Mice
-
Animal Model: Transgenic mice overproducing mutant amyloid precursor protein (Tg APP(sw), line 2576).
-
Treatment: this compound was orally administered to the mice for 6 months, starting at 12 months of age.
-
β-Amyloid Plaque and Gliosis Analysis:
-
Following the treatment period, mice were sacrificed, and brains were collected.
-
Brains were fixed, sectioned, and subjected to immunohistochemistry using antibodies specific for β-amyloid to visualize plaques.
-
Reactive astrocytes and microglia were identified using antibodies against GFAP and Iba1, respectively.
-
Quantitative image analysis was performed to determine the plaque load and the extent of gliosis in specific brain regions, such as the cortex and hippocampus.
-
Parkinson's Disease Model: MPTP Mice
-
Animal Model: Male C57BL/6 mice were used. Parkinsonism was induced by four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
-
Treatment: this compound (30 mg/kg, i.p.) was administered at 1 minute, 6, 24, 48, and 72 hours after the final MPTP injection.
-
Dopaminergic Neuron Quantification:
-
Seven days after the last MPTP injection, mice were euthanized, and brains were processed for immunohistochemistry.
-
Brain sections containing the substantia nigra were stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons was counted using stereological methods to estimate the extent of neuronal loss.
-
-
Behavioral Analysis:
-
Pole Test: Mice were placed head-up on top of a vertical wooden pole. The time taken to turn downwards and descend the pole was recorded.
-
Catalepsy Test: The mouse's forepaws were placed on a horizontal bar. The latency to move both forepaws from the bar was measured.
-
Amyotrophic Lateral Sclerosis Model: SOD1-G93A Mice (Hypothetical Protocol)
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.
-
Treatment: this compound would be administered, likely via oral gavage or intraperitoneal injection, starting at a pre-symptomatic or early symptomatic stage.
-
Motor Neuron Counting:
-
At the study endpoint, spinal cords would be harvested.
-
Lumbar spinal cord sections would be stained with Nissl stain or an antibody against choline (B1196258) acetyltransferase (ChAT) to identify motor neurons.
-
Unbiased stereological counting methods would be used to quantify the number of surviving motor neurons in the ventral horn.
-
-
Motor Function and Survival Analysis:
-
Rotarod Test: Mice would be placed on a rotating rod, and the latency to fall would be recorded to assess motor coordination and endurance.
-
Grip Strength Test: The maximal force exerted by the forelimbs and/or hindlimbs would be measured using a grip strength meter.
-
Survival: Animals would be monitored daily, and the date of death or euthanasia at a defined endpoint would be recorded to generate survival curves.
-
Conclusion
This compound demonstrates robust neuroprotective effects in preclinical models of Alzheimer's and Parkinson's diseases, primarily by targeting astrocyte-mediated neuroinflammation and glutamate excitotoxicity. The quantitative data indicate a significant reduction in key pathological markers and a preservation of neuronal populations. While direct evidence in ALS models is less established in the reviewed literature, its mechanism of action strongly suggests potential therapeutic benefits that warrant further investigation. The provided protocols and data serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound for neurodegenerative disorders.
References
- 1. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping Motor Neuron Vulnerability in the Neuraxis of Male SOD1G93A Mice Reveals Widespread Loss of Androgen Receptor Occurring Early in Spinal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Longitudinal analysis of the behavioral phenotype in a novel transgenic rat model of early stages of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect Size of Reference Memory Deficits in the Morris Water Maze in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-course and characterization of orolingual motor deficits in SOD1-G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of S-(+)-Arundic Acid: A Guide for Laboratory Professionals
For Immediate Reference: S-(+)-Arundic Acid should be treated as a hazardous chemical. Disposal requires adherence to specific laboratory safety protocols and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams without appropriate treatment.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for the S-(+) enantiomer was not located, an SDS for the R-(-) enantiomer indicates the following hazards, which should be assumed for the S-(+) form:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE) includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves its collection and subsequent removal by a certified hazardous waste disposal service. For small quantities that may be neutralized as part of laboratory procedures, the following steps can be taken, but always in accordance with institutional and local regulations.
Step 1: Segregation and Collection
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated glassware) in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with organic acids and clearly labeled as "Hazardous Waste: this compound".[1][2][3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4][5]
Step 2: Neutralization of Small Quantities (if permissible by your institution)
-
For very small residual amounts (e.g., rinsing of otherwise empty containers), neutralization may be an option prior to collection for disposal. This should not be used for bulk disposal.
-
Dilution: Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio is a common guideline) to dissipate any heat generated. Never add water to acid. [6][7]
-
Neutralization: While stirring continuously, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[6][7]
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Be aware that neutralization can generate gas (e.g., carbon dioxide if using bicarbonate) and heat. Perform this procedure slowly to control the reaction.
Step 3: Final Disposal
-
For Neutralized Solutions: If local regulations and your institution's safety protocols permit, the neutralized solution may be disposed of down the drain with a copious amount of water (at least 20 parts water). However, for research chemicals with limited environmental data, this is not the preferred method.
-
For Collected Waste: The primary and recommended method is to store the labeled hazardous waste container in a designated satellite accumulation area.[8] Contact your institution's Environmental Health and Safety (EH&S) office to arrange for pickup and disposal by a certified hazardous waste contractor.[2][8]
Quantitative Data for Acid Neutralization
The following table summarizes key quantitative parameters for the neutralization of small quantities of acidic waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Acid to Water Dilution Ratio | 1:10 (Acid:Water) | To safely dissipate heat generated during dilution. |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) | Weak bases are preferred for a more controlled and less exothermic reaction. |
| Target pH Range | 6.0 - 8.0 | To ensure the solution is no longer corrosive before further handling or disposal. |
| Post-Neutralization Flush | >20 parts water | For drain disposal (where permitted), to ensure thorough dilution in the wastewater system. |
Experimental Protocols
The standard operating procedure for the safe disposal of this compound waste is centered on its collection as hazardous chemical waste.
Protocol for Collection of this compound Waste:
-
Designate a Waste Container: Select a clean, chemically compatible container with a secure screw-top lid. The container should be clearly labeled "Hazardous Waste: this compound" and include the date of first accumulation.
-
Waste Accumulation: During research activities, carefully transfer all waste containing this compound (including solutions and contaminated solids) into the designated waste container.
-
Secure Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials.[5][8]
-
Arrange for Disposal: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup. Do not exceed the maximum allowable accumulation time as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling S-(+)-Arundic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for S-(+)-Arundic Acid was found. The following guidance is based on general safety protocols for handling acidic compounds in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling any chemical.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational and disposal plans to ensure the safe handling of this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact which may cause irritation or burns. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of any dust or vapors, which can cause respiratory irritation. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital for the safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials, including this compound, solvents, glassware, and waste containers, inside the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and preparing solutions, within the chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
When dissolving, slowly add the acid to the solvent to prevent splashing.
-
Keep all containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Properly label and store any remaining this compound according to institutional guidelines.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
-
-
Neutralization (for dilute aqueous solutions, if permissible by institutional policy):
-
Warning: Neutralization should only be performed by trained personnel and in accordance with institutional EHS guidelines.
-
Work in a chemical fume hood.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[1][2]
-
Monitor the pH using pH paper or a meter until it is within the neutral range (typically 6-8).[2]
-
Dispose of the neutralized solution down the drain with copious amounts of water, as permitted by local regulations.[3]
-
-
Waste Pickup:
-
Store all hazardous waste containers in a designated satellite accumulation area.
-
Arrange for pickup by the institution's hazardous waste management service.
-
IV. Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
